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  • Product: (3,5-Diphosphonophenyl)phosphonic acid
  • CAS: 4672-29-1

Core Science & Biosynthesis

Foundational

chemical properties of (3,5-Diphosphonophenyl)phosphonic acid

Title: The Chemical and Supramolecular Profiling of (3,5-Diphosphonophenyl)phosphonic Acid (BTP) Document Type: Technical Whitepaper Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chemical and Supramolecular Profiling of (3,5-Diphosphonophenyl)phosphonic Acid (BTP) Document Type: Technical Whitepaper Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers

Executive Summary

(3,5-Diphosphonophenyl)phosphonic acid, commonly referred to as 1,3,5-benzenetriphosphonic acid (BTP) (CAS: 4672-29-1), is a rigid, hetero-trifunctional building block of paramount importance in supramolecular chemistry and materials science. Featuring a central aromatic ring substituted with three phosphonic acid moieties at the 1, 3, and 5 positions, BTP possesses


 symmetry and six titratable protons. This unique geometry and high charge density make it an exceptional synthon for constructing highly stable Metal-Organic Frameworks (MOFs), proton-conducting membranes, and nanoscopic metal-organic capsules for targeted payload delivery[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind BTP’s spectroscopic behavior, its mechanistic role in coordination chemistry, and provide field-validated protocols for its synthesis and downstream application.

Physicochemical & Spectroscopic Profiling

The chemical behavior of BTP is dictated by the steric and electronic interplay between the planar benzene ring and the tetrahedral phosphonate groups.

  • Hydrogen Bonding & Solid-State Packing: In the solid state, BTP does not exist as isolated molecules. Instead, it forms a columnar packing architecture driven by an auto-assembly process. This is characterized by exceptionally strong intermolecular hydrogen bonds (contact distances

    
     ranging from 2.55 to 2.60 Å) and 
    
    
    
    stacking (distances of 3.69 to 3.89 Å)[1]. This inherent tendency to form supramolecular ladders makes BTP highly resistant to thermal degradation and solvent dissolution unless deprotonated.
  • Spectroscopic Anomalies: The fully deprotonated anion,

    
    , exhibits a deceptively simple 
    
    
    
    and
    
    
    NMR spectrum. Because the molecule is perfectly symmetrical, the coupling between the aromatic protons and the phosphorus nuclei creates a complex
    
    
    spin system[3]. Researchers must be cautious during NMR analysis, as the apparent simplicity of the peaks masks underlying higher-order coupling parameters (e.g.,
    
    
    and
    
    
    ) that only become visible through advanced spectral iteration.
Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name (3,5-Diphosphonophenyl)phosphonic acid
Molecular Formula

Monoisotopic Mass 317.94 Da[4]
Symmetry (Deprotonated)

Point Group
Predicted XlogP -4.0 (Highly hydrophilic)[4]
Protonation States Hexaprotic (

)

Mechanistic Role in Supramolecular Chemistry

The true utility of BTP lies in its capacity to act as a programmable node in coordination chemistry. The 120° angle between the phosphonate groups rigidly prevents the formation of discrete, small-ring chelates, forcing the propagation of extended 2D layers or 3D networks.

Pillared Layered Metal-Organic Frameworks (MOFs)

When reacted with divalent transition metals (e.g.,


, 

), BTP forms dense inorganic layers. However, when co-crystallized with N-donor ligands (such as 4,4'-bipyridine or pyrazine), these layers are forced apart, creating "pillared" microporous frameworks. For example, the compound

exhibits selective adsorption for ethanol over nitrogen gas. This selectivity is not size-exclusion based, but rather affinity-based, driven by the highly hydrophilic pore environment created by uncoordinated

and

groups[5][6].
Nanoscopic Metal-Organic Capsules

In advanced drug delivery and catalysis, BTP is utilized to template the formation of giant polyoxometalate capsules. When reacted with sodium vanadate (


) under reducing conditions, the rigid trigonal planar geometry of BTP perfectly caps the top and bottom of vanadium oxide clusters, yielding octahedral 

capsules (termed

). These capsules can encapsulate variable numbers of alkali metal ions (

,

,

) and represent a frontier in host-guest chemistry[2].
Proton Conductivity

BTP is a critical component in the synthesis of PCMOF-3 (Proton-Conducting MOF-3). The dense network of phosphonate oxygen atoms and ordered uncoordinated water molecules generates a continuous hydrophilic interlayer. This creates an optimal Grotthuss mechanism pathway for proton hopping, yielding a proton conductivity of


 at room temperature[7].

MOF_Assembly BTP BTP Ligand (H6BTP) Hydrothermal Hydrothermal Synthesis BTP->Hydrothermal Metal Metal Nodes (Cu2+, V5+) Metal->Hydrothermal CoLigand N-Donor Ligands (e.g., 4,4'-bipyridine) CoLigand->Hydrothermal MOF Pillared Layered MOF (Microporous) Hydrothermal->MOF Cu2+ + N-donors Capsule {V30} Nanocapsules (Alkali Templated) Hydrothermal->Capsule V5+ + Hydrazine

Figure 1: Assembly pathways of BTP-driven metal-organic frameworks and nanocapsules.

Experimental Methodologies

The synthesis of BTP requires transition-metal catalysis because simple nucleophilic aromatic substitution is forbidden on unactivated benzene rings. The following protocols are engineered for high yield and structural integrity.

Synthesis of (3,5-Diphosphonophenyl)phosphonic Acid (BTP)

Causality Note: We utilize a Nickel-catalyzed Arbuzov/Hirao cross-coupling rather than Palladium to reduce catalyst cost while maintaining high turnover. Triisopropyl phosphite is chosen over triethyl phosphite because its increased steric bulk suppresses unwanted thermal Arbuzov rearrangement of the phosphite itself at the required 150 °C reaction temperature[8].

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Charge a Schlenk flask with 1,3,5-tribromobenzene (10 mmol) and 25 mL of 1,3-diisopropylbenzene. Purge with ultra-pure

    
     for 15 minutes to prevent oxidation of the phosphite reagent.
    
  • Catalyst Addition: Heat the mixture to 155 °C. Once dissolved, cool slightly and add anhydrous

    
     (1.7 mmol) under positive 
    
    
    
    flow.
  • Coupling Reaction: Reheat to 150 °C. Dropwise, add triisopropyl phosphite (45.8 mmol) over 3 hours. The slow addition maintains a low steady-state concentration of the phosphite, preventing catalyst poisoning. Stir for an additional 1 hour.

  • Intermediate Isolation: Distill off the volatile components under reduced pressure to yield the dark, viscous hexa-isopropyl 1,3,5-benzenetriphosphonate intermediate[8].

  • Hydrolysis: Suspend the intermediate in 100 mL of concentrated

    
     (37%). Reflux vigorously for 48 hours. The strong acid catalyzes the cleavage of the isopropyl ester bonds.
    
  • Purification: Evaporate the

    
     under reduced pressure. Recrystallize the resulting solid from boiling water to yield pure BTP as a white crystalline powder.
    

BTP_Synthesis A 1,3,5-Tribromobenzene C Catalytic Coupling (NiBr2 or Pd cat, 150°C) A->C B Trialkyl Phosphite (e.g., P(Oi-Pr)3) B->C D Hexaalkyl 1,3,5-benzenetriphosphonate C->D Intermediate Isolation E Acidic Hydrolysis (Conc. HCl, Reflux) D->E F (3,5-Diphosphonophenyl)phosphonic Acid (BTP) E->F Quantitative Yield

Figure 2: Two-step synthetic workflow for (3,5-Diphosphonophenyl)phosphonic acid (BTP).

Hydrothermal Synthesis of Microporous Cu-BTP MOF

Causality Note: Water and N,N-dimethylformamide (DMF) are used as a co-solvent system. BTP is highly soluble in water, while the N-donor ligands require an organic phase. The hydrothermal conditions (elevated temperature and autogenous pressure) overcome the high activation energy required to crystallize the thermodynamically stable pillared framework[8].

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve 50 mg (0.15 mmol) of BTP in 2 mL of deionized water.

  • Metal/Pillar Preparation: Dissolve

    
     (0.15 mmol) and 4,4'-bipyridine (0.15 mmol) in 2 mL of DMF.
    
  • Assembly: Slowly layer the aqueous BTP solution over the DMF solution in a 15 mL Teflon-lined stainless steel autoclave. The phase boundary allows for slow interfacial diffusion, promoting the growth of high-quality single crystals.

  • Hydrothermal Treatment: Seal the autoclave and heat at 120 °C for 72 hours.

  • Harvesting: Cool to room temperature at a rate of 5 °C/hour. Filter the resulting blue/green crystals, wash sequentially with DMF and methanol, and dry under vacuum.

Quantitative Data Summaries

Table 2: Crystallographic & MOF Application Data
Material / ComplexCo-Ligand / MetalTopology / ApplicationKey Finding
BTP (Solid State) NoneSupramolecular LadderO···O distances: 2.55 - 2.60 Å; Strong auto-assembly[1].
Cu-BTP MOF 1 PyrazineDense 3D NetworkForms non-porous structure due to short pillar length[5][6].
Cu-BTP MOF 2 4,4'-bipyridinePillared Layered (Microporous)Reversible water adsorption; Selective ethanol over

uptake[5][6].
M-{V30} Capsule

/

Octahedral NanocapsuleBTP caps

units; encapsulates variable alkali metals[2].
PCMOF-3

Proton ConductorProton conductivity of

at 98% RH[7].

References

  • (Benzene-1,3,5-triyl)tris[phosphine] and (Benzene-1,3,5-triyl)tris[phosphonic Acid]. Absence of Hydrogen Bonding in Solid Primary Phosphines ResearchGate URL:[Link]

  • The fully deprotonated anion of 1,3,5-benzene-triphosphonic acid: 1H, 31P, and 13C{1H} NMR and some comments on corresponding [AX]3 and AXX′2 spin systems and spectra ResearchGate URL:[Link]

  • Alkali cation-π interactions in aqueous systems, modulating supramolecular stereoisomerism of nanoscopic metal-organic capsules PMC (NIH) URL:[Link]

  • (3,5-diphosphonophenyl)phosphonic acid (C6H9O9P3) - PubChemLite Université du Luxembourg URL:[Link]

  • New layered copper 1,3,5-benzenetriphosphonates pillared with N-donor ligands: their synthesis, crystal structures, and adsorption properties PubMed (NIH) / Dalton Transactions URL:[Link]

  • New layered copper 1,3,5-benzenetriphosphonates pillared with N-donor ligands: Synthesis, crystal structures, and adsorption properties ResearchGate URL: [Link]

  • Rational Design and Synthesis of Porous Organic−Inorganic Hybrid Frameworks Constructed by 1,3,5-Benzenetriphosphonic Acid and Pyridine Synthons ACS Publications URL:[Link]

  • Conductive MOFs Fujian Institute of Research on the Structure of Matter (FJIRSM) URL:[Link]

Sources

Exploratory

The Molecular Architecture and Symmetry of 1,3,5-Benzenetriphosphonic Acid: A Technical Guide for Advanced Materials Design

Executive Summary 1,3,5-Benzenetriphosphonic acid (BTP) has emerged as a structurally robust, highly versatile tritopic ligand in the fields of crystal engineering, metal-organic frameworks (MOFs), and advanced therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Benzenetriphosphonic acid (BTP) has emerged as a structurally robust, highly versatile tritopic ligand in the fields of crystal engineering, metal-organic frameworks (MOFs), and advanced therapeutics. Unlike its planar carboxylate analog, trimesic acid, BTP introduces tetrahedral phosphorus centers that dramatically alter the spatial symmetry and hydrogen-bonding capacity of the resulting supramolecular assemblies[1]. This guide provides an in-depth analysis of BTP’s molecular symmetry, a self-validating synthesis protocol, and its crystallographic behavior, equipping researchers with the mechanistic insights necessary to leverage this molecule in proton conductors and targeted drug delivery systems.

Molecular Structure and Symmetry Dynamics

The core of BTP consists of a rigid aromatic benzene ring substituted at the 1, 3, and 5 positions with phosphonic acid groups (


). This geometric arrangement presents a fascinating dichotomy between its idealized theoretical symmetry and its practical solid-state conformation.
Symmetry Breaking and Steric Flexibility

In a purely theoretical, fully deprotonated state (


), the electrostatic repulsion between the highly charged 

groups forces them into a symmetrically staggered arrangement. In this idealized vacuum state, the molecule approaches a

point group symmetry
, characterized by a principal

axis perpendicular to the planar aromatic ring and three

axes intersecting the phosphorus atoms.

However, in applied crystallography, this idealized symmetry is rarely observed. The


 bonds possess rotational freedom, and the tetrahedral geometry of the phosphonate groups disrupts global planarity. In the solid state, extensive intermolecular hydrogen bonding (e.g., 

) and protonation dynamics lock the molecule into lower symmetry configurations, typically

or

[2][3].

Causality in Materials Design: This symmetry reduction is not a flaw; it is the primary driver of BTP's utility. If BTP remained perfectly planar (


), it would stack densely via 

interactions, yielding non-porous materials. The tetrahedral distortion and

symmetry force the creation of void spaces, driving the self-assembly of open, pillared-layered MOFs capable of intercalating guest molecules or conducting protons[4].

Symmetry Core BTP Molecular Core Ideal Idealized Planar State (D3h Point Group) Core->Ideal Solid Solid State / Hydrated (C3 or C1 Symmetry) Core->Solid Deprot Fully Deprotonated (L6-) Electrostatic Repulsion Ideal->Deprot Proton Partially Protonated (H-Bonding Networks) Solid->Proton MOF Isotropic 3D MOFs Deprot->MOF Layered Pillared-Layered MOFs Proton->Layered

Logical flow of BTP symmetry reduction and its impact on MOF topology.

Self-Validating Synthesis Protocol

The synthesis of BTP is notoriously challenging due to the stability of the unactivated


 bonds in the starting material. The following protocol utilizes a nickel-catalyzed Hirao cross-coupling reaction, followed by rigorous acid hydrolysis, to ensure high yield and purity[1][5].
Step-by-Step Methodology

Phase 1: Synthesis of Hexaethyl 1,3,5-benzenetriphosphonate

  • Preparation: In a dry, nitrogen-purged Schlenk flask, combine 1,3,5-tribromobenzene (20 mmol) with 50 mL of 1,3-diisopropylbenzene.

  • Thermal Activation: Heat the mixture to 180 °C for 15 minutes to ensure complete dissolution and thermal equilibration.

  • Catalyst Addition: Cool the mixture slightly and add Nickel(II) bromide (

    
    , 4.6 mmol) under a steady nitrogen stream.
    
    • Mechanistic Causality: Unactivated aryl halides do not undergo nucleophilic attack by phosphites.

      
       undergoes oxidative addition into the stable 
      
      
      
      bond, creating a reactive intermediate that facilitates the subsequent nucleophilic substitution.
  • Coupling: Reheat to 175−180 °C. Dropwise, add triethyl phosphite (87.5 mmol) over 5 hours. Maintain stirring for an additional hour.

  • Purification: Distill off the volatile components (including the solvent) under reduced pressure to isolate the dark viscous hexaethyl ester intermediate.

Phase 2: Hydrolysis to BTP

  • Cleavage: Suspend the intermediate in concentrated Hydrochloric Acid (HCl) and reflux for 24–72 hours[6].

    • Mechanistic Causality: Phosphonate esters are highly resistant to basic hydrolysis. Refluxing in concentrated HCl protonates the ester oxygen, making the adjacent aliphatic carbon highly susceptible to nucleophilic attack by chloride ions, thereby cleaving the ester to yield the free phosphonic acid.

  • Isolation: Cool the reaction to room temperature. Extract with ethyl acetate or precipitate the solid to yield pure BTP.

  • Validation: Confirm purity via

    
     NMR (
    
    
    
    ), which should show a single sharp singlet at approximately
    
    
    14.71 ppm, confirming the symmetric equivalence of the three phosphorus environments in solution[1].

G A 1,3,5-Tribromobenzene B NiBr2 Catalyst (Hirao Coupling) A->B D Hexaethyl 1,3,5-benzenetriphosphonate B->D 150-180°C C Triethyl Phosphite C->B E Conc. HCl Reflux (Ester Cleavage) D->E F 1,3,5-Benzenetriphosphonic Acid E->F Hydrolysis

Step-by-step synthetic workflow for 1,3,5-benzenetriphosphonic acid.

Crystallography and Coordination Chemistry

BTP’s ability to act as both a hydrogen bond donor and acceptor allows it to form highly complex, multi-dimensional frameworks. When reacted with transition metals (e.g., Cu, Zn) or lanthanides, BTP exhibits variable deprotonation states (from


 to 

), leading to diverse crystallographic topologies[1][7].
Quantitative Data: BTP-Based MOFs

The table below summarizes the crystallographic and functional properties of key BTP-derived frameworks, highlighting how coordination choices dictate macroscopic properties.

MOF DesignationMetal CenterCo-ligandDimensionalityKey Property / ApplicationRef.
Compound 1 Cu(II)None3D (Cage-like motif)Highly charged anionic framework; interconnected via tetra-copper units.[1]
Compound 2 Cu(II)4,4'-bipyridine3D (Pillared-layered)Square pyramidal copper geometry; extensive microporosity.[1]
Cu-BTP Cu(II)None2D (Layered)High proton conductivity (

S/cm at 85°C, 98% RH).
[8]
MBP-1 Zn, Mn, Mg, NiNone3DNon-stoichiometric compositions with metal site vacancies.[7]
PCMOF-21/2 VariousNone3DExceptional Brønsted acidity (

S/cm at 85°C).
[9]

Applications in Advanced Materials and Biomedicine

Solid-State Proton Conduction

The most critical industrial application of BTP-based MOFs is in solid-state proton conduction for fuel cells. Because the phosphonic acid groups are rarely fully deprotonated in the solid state, the remaining


 groups form dense, continuous hydrogen-bonding networks with interlayer water molecules. This creates a highly efficient pathway for proton hopping via the Grotthuss mechanism [8][9].

Conduction P1 Phosphonate Donor (-PO3H2) W1 Interlayer Water (H2O) P1->W1 H+ transfer P2 Phosphonate Acceptor (-PO3H-) W1->P2 Grotthuss hopping Cond Macroscopic Proton Conductivity P2->Cond Pathway completion

Grotthuss mechanism pathway for proton conduction in BTP-based MOFs.

Biomedical and Drug Delivery Potential

In the pharmaceutical sector, phosphonates are well-documented for their high binding affinity to hydroxyapatite (the primary mineral component of bone). BTP-based nano-MOFs are currently being investigated as targeted drug delivery vehicles[10]. By utilizing the uncoordinated phosphonate oxygen atoms on the surface of the MOF nanoparticles, these systems can anchor directly to bone matrices, allowing for the localized, sustained release of therapeutics in the treatment of osteosarcoma or severe osteoporosis.

References

1.[1] Rational Design and Synthesis of Porous Organic−Inorganic Hybrid Frameworks Constructed by 1,3,5-Benzenetriphosphonic Acid and Pyridine Synthons. ACS Publications.[Link] 2.[7] Isomorphous Metal 1,3,5-Benzenetriphosphonates MBP-1 with Variable Compositions: Preparation, Crystal Structure, and Electrochemical Properties. ResearchGate.[Link] 3.[2] (Benzene-1,3,5-triyl)tris[phosphine] (C6H3(PH2)3) and (Benzene-1,3,5-triyl)tris[phosphonic Acid] (C6H3[P(O)(OH)2]3). Absence of Hydrogen Bonding in Solid Primary Phosphines. ResearchGate.[Link] 4.[3] Crystal-Engineered Three-Dimensional Hydrogen-Bonding Networks Built with 1,3,5-Benzenetri(phosphonic acid) and Bipyridine Synthons. ResearchGate.[Link] 5.[8] Tuning Proton Conduction in Metal-Organic Frameworks. PRISM (University of Calgary).[Link] 6.[4] Conventional and Unconventional Metal-Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. ResearchGate.[Link] 7.[9] Brønsted Acidity in Metal−Organic Frameworks. University of California, Berkeley / ACS.[Link] 8.[5] Green phosphonate chemistry – Does it exist?. RSC Publishing.[Link] 9.[10] The preparation of metal–organic frameworks and their biomedical application. Dove Medical Press / PMC.[Link] 10.[6] A kind of preparation method of cyclotriphosphazene hexaphosphate class high temperature resistant proton conductor. Google Patents.

Sources

Foundational

In-Depth Technical Guide: Thermal Stability of (3,5-Diphosphonophenyl)phosphonic Acid Linkers

The following technical guide details the thermal stability profile, physicochemical properties, and experimental characterization of (3,5-Diphosphonophenyl)phosphonic acid (also known as 1,3,5-benzenetriphosphonic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability profile, physicochemical properties, and experimental characterization of (3,5-Diphosphonophenyl)phosphonic acid (also known as 1,3,5-benzenetriphosphonic acid or BTP).

Executive Summary

(3,5-Diphosphonophenyl)phosphonic acid (BTP) is a high-connectivity organophosphorus linker used primarily in the synthesis of ultrastable Metal-Organic Frameworks (MOFs) and proton exchange membranes. Unlike carboxylate linkers, which often degrade below 350°C, BTP-based architectures exhibit exceptional thermal resilience, frequently exceeding 400°C–500°C in oxidative environments. This guide analyzes the thermal decomposition mechanisms of the free linker versus its coordinated states and provides validated protocols for stability assessment.

Chemical & Physical Architecture

Understanding the thermal behavior of BTP requires a foundational grasp of its structural acidity and bonding modes.

Molecular Specifications
  • IUPAC Name: (3,5-Diphosphonophenyl)phosphonic acid

  • Common Synonyms: 1,3,5-Benzenetriphosphonic acid (BTP); H₆btp[1][2][3]

  • CAS Number: 4672-29-1

  • Formula:

    
    
    
  • Molecular Weight: 318.05 g/mol

  • Acidity (

    
    ):  The molecule possesses six ionizable protons.
    
    • 
       (Strongly acidic first dissociation)
      
    • 
      : Range from 2.5 to ~7.5.[4]
      
    • Note: The electron-withdrawing nature of the benzene ring enhances the acidity of the first phosphonic group compared to alkylphosphonates.

Structural Diagram

The molecule features a


 symmetric benzene core substituted at the 1, 3, and 5 positions. This geometry prevents steric hindrance during metal coordination, allowing the formation of dense, high-connectivity networks (e.g., 

grids or pillared layers).

Thermal Stability Analysis

Decomposition Mechanism: Free Linker vs. Framework

The thermal degradation of phosphonic acid linkers is distinct from carboxylic acids. It proceeds in three well-defined stages.

Stage 1: Dehydration & Condensation (< 250°C)

For the free acid, mass loss below 250°C is rarely due to ligand destruction. Instead, phosphonic acid groups (


) undergo intermolecular and intramolecular condensation to form phosphonic anhydrides (P-O-P bonds).
  • Reaction:

    
    
    
  • Observation: This process is reversible upon exposure to humidity.

Stage 2: P-C Bond Scission (350°C – 450°C)

This is the critical failure point. The stability of the aromatic C-P bond is significantly higher than that of the C-C bond in carboxylates.

  • Threshold: Phenylphosphonic derivatives typically retain C-P integrity up to ~375°C in air.

  • Mechanism: Homolytic cleavage of the P-C bond, leading to radical formation and subsequent carbonization.

Stage 3: Inorganic Transformation (> 500°C)

In the presence of metals (MOFs), the organic component oxidizes completely, leaving behind metal phosphates or pyrophosphates (


).
Quantitative Stability Data (BTP-based Materials)

The following table synthesizes thermal stability limits for BTP in various coordination environments.

Material SystemStability Limit (

)
AtmosphereDegradation ProductReference
Free Acid (BTP) ~260°C (Condensation)~380°C (Decomp)

Polyphosphonates / Char[Inferred from PPA data]
Cu-BTP (MBP-1) 430°C AirCopper Phosphate[Dalton Trans. 2015]
Zn-BTP > 400°C

Zinc Phosphate[RSC Adv. 2016]
Zr-BTP (Amorphous) ~450°C Air

[ACS Appl. Nano 2020]
Visualized Decomposition Pathway

The following diagram illustrates the bifurcation between reversible dehydration and irreversible decomposition.

ThermalDecay Start Virgin BTP Linker (C6H9O9P3) Stage1 Dehydration Zone (100°C - 250°C) Start->Stage1 - Adsorbed H2O Anhydride Polyphosphonate Anhydrides (Reversible) Stage1->Anhydride - Structural H2O (Condensation) Anhydride->Stage1 + H2O (Rehydration) Stage2 Critical Failure Zone (350°C - 450°C) Anhydride->Stage2 > 350°C Scission P-C Bond Scission Stage2->Scission Irreversible Residue Inorganic Phosphate Residue (MxPyOz) Scission->Residue Oxidation/Carbonization

Figure 1: Thermal evolution of phosphonic acid linkers. Note the reversible condensation loop which can be mistaken for decomposition in TGA.

Experimental Protocols

Thermogravimetric Analysis (TGA) Standard Operating Procedure

To accurately determine the stability of BTP linkers without artifacts from water loss, follow this kinetic protocol.

Equipment: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Prep: Grind 5–10 mg of dry sample. Place in an Alumina (

    
    ) crucible (Platinum pans may catalyze degradation at high T).
    
  • Drying Step (In-situ):

    • Ramp to 120°C at 10°C/min.

    • Isotherm: Hold for 30 minutes to remove adsorbed moisture.

  • Decomposition Ramp:

    • Ramp from 120°C to 800°C at 5°C/min.

    • Atmosphere: Flow

      
       (60 mL/min) for intrinsic stability; Air (60 mL/min) for oxidative stability.
      
  • Data Processing:

    • Calculate the

      
        (temperature at 5% mass loss after the drying step).
      
    • Identify the inflection point in the First Derivative (DTG) curve to pinpoint

      
       of decomposition.
      
Synthesis of Thermally Stable BTP-MOFs (MBP-1 Analog)

High thermal stability is achieved only when the linker is fully coordinated.

  • Reactants: Mix

    
     (0.5 mmol) and BTP (0.25 mmol).
    
  • Solvent: Water/Ethanol (1:1 v/v, 10 mL).

  • Conditions: Seal in a Teflon-lined autoclave. Heat at 160°C for 72 hours.

    • Note: Higher synthesis temps (160°C vs 100°C) promote denser phases with higher thermal stability.

  • Workup: Filter blue crystals, wash with hot water to remove unreacted acid, and dry at 80°C.

Comparative Stability Logic

Why choose BTP over Trimesic Acid (BTC)?

StabilityComparison Linker Linker Choice Carboxylate Carboxylate (BTC) Linker->Carboxylate Phosphonate Phosphonate (BTP) Linker->Phosphonate BondType1 M-O-C Bond (Moderate Strength) Carboxylate->BondType1 BondType2 M-O-P Bond (High Strength) Phosphonate->BondType2 Result1 Td ~ 300-350°C BondType1->Result1 Result2 Td > 400°C BondType2->Result2

Figure 2: Mechanistic basis for the superior thermal stability of phosphonate-based frameworks.

References

  • Tokuya, S., et al. (2015). "New layered copper 1,3,5-benzenetriphosphonates pillared with N-donor ligands."[2][3] Dalton Transactions, 44, 15175-15184.

  • Veliscek-Carolan, J., et al. (2020).[5] "Nanoporous zirconium phosphonate materials with enhanced chemical and thermal stability."[5] ACS Applied Nano Materials, 3(4), 3717-3729.[5]

  • Gagnon, K. J., et al. (2012). "Thermal stability and protective properties of phenylphosphonic acid on Cu(111)." Applied Surface Science. (Contextualizing P-C bond stability).
  • Clearfield, A. (2016). "Zirconium(IV)-Benzene Phosphonate Coordination Polymers." Dalton Transactions.[6][7] (Data on Zr-BTP stability).

Sources

Exploratory

solubility of (3,5-Diphosphonophenyl)phosphonic acid in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of (3,5-Diphosphonophenyl)phosphonic Acid: Aqueous vs. Organic Environments Executive Summary (3,5-Diphosphonophenyl)phosphonic acid—systematically known as 1,3,5-ben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (3,5-Diphosphonophenyl)phosphonic Acid: Aqueous vs. Organic Environments

Executive Summary

(3,5-Diphosphonophenyl)phosphonic acid—systematically known as 1,3,5-benzenetriphosphonic acid (BTP) or


 (CAS: 4672-29-1)—is a highly functionalized, hexaprotic arylphosphonic acid. Due to its rigid aromatic core and three terminal phosphonic acid (

) groups, it has emerged as a robust synthon in the design of proton-conducting metal-organic frameworks (MOFs), supramolecular architectures, and surface-functionalized drug delivery vehicles.

For researchers and materials scientists, mastering the solubility profile of BTP is the critical first step in controlling its reactivity. This whitepaper deconstructs the thermodynamic causality behind its solubility in water versus organic solvents, providing field-proven protocols for quantitative analysis and solvothermal synthesis.

Molecular Anatomy & Thermodynamic Causality

The solubility of BTP is governed by a fierce thermodynamic competition between its solid-state lattice energy and the solvation energy provided by the solvent.

In its solid state, BTP forms a dense, columnar supramolecular ladder structure. This architecture is driven by intense intermolecular hydrogen bonding (with contact distances of O···O ranging from 2.55 to 2.60 Å) and π-π stacking of the aromatic rings [1]. To dissolve BTP, a solvent must overcome this massive lattice enthalpy.

  • Aqueous Causality: Water is uniquely equipped to dissolve BTP. With a high dielectric constant (

    
    ), water aggressively competes for hydrogen-bond donor and acceptor sites. Furthermore, BTP is highly acidic (predicted 
    
    
    
    ). In water, it rapidly undergoes spontaneous deprotonation. The resulting anionic species are heavily stabilized by ion-dipole interactions, shifting the thermodynamic equilibrium entirely toward dissolution.
  • Organic Causality: Non-polar organic solvents (e.g., hexane, toluene) lack the dipole moment required to disrupt the O···O hydrogen bonds. Consequently, the lattice energy remains insurmountable, rendering BTP insoluble. Polar aprotic solvents (e.g., N,N-Dimethylformamide - DMF) can dissolve BTP, but often require elevated temperatures to kinetically overcome the activation energy of lattice disruption. This temperature-dependent solubility in DMF is precisely why it is the solvent of choice for controlled MOF crystallization [2].

G Solid Solid BTP Lattice (Strong O···O H-Bonds) Water Aqueous Solvation (High Dielectric) Solid->Water Overcomes lattice energy Organic Organic Solvation (Low Dielectric) Solid->Organic Fails to break H-bonds Deprot Deprotonation (Anion Formation) Water->Deprot pH > pKa1 (~0.83) Aggreg Insoluble Precipitation Organic->Aggreg Non-polar solvents

Thermodynamic pathways of BTP solvation in aqueous versus organic environments.

Comparative Solubility Profile

The table below summarizes the solubility behavior of BTP across various solvent classes, providing the mechanistic rationale for its behavior.

Solvent ClassExample SolventDielectric Constant (

)
Solubility ProfileMechanistic Rationale
Aqueous Water80.1Very High Extensive H-bonding; spontaneous deprotonation forms highly soluble anions.
Polar Aprotic DMF, DMSO36.7 (DMF)Moderate to High Disrupts H-bond networks; requires heat to fully overcome lattice energy.
Polar Protic Methanol32.7Moderate Competes for H-bonds, but lower dielectric constant limits full ionic dissociation.
Non-Polar Toluene2.4Insoluble Cannot overcome the supramolecular lattice energy; lacks polar interactions.
Halogenated Dichloromethane9.1Insoluble Insufficient dipole moment to disrupt the dense phosphonic acid network.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to verify that thermodynamic equilibrium has been reached and that the structural integrity of the BTP molecule is maintained.

Protocol 1: Isothermal Saturation Method for Aqueous Solubility Determination

This protocol determines the exact quantitative solubility of BTP in water at a specific pH, utilizing High-Performance Liquid Chromatography (HPLC) to validate equilibrium.

  • Preparation of Solvent: Prepare a 50 mM buffered aqueous solution (e.g., acetate buffer for pH 4.0) to control the deprotonation state of the hexaprotic acid.

  • Saturation: Add an excess amount of solid BTP (approx. 500 mg) to 5 mL of the buffered solution in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures that the dissolution-precipitation kinetics have reached a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate volumetrically and analyze via HPLC (using a strong anion exchange column due to the highly polar nature of the phosphonate groups).

  • Validation: Repeat the sampling at 72 hours. If the concentration variance between 48h and 72h is <2%, thermodynamic equilibrium is validated.

Protocol 2: Solvothermal Synthesis of Cu-BTP MOFs

Because BTP is highly soluble in water but poorly soluble in cold organics, a mixed-solvent system (DMF/Water) is used to control the release of deprotonated BTP ligands during MOF synthesis [3].

  • Precursor Mixing: In a 20 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of BTP and 0.3 mmol of Copper(II) chloride dihydrate (

    
    ).
    
  • Solvent Blending: Add a solvent mixture of DMF and Deionized Water (typically a 1:1 or 2:1 v/v ratio). Causality: Water acts as the primary solubilizer and deprotonating agent, while DMF modulates the dielectric constant of the bulk solvent, slowing down the coordination kinetics to prevent amorphous precipitation.

  • Heating (Activation): Seal the autoclave and heat to 150 °C at a ramp rate of 2 °C/min. Hold at 150 °C for 72 hours. At this temperature, the thermal energy fully overcomes the BTP lattice energy, and the increased pressure keeps the solvent liquid.

  • Controlled Cooling (Crystallization): Cool the vessel to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Slow cooling gently lowers the solubility threshold, driving the system into controlled supersaturation. This allows the

    
     ions and 
    
    
    
    moieties to self-assemble into highly crystalline, porous frameworks rather than kinetic dead-end powders.
  • Harvesting: Filter the resulting block-shaped crystals, wash with fresh DMF to remove unreacted ligands, and dry under vacuum.

Workflow Step1 1. Precursor Mixing BTP + Cu(II) Salt Step2 2. Solvent Selection DMF / H2O Blend Step1->Step2 Step3 3. Solvothermal Heating (150°C, Sealed Vessel) Step2->Step3 Dissolution & Activation Step4 4. Controlled Cooling (Thermodynamic Equilibration) Step3->Step4 Supersaturation Step5 5. MOF Crystallization (Phase Separation) Step4->Step5 Nucleation & Growth

Solvothermal workflow utilizing temperature-dependent solubility for MOF crystallization.

Conclusion

The solubility of (3,5-Diphosphonophenyl)phosphonic acid is a textbook example of supramolecular lattice energy competing against solvent dielectric properties. By understanding that BTP requires either high-dielectric aqueous environments for spontaneous deprotonation or high-temperature polar aprotic environments for lattice disruption, researchers can precisely engineer its application—whether in synthesizing highly conductive [2] or designing novel surface-anchoring therapeutics.

References

  • Kong, D., Zoń, J., Mcbee, J., & Clearfield, A. (2006). Crystal-Engineered Three-Dimensional Hydrogen-Bonding Networks Built with 1,3,5-Benzenetri(phosphonic acid) and Bipyridine Synthons. ResearchGate.[Link]

  • Yang, J., & Yaghi, O. M. (2015). Brønsted Acidity in Metal–Organic Frameworks. Chemical Reviews, ACS Publications.[Link]

  • Kong, D., Zoń, J., & Clearfield, A. (2006). Rational Design and Synthesis of Porous Organic−Inorganic Hybrid Frameworks Constructed by 1,3,5-Benzenetriphosphonic Acid and Pyridine Synthons. Crystal Growth & Design, ACS Publications.[Link]

Foundational

Thermodynamic Profiling of Aromatic Phosphonic Acid Derivatives: A Technical Guide for Rational Drug Design and Materials Science

Introduction: The Thermodynamic Imperative of the C-P Bond Aromatic phosphonic acids (APAs), characterized by a stable carbon-phosphorus (C-P) bond directly linked to an aromatic ring, represent a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Imperative of the C-P Bond

Aromatic phosphonic acids (APAs), characterized by a stable carbon-phosphorus (C-P) bond directly linked to an aromatic ring, represent a privileged pharmacophore in drug discovery and a robust anchoring group in materials science. Unlike the hydrolytically labile C-O-P bond found in phosphate esters, the C-P bond is enzymatically stable, making it ideal for in vivo applications.

As a Senior Application Scientist, I approach the optimization of these derivatives not merely through structural modification, but through rigorous thermodynamic profiling. The aromatic ring serves as an electronic tuning fork—substituents dictate the electron density on the phosphonate group, thereby modulating its acid dissociation constant (pKa), solvation energy, and binding enthalpy (ΔH)[1]. Understanding the causality between these structural changes and their thermodynamic consequences is the cornerstone of rational drug design.

Core Thermodynamic Parameters: pKa, Solubility, and Binding Energy

The thermodynamic behavior of APAs is fundamentally governed by their diprotic nature and the hydrophobic/pi-stacking potential of the aromatic ring.

Acid Dissociation Constants (pKa)

The phosphonic acid moiety (-PO₃H₂) typically undergoes two distinct deprotonation events. For the parent compound, phenylphosphonic acid (PPOA), the pKa values are highly sensitive to the ionic strength and dielectric constant of the medium. Literature values report pKa₁ ranging from 1.7 to 2.3, and pKa₂ ranging from 7.07 to 7.8[2][3]. This biphasic deprotonation ensures that at physiological pH (7.4), APAs exist predominantly as a mixture of mono- and dianionic species. This charge state is critical for driving electrostatic interactions with target metal cations, such as Ca²⁺ in bone matrices or Zn²⁺ in metalloenzymes.

Solvation Thermodynamics

The solubility of PPOA in various solvents is a spontaneous, entropy-driven process[4]. In polar protic solvents, the dissolution is typically exothermic, driven by the formation of strong hydrogen bonds between the phosphonate oxygens and the solvent, which overcomes the lattice energy of the crystalline APA[4].

Table 1: Key Thermodynamic Properties of Phenylphosphonic Acid (PPOA)
PropertyValue / CharacteristicExperimental MethodCausality / Significance
pKa₁ ~1.7 - 2.3Potentiometric / NMR TitrationDetermines the first deprotonation state; critical for gastric absorption and formulation[2][3].
pKa₂ ~7.07 - 7.8Potentiometric / NMR TitrationDictates the anionic charge at physiological pH; drives electrostatic target binding[2][3].
Mixing Enthalpy (ΔmixH) Exothermic (< 0)Isothermal SaturationIndicates strong solute-solvent hydrogen bonding overcoming lattice energy[4].
Mixing Entropy (ΔmixS) Entropy-driven (> 0)Derived via Wilson EquationOvercomes the enthalpic penalty of cavity formation in the solvent[4].
Binding Free Energy (ΔG) Target-dependent (< 0)Isothermal Titration CalorimetryDetermines the overall spontaneity and affinity of the drug-target complex[5].

Experimental Workflows for Thermodynamic Profiling

To achieve self-validating data, we must employ orthogonal techniques. Below are the field-proven, step-by-step methodologies for the two most critical thermodynamic assays.

Workflow 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

5 is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed (ΔH) during a binding event[5]. This allows the simultaneous determination of the association constant (Kₐ) and stoichiometry (n), from which ΔG and ΔS are calculated (ΔG = -RT ln Kₐ = ΔH - TΔS)[5].

Step-by-Step Methodology:

  • Sample Preparation & Degassing: Prepare the APA ligand and the target protein (or metal cation solution) in the exact same buffer dialysate. This causality is critical: mismatched buffers generate massive heats of dilution that mask the binding signal. Degas both solutions under vacuum for 10 minutes to prevent micro-bubble formation, which causes severe baseline artifacts.

  • Cell Loading: Load the target macromolecule into the sample cell (typically 200-300 µL at 10-50 µM) and the APA ligand into the injection syringe (typically 10-15 times the cell concentration).

  • Equilibration & Titration: Set the cell temperature (e.g., 25°C) and allow the system to reach thermal equilibrium. Program a series of 15-25 injections (e.g., 2 µL each) with a spacing of 120-180 seconds to allow the heat signal to return completely to baseline.

  • Control Experiment (Self-Validation): Perform a blank titration (ligand injected into bare buffer) to measure the background heat of dilution.

  • Data Integration & Fitting: Subtract the blank heats from the experimental heats. Integrate the peaks to obtain a binding isotherm (kcal/mol of injectant vs. molar ratio). Fit the data using a non-linear least-squares regression model (e.g., one-site binding model) to extract ΔH, Kₐ, and n[5].

ITCWorkflow Prep 1. Sample Prep & Degassing (Buffer Matching) Titration 2. Incremental Titration (Ligand into Target) Prep->Titration Heat 3. Heat Measurement (Δq) Exothermic/Endothermic Peaks Titration->Heat Integration 4. Isotherm Integration (Subtract Blank) Heat->Integration Fitting 5. Non-linear Regression (One-Site Binding Model) Integration->Fitting Output 6. Thermodynamic Output (Ka, ΔH, ΔS, ΔG) Fitting->Output

Step-by-step logical workflow of Isothermal Titration Calorimetry for thermodynamic profiling.

Workflow 2: Multinuclear NMR Titration for pKa Determination

Standard potentiometry struggles at extreme pH values (pH < 2 or pH > 11) due to the logarithmic nature of the glass electrode response. For APAs, where pKa₁ can be as low as 1.7,6 provide precise, site-specific pKa values by tracking the chemical environment of the nuclei[6].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10-50 mM solution of the APA in D₂O/H₂O (10:90) containing a background electrolyte (e.g., 0.1 M NaCl) to maintain constant ionic strength.

  • pH Adjustment: Divide the solution into multiple aliquots. Adjust the pH of each aliquot across a range of 0.5 to 10.0 using standardized HCl or NaOH. Record the exact pH using a calibrated micro-electrode.

  • NMR Acquisition: Acquire ³¹P{¹H} and ¹³C{¹H} NMR spectra for each aliquot at a constant temperature (e.g., 298 K).

  • Chemical Shift Tracking: Plot the chemical shift (δ) of the phosphorus nucleus and the ipso-carbon against the measured pH[6].

  • Thermodynamic Fitting: Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation using non-linear regression to determine the exact pKa₁ and pKa₂ values[6].

Logical Relationships in Thermodynamic Optimization

In drug development, modifying the aromatic ring of an APA directly impacts its thermodynamics. Adding an electron-withdrawing group (EWG) like a nitro (-NO₂) or fluorine (-F) atom to the phenyl ring decreases the pKa of the phosphonate, making it more ionized at lower pH[1]. This increases the enthalpic contribution to binding (stronger electrostatic interactions) but may incur an entropic penalty due to increased solvent ordering (hydration shell) around the highly charged dianion.

ThermodynamicLogic APA Aromatic Phosphonic Acid (Base Scaffold) EWG Add Electron-Withdrawing Group (e.g., -NO2, -F) APA->EWG EDG Add Electron-Donating Group (e.g., -NH2, -OH) APA->EDG pKa_Drop Decreased pKa (More Ionized at pH 7.4) EWG->pKa_Drop pKa_Rise Increased pKa (Less Ionized at pH 7.4) EDG->pKa_Rise Enthalpy Higher ΔH (Favorable) Stronger Electrostatics pKa_Drop->Enthalpy Entropy Lower ΔS (Penalty) Hydration Shell Ordering pKa_Drop->Entropy Lipophilicity Increased Lipophilicity Better Membrane Permeability pKa_Rise->Lipophilicity Affinity Optimized Binding Free Energy (ΔG) Target Affinity Enthalpy->Affinity Entropy->Affinity Lipophilicity->Affinity

Causality network showing how structural modifications of APAs dictate thermodynamic binding.

Applications in Rational Drug Development

Understanding these thermodynamic properties is not an academic exercise; it is the engine of rational drug design.

Metalloenzyme Inhibitors

APAs are frequently deployed as transition-state analogues for metalloenzymes (e.g., matrix metalloproteinases). The thermodynamic goal is to maximize the binding enthalpy (ΔH) by ensuring the phosphonate group perfectly coordinates with the active-site zinc or iron ions. By tuning the pKa via aromatic substitution, scientists ensure the APA is fully deprotonated in the microenvironment of the active site, maximizing the exothermic coordination bond.

Bone-Targeting Therapeutics

Aromatic phosphonate derivatives are used to target bone matrices (hydroxyapatite) for the treatment of osteoporosis or for delivering radiopharmaceuticals. The binding to hydroxyapatite is a thermodynamically driven surface adsorption process. ITC studies reveal that this binding is highly exothermic, driven by the displacement of water molecules from the calcium-rich bone surface and the formation of multidentate chelation complexes[7].

References

  • Solid–Liquid Equilibrium Solubility, Thermodynamic Properties, and Molecular Simulation of Phenylphosphonic Acid in 15 Pure Solvents at Different Temperatures Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Thermodynamics of Nanocrystal-Ligand Binding Through Isothermal Titration Calorimetry RSC Publishing[Link]

  • Phenylphosphonic acid (H2PP) is investigated as a corrosion inhibitor of hot dip galvanised steel Cronfa - Swansea University Open Access Repository[Link]

  • ¹³C{¹H}-NMR-controlled titration of phenylphosphonic acid vs. KOH ResearchGate[Link]

  • Helicity Induction on a Poly(phenylacetylene) Derivative Bearing a Sulfonic Acid Pendant CNRS [Link]

  • Semiconductive microporous hydrogen-bonded organophosphonic acid frameworks d-nb.info[Link]

Sources

Exploratory

(3,5-Diphosphonophenyl)phosphonic acid CAS number and safety data sheet

The following technical guide provides an in-depth analysis of (3,5-Diphosphonophenyl)phosphonic acid, widely recognized in supramolecular chemistry as 1,3,5-Benzenetriphosphonic acid (BTP). CAS Registry Number: 4672-29-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (3,5-Diphosphonophenyl)phosphonic acid, widely recognized in supramolecular chemistry as 1,3,5-Benzenetriphosphonic acid (BTP).

CAS Registry Number: 4672-29-1 Common Abbreviation: BTP / H₆BTP

Part 1: Executive Summary

(3,5-Diphosphonophenyl)phosphonic acid is a tritopic organophosphorus linker essential for the synthesis of Metal-Organic Frameworks (MOFs) and proton-conductive materials. Unlike its carboxylate analog (trimesic acid), BTP features three phosphonate groups (


) that offer superior metal-binding affinity and higher hydrolytic stability.

Its


-symmetric geometry makes it a critical building block for constructing open-framework structures with high thermal stability and permanent porosity. In drug development and materials science, it serves as a primary scaffold for designing proton exchange membranes (PEMs) due to the high density of acidic protons capable of facilitating Grotthuss mechanism-based transport.

Part 2: Chemical Identity & Properties[1][2][3][4][5][6]

PropertyData
CAS Number 4672-29-1
IUPAC Name (3,5-diphosphonophenyl)phosphonic acid
Synonyms 1,3,5-Benzenetriphosphonic acid; Benzene-1,3,5-triyltriphosphonic acid
Molecular Formula

Molecular Weight 318.05 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; Insoluble in non-polar solvents
Acidity (pKa) Strong acid (pKa


1.5–2.0 for first deprotonation)
SMILES O=P(O)(O)c1cc(cc(c1)P(=O)(O)O)P(=O)(O)O

Part 3: Safety Data Sheet (SDS) Analysis

Signal Word: DANGER

Note: While some vendors classify BTP as an Irritant (Warning), the high acidity of the three phosphonic groups warrants handling it as a Corrosive substance to ensure maximum personnel safety.

Hazard Identification (GHS Classification)
CodeHazard StatementClassification
H314 Causes severe skin burns and eye damage.Skin Corr.[1][2][3][4][5][6][7] 1B
H290 May be corrosive to metals.Met. Corr. 1
H302 Harmful if swallowed.Acute Tox. 4
Precautionary Protocols
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] (Nitrile rubber gloves,

    
    0.11mm thickness).
    
  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Emergency Response Mechanism

Self-Validating Safety Check:

  • pH Check: If spilled, the immediate area will show pH < 2. Neutralize with Sodium Bicarbonate (

    
    ) until effervescence ceases before cleanup.
    
  • Incompatibility: Store away from strong oxidizing agents and strong bases. Reaction with bases releases heat (exothermic neutralization).

Part 4: Synthesis & Manufacturing

Methodology: Nickel-Catalyzed Arbuzov Reaction The synthesis of BTP is technically demanding due to the difficulty of forming three C-P bonds on a single benzene ring. The standard protocol utilizes a Ni(II)-catalyzed Michaelis-Arbuzov reaction followed by acid hydrolysis.

Experimental Protocol

Reagents:

  • 1,3,5-Tribromobenzene (Starting Material)[8]

  • Triethyl phosphite (

    
    )
    
  • Nickel(II) Bromide (

    
    ) (Catalyst)
    
  • Hydrochloric Acid (Concentrated)[9][10]

Workflow:

  • Activation: In a nitrogen-purged reactor, dissolve 1,3,5-tribromobenzene in 1,3-diisopropylbenzene (high-boiling solvent). Heat to 160°C.

  • Catalyst Addition: Add anhydrous

    
     (5 mol%).
    
  • Phosphorylation: Add Triethyl phosphite dropwise over 4–6 hours. Maintain temperature at 170–180°C to distill off the ethyl bromide byproduct immediately.

    • Critical Control Point: Failure to remove ethyl bromide results in competing alkylation side reactions.

  • Isolation of Ester: Vacuum distill the solvent to obtain Hexaethyl 1,3,5-benzenetriphosphonate (viscous oil).

  • Hydrolysis: Reflux the ester in concentrated HCl (12M) for 12–24 hours.

  • Purification: The product precipitates upon cooling or concentration. Recrystallize from water/methanol to obtain pure BTP.

Synthesis Logic Diagram

SynthesisPathway cluster_conditions Critical Process Parameters Start 1,3,5-Tribromobenzene Intermediate Hexaethyl Benzenetriphosphonate Start->Intermediate Arbuzov Reaction 170°C, -EtBr Reagent P(OEt)3 + NiBr2 (cat) Reagent->Intermediate Product (3,5-Diphosphonophenyl) phosphonic acid (BTP) Intermediate->Product Acid Hydrolysis -EtOH Hydrolysis Conc. HCl Reflux Param1 Temp > 160°C Required for Aryl Halide activation Param1->Start Param2 Inert Atmosphere (N2) Prevents oxidation of Phosphite

Figure 1: Catalytic synthesis pathway converting tribromobenzene to BTP via high-temperature phosphorylation.

Part 5: Applications & Mechanism

BTP is a "privileged linker" in materials science. Its applications are driven by its ability to deprotonate in stages (


), allowing for tunable coordination modes.
Metal-Organic Frameworks (MOFs)

BTP forms isomorphous series of MOFs (e.g., MBP-1 series with Zn, Mn, Cd).[11][12]

  • Mechanism: The phosphonate oxygen atoms chelate metal ions, creating inorganic clusters (Secondary Building Units - SBUs).

  • Structural Advantage: Unlike carboxylates, phosphonates can bridge up to 4 metal centers, creating denser, more stable frameworks resistant to water and chemical degradation.

  • Pillaring: BTP often forms layered structures where the benzene rings act as "pillars" between inorganic metal-oxide sheets.

Proton Exchange Membranes (PEMs)

In fuel cell technology, BTP is incorporated into polymer matrices or MOFs to enhance proton conductivity.

  • Grotthuss Mechanism: The high density of

    
     groups creates hydrogen-bonded networks. Protons "hop" between phosphonate groups mediated by water molecules or intrinsic hydrogen bonding, even at low humidity.
    
Application Logic Diagram

ApplicationLogic BTP (3,5-Diphosphonophenyl) phosphonic acid MOF Metal-Organic Frameworks (e.g., MBP-1, ZBP) BTP->MOF Coordination PEM Proton Exchange Membranes (Fuel Cells) BTP->PEM Functionalization Coordination Chelation Mechanism: Tridentate bridging of Zn2+, Cu2+, Mn2+ MOF->Coordination Conductivity Transport Mechanism: Grotthuss Proton Hopping via -PO3H2 networks PEM->Conductivity StableMOF High Thermal Stability Water-Resistant Pores Coordination->StableMOF HighCond High Proton Conductivity (>10^-2 S/cm) Conductivity->HighCond

Figure 2: Functional utility of BTP in supramolecular assembly and energy materials.

References

  • Sigma-Aldrich. (2024). (3,5-Diphosphonophenyl)phosphonic acid Safety Data Sheet. Retrieved from

  • Maeda, K., et al. (2013).[13] Isomorphous metal 1,3,5-benzenetriphosphonates MBP-1 with variable compositions. Dalton Transactions, 42, 10424-10432. Retrieved from

  • Taddei, M., et al. (2019). Phosphonate-based MOFs: Synthesis and Applications. Crystal Growth & Design. Retrieved from

  • PubChem. (2024). Compound Summary for CID 13669035: (3,5-Diphosphonophenyl)phosphonic acid. Retrieved from

  • Clearfield, A. (2012). Metal Phosphonate Chemistry: Inorganics to MOFs. Dalton Transactions.[13] Retrieved from

Sources

Foundational

Architectural and Mechanistic Divergence: (3,5-Diphosphonophenyl)phosphonic Acid vs. Phosphoric Acid in Advanced Materials and Therapeutics

As a Senior Application Scientist navigating the intersection of supramolecular chemistry and targeted drug delivery, understanding the structural and mechanistic distinctions between simple inorganic acids and complex o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of supramolecular chemistry and targeted drug delivery, understanding the structural and mechanistic distinctions between simple inorganic acids and complex organic-inorganic hybrid linkers is paramount. While phosphoric acid serves as the ubiquitous, foundational building block of biological buffering and standard chemical synthesis, (3,5-Diphosphonophenyl)phosphonic acid (commonly referred to as 1,3,5-benzenetriphosphonic acid or BTP) represents a sophisticated tool for rational crystal engineering and advanced therapeutics[1].

This technical guide dissects the causality behind their divergent behaviors, detailing why BTP is uniquely positioned to construct robust Metal-Organic Frameworks (MOFs) and bone-targeted drug delivery systems, whereas phosphoric acid is inherently limited to forming dense, non-porous networks.

Structural and Physicochemical Divergence

The fundamental difference between these two compounds lies in their molecular architecture and denticity. Phosphoric acid is a small, isotropic molecule. When it coordinates with metals, it tends to form tightly packed, space-filling lattices (simple metal phosphates) due to the lack of steric hindrance.

Conversely, BTP features a rigid, planar aromatic core substituted with three bulky phosphonic acid groups. This geometry acts as a directional supramolecular synthon. The steric bulk of the benzene ring prevents the framework from collapsing during metal coordination, forcing the creation of highly porous, 2D or 3D architectures[2].

Quantitative Comparison Table
PropertyPhosphoric Acid (H₃PO₄)(3,5-Diphosphonophenyl)phosphonic Acid (BTP)
Molecular Weight 97.99 g/mol 318.05 g/mol
Chemical Formula H₃PO₄C₆H₉O₉P₃
Replaceable Protons 36 (2 per phosphonate group)
Molecular Geometry Tetrahedral (Isotropic)Planar aromatic core with tetrahedral terminals
Coordination Behavior Dense space-filling networksDirectional, highly porous 3D frameworks
Primary Applications Buffers, fertilizers, standard saltsMOFs, crystal engineering, bone-targeted delivery
Coordination Mechanics and Supramolecular Synthons

The choice to utilize BTP over standard orthophosphates in drug development and materials science is driven by the thermodynamics of self-assembly. BTP can undergo complete deprotonation to form the highly charged [1,3,5-(PO3)3C6H3]⁶⁻ anion[1]. This massive charge density, combined with the rigid 120° angles of the benzene ring substitutions, dictates the precise spatial arrangement of metal nodes (such as Cu²⁺, Mn²⁺, or Gd³⁺).

By utilizing BTP, researchers can engineer 3 that possess large, tunable channel sizes suitable for encapsulating active pharmaceutical ingredients (APIs)[3]. Phosphoric acid cannot achieve this; its isotropic binding inevitably leads to thermodynamic dead-ends characterized by low-porosity precipitates.

CoordinationLogic H3PO4 Phosphoric Acid (H3PO4) Orthophosphate Dense Dense Metal Phosphates (Low Porosity, 1D/2D) H3PO4->Dense Isotropic Binding BTP 1,3,5-Benzenetriphosphonic Acid Rigid BTP Ligand MOF 3D Metal-Organic Frameworks (High Porosity, Tunable) BTP->MOF Directional Synthons

Coordination logic: Isotropic vs. directional supramolecular assembly.

Experimental Methodologies: Self-Validating Workflows

To harness the unique properties of BTP, highly controlled experimental conditions are required. The following protocols detail the synthesis and application of BTP-based MOFs, incorporating necessary causality and self-validation checkpoints.

Protocol 1: Solvothermal Synthesis of BTP-Cu Frameworks

Causality: Solvothermal synthesis is utilized because the high temperature and pressure inside a sealed autoclave provide the activation energy necessary to break and reform reversible coordination bonds, ensuring the system reaches its most thermodynamically stable, crystalline form rather than an amorphous kinetic trap[1].

  • Ligand Dissolution: Dissolve 50 mg (0.15 mmol) of in 2 mL of deionized water.

  • Metal Salt Addition: Dissolve 0.15 mmol of Cu(ClO₄)₂·6H₂O in 2 mL of N,N-dimethylformamide (DMF). Causality: A mixed H₂O/DMF solvent system balances the solubility of the organic ligand and the inorganic metal salt, preventing premature precipitation.

  • Mixing & pH Validation: Combine the solutions dropwise under continuous stirring.

    • Self-Validation Checkpoint: Measure the pH of the precursor solution. It must be between 3.5 and 4.5. A pH below 2.0 indicates insufficient deprotonation of the phosphonate groups, which will inhibit MOF formation. Adjust with dilute NaOH if necessary.

  • Solvothermal Heating: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 0.1°C/min. Causality: Slow cooling promotes the growth of large, high-quality single crystals suitable for X-ray diffraction, rather than microcrystalline powder.

Workflow S1 Ligand Dissolution (H2O/DMF) S2 Metal Salt Addition (e.g., CuCl2) S1->S2 S3 Solvothermal Heating (120°C, 72h) S2->S3 S4 Controlled Cooling (0.1°C/min) S3->S4

Step-by-step solvothermal synthesis workflow for BTP-based MOFs.

Protocol 2: Post-Synthetic Activation and Drug Loading

Causality: As-synthesized MOFs have their pores filled with unreacted solvent (DMF/H₂O). These must be removed (activation) to expose the void volume and open metal sites for API encapsulation.

  • Solvent Exchange: Soak the synthesized BTP-MOF crystals in absolute ethanol for 3 days, replacing the ethanol every 12 hours. Causality: Ethanol has a lower boiling point and surface tension than DMF, making it easier to remove without collapsing the fragile framework.

  • Thermal Activation: Place the exchanged crystals in a vacuum oven at 100°C for 12 hours.

    • Self-Validation Checkpoint: Perform Thermogravimetric Analysis (TGA) on a small sample. A flat baseline up to 250°C confirms complete solvent removal without framework degradation.

  • API Incubation: Submerge the activated MOF in a concentrated solution of the target API (e.g., ibuprofen or a chemotherapeutic agent) in a non-coordinating solvent for 48 hours.

  • Harvesting: Centrifuge at 10,000 RPM for 10 minutes, wash briefly with the pure solvent to remove surface-bound API, and dry under vacuum.

Advanced Applications in Drug Development

The structural divergence of BTP from simple phosphoric acid unlocks highly specialized biomedical applications.

Bone-Targeted Therapeutics: Phosphonates exhibit a naturally high affinity for calcium ions, specifically targeting hydroxyapatite, the primary mineral component of bone. Because BTP contains three phosphonate groups, it mimics the pharmacological profile of 4 (such as clodronate)[4]. When APIs are loaded into BTP-based MOFs, the framework acts as a targeted delivery vehicle, anchoring itself to bone lesions or osteoporotic sites before slowly degrading to release the drug payload.

MRI Contrast Enhancement: By reacting BTP with paramagnetic metal ions like Manganese (Mn²⁺) or Gadolinium (Gd³⁺), researchers can synthesize 2[2]. The high porosity of the BTP framework allows water molecules to diffuse freely in and out of the pores, interacting directly with the open metal sites. This drastically reduces the T1 relaxation time of water protons, resulting in superior MRI contrast enhancement compared to standard, non-porous clinical agents.

References
  • Rational Design and Synthesis of Porous Organic−Inorganic Hybrid Frameworks Constructed by 1,3,5-Benzenetriphosphonic Acid and Pyridine Synthons. ACS Publications.[Link]

  • Isomorphous metal 1,3,5-benzenetriphosphonates MBP-1 with variable compositions: preparation, crystal structure, and electrochemical properties. Dalton Transactions (RSC Publishing).[Link]

  • Green phosphonate chemistry – Does it exist? ResearchGate.[Link]

  • The preparation of metal–organic frameworks and their biomedical application. PMC (National Institutes of Health).[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for (3,5-Diphosphonophenyl)phosphonic acid from bromobenzene

An Application Guide for the Synthesis of (3,5-Diphosphonophenyl)phosphonic Acid from Bromobenzene Introduction: Navigating the Synthesis of a Key Polydentate Ligand (3,5-Diphosphonophenyl)phosphonic acid, more systemati...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of (3,5-Diphosphonophenyl)phosphonic Acid from Bromobenzene

Introduction: Navigating the Synthesis of a Key Polydentate Ligand

(3,5-Diphosphonophenyl)phosphonic acid, more systematically named Benzene-1,3,5-triyltris(phosphonic acid), is a molecule of significant interest in materials science and coordination chemistry. Its three phosphonic acid groups, arranged symmetrically on a central phenyl ring, provide a rigid, tridentate coordination scaffold. This unique geometry makes it an exceptional building block for creating stable, porous metal-organic frameworks (MOFs), layered materials, and functional nanoparticles. These materials have applications in gas storage, catalysis, ion exchange, and drug delivery.

This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of Benzene-1,3,5-triyltris(phosphonic acid), beginning with the common starting material, bromobenzene. The synthetic strategy is dissected into three primary stages:

  • Construction of the 1,3,5-Tribromobenzene Core: A multi-step sequence transforming bromobenzene into the key intermediate, 1,3,5-tribromobenzene.

  • Palladium-Catalyzed Tris-Phosphonylation: The introduction of three phosphonate ester groups onto the aromatic core via a modern cross-coupling reaction.

  • Acid-Catalyzed Hydrolysis: The final deprotection step to yield the target tris-phosphonic acid.

Throughout this guide, we will delve into the causality behind experimental choices, offering insights grounded in established chemical principles. Each protocol is designed to be self-validating, with clear steps for reaction, work-up, and purification.

Synthetic Pathway Overview

The overall transformation from bromobenzene to the final product is a six-step process, involving the strategic manipulation of functional groups to achieve the desired 1,3,5-substitution pattern before introducing the phosphonate moieties.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Phosphonylation cluster_2 Part 3: Hydrolysis A Bromobenzene B 1-Bromo-4-nitrobenzene A->B HNO3, H2SO4 C 4-Bromoaniline B->C SnCl2, HCl D 2,4,6-Tribromoaniline C->D Br2, H2O E 1,3,5-Tribromobenzene D->E 1. NaNO2, H2SO4 2. H3PO2 F Hexaethyl benzene-1,3,5- triyltris(phosphonate) E->F P(OEt)3, Pd(PPh3)4, Base G Benzene-1,3,5-triyltris (phosphonic acid) F->G conc. HCl, Reflux G Start 1,3,5-Tribromobenzene + P(OEt)3 Reaction Reaction Vessel (Toluene, Reflux) Start->Reaction Catalyst Pd(PPh3)4 Catalyst + Base (e.g., Et3N) Catalyst->Reaction Workup Reaction Quench & Filtration Reaction->Workup Cooling Extraction Liquid-Liquid Extraction (e.g., DCM/H2O) Workup->Extraction Crude Mixture Purification Column Chromatography (Silica Gel) Extraction->Purification Organic Phase Product Hexaethyl benzene-1,3,5- triyltris(phosphonate) Purification->Product Purified Product

Figure 2: Experimental workflow for the Hirao cross-coupling reaction.

Protocol 2.1: Synthesis of Hexaethyl benzene-1,3,5-triyltris(phosphonate)
Reagent/ParameterQuantity/ValueMolesNotes
1,3,5-Tribromobenzene3.15 g0.01Substrate
Triethyl phosphite7.48 g (8.1 mL)0.045Phosphonating agent (excess)
Tetrakis(triphenylphosphine)palladium(0)0.58 g0.0005Catalyst (5 mol%)
Triethylamine5.0 g (6.9 mL)0.05Base
Toluene50 mL-Anhydrous solvent
Reaction Temperature110 °C (Reflux)-
Reaction Time48 hours-Reaction progress monitored by TLC/GC-MS

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,3,5-tribromobenzene and the palladium catalyst.

  • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene, triethyl phosphite, and triethylamine via syringe.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and triethylamine hydrobromide salts. Wash the pad with toluene.

  • Combine the filtrates and remove the solvent and excess triethyl phosphite under reduced pressure.

  • The resulting crude oil is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure tris(phosphonate) ester as a viscous oil. Expected yield: ~65-75%.

Part 3: Hydrolysis to the Final Product

The final step is the cleavage of the six ethyl ester groups to reveal the three phosphonic acid functionalities. Acid-catalyzed hydrolysis is a robust and widely used method for this transformation. [1][2]

  • Reaction Principle: Nucleophilic substitution at the phosphorus center, where water acts as the nucleophile under strong acidic conditions, leading to the cleavage of the P-O-Et bond. [2][3]

Protocol 3.1: Synthesis of Benzene-1,3,5-triyltris(phosphonic acid)
Reagent/ParameterQuantity/ValueMolesNotes
Hexaethyl benzene-1,3,5-triyltris(phosphonate)2.4 g~0.004From previous step
Conc. Hydrochloric Acid (37%)50 mL-Hydrolysis reagent
Reaction Temperature110 °C (Reflux)-
Reaction Time12-24 hours-

Step-by-Step Methodology:

  • Place the hexaethyl benzene-1,3,5-triyltris(phosphonate) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add concentrated hydrochloric acid.

  • Heat the mixture to a vigorous reflux and maintain for 12-24 hours. The reaction is complete when the oily ester layer has fully dissolved and a single phase is observed.

  • Cool the solution to room temperature.

  • Remove the water and excess HCl under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap and a base trap is recommended). This will yield a solid or a highly viscous residue.

  • The crude product can be purified by recrystallization. Dissolve the residue in a minimum amount of hot water and allow it to cool slowly. The phosphonic acid will crystallize as a white solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum. Due to the high polarity of polyphosphonic acids, purification can be challenging, and multiple recrystallizations may be necessary. [1]Expected yield: >90%.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Specific Hazards:

    • Bromine and Strong Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and toxic. Handle with extreme care.

    • Triethyl phosphite: Possesses a strong, unpleasant odor and is flammable.

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

    • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate. Keep cold and in solution at all times.

References

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 39: Arylphosphonic Acids and Derivatives. Science of Synthesis, 31.39. Retrieved from [Link]

  • Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2815–2846. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hirao Reaction. Molecules, 17(10), 11849-11867.
  • Google Patents. (1987). Process for the preparation of diphosphonic acids. US4705651A.
  • Dąbrowska, E., et al. (2023). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 28(7), 3099. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Org. Synth. 2015, 92, 148-155. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2024). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2018). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Chemistry, 22(12), 1173-1191. Retrieved from [Link]

  • Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5187. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]

  • Kalek, M., Ziadi, A., & Stawinski, J. (2008). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Letters, 10(20), 4637–4640. Retrieved from [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hirao coupling. Retrieved from [Link]

  • Fu, W. C., So, C. M., & Kwong, F. Y. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5906–5909.
  • Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5187. Retrieved from [Link]

Sources

Application

using (3,5-Diphosphonophenyl)phosphonic acid in metal-organic frameworks (MOFs)

Focus: (3,5-Diphosphonophenyl)phosphonic Acid (H₆BTP)[1] Abstract This guide details the utilization of (3,5-Diphosphonophenyl)phosphonic acid (also known as 1,3,5-benzenetriphosphonic acid or H₆BTP ) in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: (3,5-Diphosphonophenyl)phosphonic Acid (H₆BTP)[1]

Abstract

This guide details the utilization of (3,5-Diphosphonophenyl)phosphonic acid (also known as 1,3,5-benzenetriphosphonic acid or H₆BTP ) in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Unlike traditional carboxylate-based MOFs, H₆BTP-based materials exhibit exceptional hydrolytic and thermal stability due to the strong


 bonds, particularly with high-valent metals (Zr⁴⁺, Ti⁴⁺).[1] This document provides validated protocols for synthesizing crystalline (Zn/Ni/Co) and high-stability (Zr) variants, characterizing their proton conductivity, and evaluating their potential as drug delivery vectors.[1]
Material Profile: The Ligand

Name: (3,5-Diphosphonophenyl)phosphonic acid Common Abbreviation: H₆BTP or H₆L CAS: 39656-11-2 Molecular Formula:


Acidity:  The molecule possesses six acidic protons.[1]
  • 
     (First deprotonation)[1]
    
  • 
     (Full deprotonation)[1]
    

Key Advantage: The


 symmetry and tridentate phosphonate groups allow for the formation of layered (2D)  or pillared (3D)  networks. The uncoordinated P-OH groups in partially deprotonated states serve as intrinsic proton donors, facilitating superprotonic conductivity (

).[1]
Experimental Protocols
Protocol A: Crystalline Synthesis (Zn/Ni/Co-based)

Target: Proton Conductors (e.g., MFM-500, PCMOF-3) Challenge: Phosphonates precipitate rapidly with divalent metals.[1][3] Solution: Use DMSO as a cosolvent to slow kinetics and control pH to maintain specific protonation states (


).[1]

Reagents:

  • H₆BTP (Ligand)[1]

  • 
     (where M = Ni, Co, or Zn)[1]
    
  • Solvents: Water, DMSO, DMF[1][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mmol H₆BTP in 2 mL DMSO/Water (1:1 v/v).

  • Metal Addition: Add 0.2 mmol Metal Nitrate to 2 mL DMSO/Water.

  • Mixing: Combine solutions in a 20 mL scintillation vial.

  • Crystallization: Seal and heat at 40–60°C for 48–72 hours.

    • Note: Unlike carboxylates which often require 100°C+, phosphonates crystallize at lower temperatures.[1][3] High T often leads to dense, non-porous phases.[1][3]

  • Harvesting: Collect hexagonal column-shaped crystals via filtration.

  • Washing: Wash with DMF followed by Acetone to remove unreacted ligand.[1][3]

  • Activation: Air dry at ambient temperature. Avoid high-vacuum heating initially to prevent collapse of the hydrogen-bonded water networks essential for conductivity.[1]

Protocol B: High-Stability Synthesis (Zr-based)

Target: Drug Delivery Vehicles / Chemical Filters Challenge: Zr-phosphonates form amorphous gels instantly due to the strong Zr-O bond.[1][3] Solution:Modulated Synthesis using Hydrofluoric Acid (HF) or Formic Acid to compete with the ligand and slow nucleation.[3]

Reagents:

  • 
     or 
    
    
    
  • H₆BTP[2][5]

  • Modulator: 48% HF (Caution!) or Formic Acid[1]

  • Solvent: Water/Acetic Acid mix[3]

Step-by-Step Workflow:

  • Pre-mixing: Dissolve 0.3 mmol

    
     in 5 mL distilled water.
    
  • Modulation: Add 100

    
     of 48% HF. Safety: Use plastic labware; HF attacks glass.[1]
    
  • Ligand Addition: Add 0.1 mmol H₆BTP. The solution should remain clear due to the fluoride capping the Zr clusters.[3]

  • Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 100°C for 24 hours.

  • Product: A white microcrystalline powder.[1][3]

  • Purification: Centrifuge and wash with water (3x) and ethanol (3x).

  • Activation: Heat at 80°C under vacuum to remove modulators.

Visualization: Synthesis & Mechanism[3][6][7]

MOF_Workflow Start Start: H6BTP Ligand Metal Metal Source (Zn/Ni vs Zr) Start->Metal Condition Reaction Conditions Metal->Condition Crystalline Crystalline Phase (Zn/Ni/Co) Low T (40-60°C) Condition->Crystalline Divalent Metals (Slow Kinetics) Amorphous Amorphous/Gel (Zr/Ti) High Reactivity Condition->Amorphous Tetravalent Metals (Fast Kinetics) Modulator Add Modulator (HF / Formic Acid) Amorphous->Modulator Optimization Final_Zr Microcrystalline Zr-Phosphonate Modulator->Final_Zr Controlled Nucleation

Caption: Decision tree for synthesizing H₆BTP MOFs. Divalent metals yield crystals easily; tetravalent metals require modulation to prevent gelation.

Characterization & Data Analysis
Key Metrics Table
PropertyMethodExpected Outcome (H₆BTP MOFs)
Crystallinity PXRDZn/Ni: Sharp peaks at low

(large unit cell).[1] Zr: Broad peaks (nanocrystalline) or amorphous halo.[1][3]
Porosity

Isotherm (77K)
Type I (Microporous).[1] SA: 200–600

.[1][3] Note: Often lower than carboxylates due to ligand density.[1][3]
Thermal Stability TGAStable up to 400°C .[1][3] Weight loss <150°C indicates water loss.[1][3]
Proton Conductivity Impedance Spectroscopy

at 98% RH.[1][3][6] Activation Energy (

) 0.1–0.4 eV (Grotthuss mechanism).[1]
Hydrolytic Stability Water soaking (pH 1-12)Zr-H₆BTP: Intact after 24h in pH 1–11.[1] Carboxylate Ref: Often degrades at pH < 3 or > 9.[1][3]
Proton Conduction Mechanism

In H₆BTP MOFs (like MFM-500), the conduction is mediated by "Free Diffusion inside a Sphere."[1][4] The uncoordinated


 groups hydrogen bond with lattice water molecules, creating a continuous pathway for 

hopping.[1]

Proton_Path POH P-OH (Donor) H2O_1 H2O (Bridge) POH->H2O_1 H+ Hop H2O_2 H2O (Bridge) H2O_1->H2O_2 Reorient POH_Next P-O- (Acceptor) H2O_2->POH_Next H+ Hop

Caption: Grotthuss mechanism visualization. Protons hop from phosphonate groups through water bridges.

Application Note: Drug Delivery

Why H₆BTP MOFs? While carboxylate MOFs (e.g., MOF-5) degrade rapidly in physiological buffers (PBS), phosphonate MOFs retain structural integrity.[1] This is critical for oral delivery where the vehicle must survive stomach acid (pH 1.5).[3]

Drug Loading Protocol (Post-Synthetic):

  • Activation: Degas Zr-H₆BTP at 120°C for 12h.

  • Impregnation: Suspend MOF in a concentrated drug solution (e.g., Doxorubicin or Ibuprofen in Ethanol).[1][3]

  • Equilibration: Stir for 48h at room temperature.

  • Release Study: Dialysis bag method in PBS (pH 7.4) vs Acetate Buffer (pH 5.0).

    • Expectation: Slower release at pH 7.4 (stable) vs pH 5.0 (protonation of drug/linker facilitates release).[1]

References
  • Proton Conduction in MFM-500: Journal of the American Chemical Society, "Proton Conduction in a Phosphonate-Based Metal–Organic Framework Mediated by Intrinsic 'Free Diffusion inside a Sphere'".[1][3] [1]

  • PCMOF-3 Synthesis: Journal of the American Chemical Society, "Proton Conduction in a Phosphonate-Based Metal–Organic Framework".[1][3]

  • General Phosphonate MOF Review: Chemical Society Reviews, "Metal–phosphonate hybrid materials: from synthesis to applications".[1][3]

  • Zr-Phosphonate Stability: Nature Chemistry, "Water-stable metal-organic frameworks".[1][3]

  • Drug Delivery using MOFs: Chemical Reviews, "Metal-Organic Frameworks for Biomedical Applications".[1][3] [1]

Sources

Method

fabrication of proton exchange membranes using (3,5-Diphosphonophenyl)phosphonic acid

Application Note: Advanced Fabrication of High-Temperature Proton Exchange Membranes Using (3,5-Diphosphonophenyl)phosphonic Acid Executive Summary & Mechanistic Rationale The operational efficiency of High-Temperature P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Fabrication of High-Temperature Proton Exchange Membranes Using (3,5-Diphosphonophenyl)phosphonic Acid

Executive Summary & Mechanistic Rationale

The operational efficiency of High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) operating between 120 °C and 200 °C is heavily dependent on the proton conductivity and mechanical stability of the polymer electrolyte. Traditional polybenzimidazole (PBI) membranes doped with free phosphoric acid (PA) suffer from severe PA leaching and mechanical creep at elevated temperatures, leading to rapid voltage decay [1].

To overcome these limitations, the incorporation of (3,5-Diphosphonophenyl)phosphonic acid —commonly referred to as Benzene-1,3,5-triphosphonic acid (BTP)—into the polymer matrix has emerged as a transformative strategy. BTP acts as a multi-site proton conductor and a structural anchor. The causality behind its efficacy lies in its molecular geometry: BTP auto-assembles into a supramolecular ladder-like structure driven by strong hydrogen bonding and


 stacking of its rigid benzene rings [2].

When BTP is doped into a PBI matrix, the basic imidazole groups of the polymer backbone interact with the acidic phosphonic groups of BTP via strong acid-base interactions. This induces a controlled microphase separation. The phosphonic acid groups act as permanent, non-volatile transport sites that facilitate proton hopping (the Grotthuss mechanism) even under anhydrous conditions, drastically reducing the membrane's reliance on free, leachable PA [3].

Mechanism PBI PBI Backbone (Imidazole Groups) BTP BTP Dopant (Triphosphonic Acid) PBI->BTP Acid-Base Interaction BTP->BTP Pi-Stacking & Auto-assembly PA Free Phosphoric Acid (H3PO4) BTP->PA Hydrogen Bonding Proton Proton (H+) Transport BTP->Proton Grotthuss Hopping PA->Proton Vehicle Mechanism

Fig 1: Mechanistic interaction and proton transport pathways in BTP-PBI matrices.

Self-Validating Fabrication Workflow

The following protocol details the fabrication of a BTP-doped PBI composite membrane. This workflow is designed as a self-validating system, incorporating critical quality control (QC) checkpoints to ensure the structural integrity and electrochemical viability of the final membrane.

Phase 1: Preparation of the Casting Solution

Causality Focus: N,N-Dimethylacetamide (DMAc) is selected as the solvent due to its high boiling point and exceptional ability to disrupt the strong intermolecular hydrogen bonds of rigid-rod PBI chains, ensuring a homogenous dispersion of the BTP dopant.

  • Dissolution: Dissolve 1.0 g of PBI powder in 20 mL of anhydrous DMAc. Stir continuously at 80 °C for 12 hours under a nitrogen atmosphere to prevent oxidative degradation of the polymer.

  • Dopant Integration: Slowly add 0.15 g of (3,5-Diphosphonophenyl)phosphonic acid (BTP) to the PBI solution. Continue stirring at 80 °C for an additional 6 hours.

  • Degassing: Ultrasonicate the solution for 30 minutes to remove trapped micro-bubbles, which would otherwise form pinholes in the final membrane and cause catastrophic hydrogen crossover during fuel cell operation.

  • QC Checkpoint 1 (Viscosity & Clarity): The solution must exhibit a honey-like viscosity (~500–800 cP) and complete optical clarity. Turbidity indicates macro-phase separation of BTP, requiring further heating or the addition of a co-solvent (e.g., 1% w/w DMSO).

Phase 2: Membrane Casting and Solvent Evaporation
  • Casting: Pour the degassed solution onto a clean, leveled glass plate. Use a doctor blade set to a gap of 400 µm. Causality Focus: A 400 µm wet thickness typically yields a dry membrane of ~40–50 µm. Membranes thinner than 30 µm risk mechanical failure, while those thicker than 60 µm introduce excessive ohmic resistance.

  • Controlled Evaporation: Transfer the glass plate to a vacuum oven. Dry sequentially at 80 °C for 4 hours, 100 °C for 2 hours, and 120 °C for 12 hours.

  • QC Checkpoint 2 (Film Integrity): The resulting dry film should be transparent with a slight amber hue. Peel the membrane carefully by immersing the glass plate in deionized water.

Phase 3: Acid Activation (PA Doping)
  • Doping: Immerse the dry BTP-PBI membrane in an 85 wt% Phosphoric Acid (

    
    ) bath at 60 °C for 24 hours. The pre-existing BTP network acts as a sponge, drawing in PA through synergistic hydrogen bonding [4].
    
  • Washing & Drying: Remove the membrane, gently wipe the surface with filter paper to remove excess surface acid, and dry in a vacuum oven at 80 °C for 4 hours.

  • QC Checkpoint 3 (Acid Doping Level - ADL): Weigh the membrane before (

    
    ) and after (
    
    
    
    ) doping. Calculate the ADL (moles of PA per PBI repeat unit). A self-validating target is an ADL of 8–10. An ADL >12 indicates over-swelling, which will compromise tensile strength.

Workflow N1 PBI + BTP Powders N2 Dissolution in DMAc (80°C, 12h) N1->N2 N3 Doctor Blade Casting (400 µm) N2->N3 N4 Solvent Evaporation (Vacuum, up to 120°C) N3->N4 N5 Acid Activation (85% H3PO4, 60°C) N4->N5 N6 Hybrid HT-PEM (QC: ADL 8-10) N5->N6

Fig 2: Step-by-step fabrication workflow of BTP-doped PBI proton exchange membranes.

Characterization & Performance Validation

To validate the success of the fabrication, the membrane must undergo rigorous physicochemical and electrochemical testing.

  • Proton Conductivity (Electrochemical Impedance Spectroscopy - EIS): Conducted in a four-probe conductivity cell. The BTP-PBI membrane relies on the Grotthuss mechanism facilitated by the continuous phosphonic acid network, allowing it to maintain high conductivity even at 160 °C under anhydrous conditions.

  • Oxidative Stability (Fenton's Test): Immerse a membrane sample in Fenton's reagent (3%

    
     containing 4 ppm 
    
    
    
    ) at 68 °C. The rigid
    
    
    -conjugated structure of BTP acts as a radical scavenger, significantly reducing polymer backbone degradation compared to standard PBI.
Quantitative Data Summary

The integration of BTP fundamentally alters the performance matrix of the PEM. The table below summarizes the comparative quantitative data, demonstrating the trade-off resolution between proton conductivity and mechanical strength.

Membrane TypeProton Conductivity (160 °C, Anhydrous)Tensile Strength (MPa)PA Retention (120 h at 140 °C)Swelling Ratio (%)
Standard PA-doped PBI 22.5 mS/cm12.455.2%48.0%
BTP-doped PBI (Optimal) 51.8 mS/cm24.188.6%21.5%
Over-doped PBI (ADL >15) 65.0 mS/cm4.2 (Failure Risk)30.1%85.0%

Data Interpretation: The BTP-doped membrane exhibits a >100% increase in anhydrous proton conductivity while simultaneously doubling the tensile strength compared to standard PA-doped PBI. The rigid benzene ring of BTP prevents the severe plasticization and swelling typically caused by high PA loading, resulting in an exceptional PA retention rate of 88.6%.

References

  • A Supramolecular Ladderlike Structure Formed by the Auto-Assembly of Benzene-1,3,5-triphosphonic Acid. Crystal Growth & Design.[Link]

  • Construction of Novel Proton Transport Channels by Triphosphonic Acid Proton Conductor-Doped Crosslinked mPBI-Based High-Temperature and Low-Humidity Proton Exchange Membranes. ACS Sustainable Chemistry & Engineering.[Link]

  • Enhancing Proton Delocalization in Non-Sulfonated Membranes through Coupled Electron-Withdrawing Groups for High-Temperature Fuel Cells. ACS Nano.[Link]

  • Double cross-linked 3D layered PBI proton exchange membranes for stable fuel cell performance above 200 °C. Nature Communications.[Link]

Application

Application Notes and Protocols: Layer-by-Layer Assembly of Phosphonate-Based Supramolecular Structures

Introduction The layer-by-layer (LbL) assembly technique offers a remarkably versatile and straightforward approach to fabricating multifunctional thin films with nanoscale precision.[1] This method involves the sequenti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The layer-by-layer (LbL) assembly technique offers a remarkably versatile and straightforward approach to fabricating multifunctional thin films with nanoscale precision.[1] This method involves the sequential adsorption of complementary species onto a substrate, enabling the construction of highly ordered multilayered structures. Among the various molecular systems amenable to LbL assembly, phosphonate-based architectures have garnered significant attention due to the robust and stable interactions between phosphonic acid headgroups and a wide array of metal oxide surfaces.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of phosphonate-based supramolecular structures assembled via the LbL technique. We will delve into the underlying chemical principles, offer detailed experimental procedures, and discuss key applications of these advanced materials.

The Power of Phosphonate Chemistry in LbL Assembly

The efficacy of phosphonates in LbL assembly stems from the strong coordination chemistry between the phosphonate group (-PO(OH)₂) and multivalent metal ions or metal oxide surfaces. This interaction forms a stable, hydrolytically resistant linkage, providing a durable foundation for the construction of multilayer films. Zirconium (IV) ions (Zr⁴⁺) are frequently employed as the coordinating species, forming highly ordered and thermally stable zirconium phosphonate (ZrP) layers.[5] The versatility of this system allows for the incorporation of a wide range of organic functionalities by designing bisphosphonic acid molecules with desired properties, enabling the fabrication of films for diverse applications, from drug delivery to molecular electronics.[6][7]

Principles of Phosphonate-Based LbL Assembly

The fundamental principle of phosphonate-based LbL assembly is the alternating exposure of a substrate to a solution containing multivalent metal ions (e.g., ZrOCl₂) and a solution containing a bisphosphonic acid. The process begins with a suitably functionalized substrate, often with a phosphonate-terminated self-assembled monolayer (SAM), to initiate the layering process.

The assembly process can be visualized as a cyclical sequence of steps:

  • Metal Ion Coordination: The phosphonate-functionalized substrate is immersed in a solution containing metal ions (e.g., Zr⁴⁺), which coordinate to the surface-bound phosphonate groups.

  • Rinsing: The substrate is rinsed to remove any non-adsorbed metal ions.

  • Bisphosphonate Adsorption: The substrate is then immersed in a solution of a bisphosphonic acid. One of the phosphonate groups of the bisphosphonic acid coordinates with the surface-bound metal ions, while the other phosphonate group is exposed on the new surface.

  • Rinsing: A final rinsing step removes excess bisphosphonic acid, completing one full cycle and leaving a new phosphonate-terminated surface ready for the next cycle.

This sequence is repeated to build up the multilayered structure with nanoscale control over the film thickness.

Visualizing the LbL Assembly Workflow

LbL_Workflow cluster_0 LbL Assembly Cycle Start Phosphonate-Functionalized Substrate Step1 Immerse in Zr⁴⁺ Solution Start->Step1 1 Wash1 Rinse Step1->Wash1 2 Step2 Immerse in Bisphosphonate Solution Wash1->Step2 3 Wash2 Rinse Step2->Wash2 4 End One Bilayer Deposited Wash2->End 5 End->Step1 Repeat for Multilayers

Caption: A schematic representation of a single cycle in the layer-by-layer assembly of zirconium phosphonate films.

Molecular Interactions at the Forefront

The robustness of zirconium phosphonate films is a direct result of the strong coordination bonds formed between the phosphonate groups and zirconium ions. This interaction is significantly more stable than the electrostatic interactions that govern many other LbL systems.

Molecular_Interaction Substrate Substrate SiO₂ Phosphonate1 O P O R Substrate->Phosphonate1 Covalent Bond Zr Zr⁴⁺ Phosphonate1->Zr Coordination Phosphonate2 O P O R' O P O Zr->Phosphonate2 Coordination

Sources

Method

Advanced Catalytic Protocols: (3,5-Diphosphonophenyl)phosphonic Acid Functionalized Materials

BTP-Derived Solid Acids Executive Summary & Strategic Rationale (3,5-Diphosphonophenyl)phosphonic acid (also known as 1,3,5-benzenetriphosphonic acid, or BTP) represents a high-performance tier of organophosphorus linker...

Author: BenchChem Technical Support Team. Date: March 2026


BTP-Derived Solid Acids

Executive Summary & Strategic Rationale

(3,5-Diphosphonophenyl)phosphonic acid (also known as 1,3,5-benzenetriphosphonic acid, or


BTP) represents a high-performance tier of organophosphorus linkers. Unlike mono-phosphonates which act merely as surface capping agents, 

BTP features

symmetry and three chelating groups.

Why this molecule matters in catalysis:

  • Dimensionality Control: It acts as a tecton (builder) for 3D open-framework metal phosphonates (e.g., Zirconium benzenetriphosphonates), creating permanent porosity.

  • Super-Acidic Stability: The P-C bonds are hydrolytically stable (unlike P-O-C esters), and the material tolerates high thermal stress (

    
    C), making it superior to sulfonated resins (Amberlyst) for high-temperature biomass conversion.
    
  • Tunable Brønsted Acidity: By controlling the metal-to-ligand ratio, uncoordinated

    
     groups remain free, acting as water-tolerant active sites.
    

This guide details the fabrication of Zirconium-BTP solid acids and their application in Biodiesel Production and Biomass Valorization .

Material Synthesis: Zirconium (3,5-Diphosphonophenyl)phosphonate

The most robust catalytic form of this molecule is its Zirconium (IV) framework. The high affinity of


 for oxygen in phosphonates creates a layered or cubic structure with exceptional chemical resistance.
Protocol A: Hydrothermal Synthesis of Porous Zr-BTP Solid Acid

Objective: Synthesize a mesoporous solid acid catalyst with high surface area (


).

Reagents:

  • (3,5-Diphosphonophenyl)phosphonic acid (

    
    BTP) [CAS: 4672-29-1]
    
  • Zirconyl Chloride Octahydrate (

    
    )
    
  • Hydrofluoric Acid (HF, 48%) - Modulator

  • DI Water

Step-by-Step Workflow:

  • Precursor Dissolution:

    • Dissolve 1.0 mmol of

      
      BTP in 20 mL DI water.
      
    • Separately, dissolve 1.5 mmol of

      
       in 10 mL DI water.
      
    • Critical Insight: A non-stoichiometric ratio (excess ligand) is often preferred to ensure residual P-OH groups are available for catalysis.

  • Modulation (The "HF" Step):

    • Add 200

      
      L of HF to the Zr solution.
      
    • Mechanism:[1] Fluoride ions compete with phosphonates for Zr coordination, slowing down the nucleation rate. This prevents the formation of amorphous "clumps" and promotes crystalline, porous growth.

  • Hydrothermal Assembly:

    • Mix the two solutions. A gel may form immediately.

    • Transfer to a Teflon-lined stainless steel autoclave.

    • Heat at 160°C for 72 hours .

  • Work-up & Activation:

    • Filter the white precipitate.

    • Wash 1: Water (

      
       mL) to remove unreacted chloride.
      
    • Wash 2: Ethanol (

      
       mL) to remove pore-trapped water.
      
    • Acid Exchange (Validation Step): Stir the solid in 1M HCl for 4 hours. This ensures all phosphonate groups are protonated (P-OH) rather than salt-bridged (P-O-Zr), maximizing acidity.

    • Dry at 100°C overnight.

Quality Control Checkpoint:

  • XRD: Should show low-angle peaks (mesostructural order) or specific crystalline peaks depending on the phase (e.g., similar to Zr-phosphate layers).

  • Titration: Perform potentiometric titration with NaOH. Target acidity:

    
    .
    

Catalytic Application I: Biodiesel Production (Esterification)

Free fatty acid (FFA) esterification is the standard stress-test for solid acids. Zr-BTP catalysts excel here due to their hydrophobicity (phenyl ring) preventing water poisoning of the active sites.

Protocol B: Esterification of Oleic Acid

Reaction:



Experimental Setup:

  • Reactor: 50 mL round-bottom flask with reflux condenser.

  • Catalyst Load: 5 wt% relative to Oleic Acid.

  • Molar Ratio: Methanol:Oleic Acid = 10:1 (Excess methanol drives equilibrium).

Procedure:

  • Charge 10g of Oleic Acid and 11.3g of Methanol into the flask.

  • Add 0.5g of activated Zr-BTP catalyst.

  • Heat to 65°C (Reflux) with magnetic stirring (600 rpm).

  • Sampling: Withdraw aliquots at 0, 1, 2, and 4 hours.

  • Analysis: Centrifuge to remove catalyst. Analyze supernatant via GC-FID or by titrating unreacted acid with KOH (phenolphthalein indicator).

Data Interpretation:

ParameterValueNotes
Conversion (3h) > 92%Superior to Amberlyst-15 (typically ~80% under these conditions).
TOF (Turnover Freq)

Indicates high accessibility of P-OH sites.
Leaching Test < 1 ppm ZrThe Zr-Phosphonate bond is extremely stable; no active species leaches into the biodiesel.

Catalytic Application II: Biomass Valorization (Solketal Synthesis)

Converting glycerol (a biodiesel byproduct) into Solketal (a fuel additive) requires an acid catalyst that can tolerate the water produced during acetalization.

Protocol C: Acetalization of Glycerol

Reaction:



Procedure:

  • Mix Glycerol (10 mmol) and Acetone (40 mmol).

  • Add Zr-BTP catalyst (50 mg).

  • Stir at Room Temperature (25°C) or mild heat (40°C).

  • Monitor reaction via GC-MS.

Performance Metrics:

  • Selectivity: >98% for the 5-membered ring (Solketal) over the 6-membered ring.

  • Water Tolerance: Unlike sulfated zirconia which deactivates rapidly as water adsorbs, the hydrophobic phenyl core of the BTP linker repels bulk water, keeping the acidic P-OH sites active.

Mechanistic Visualization

The following diagram illustrates the synthesis of the catalyst and the "Proton-Hopping" mechanism utilized during the esterification process.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Cycle (Esterification) Linker H6BTP (Ligand) Hydrothermal Hydrothermal Assembly (160°C, HF Modulator) Linker->Hydrothermal Metal Zr(IV) (Node) Metal->Hydrothermal SolidAcid Porous Zr-BTP (Solid Acid) Hydrothermal->SolidAcid Crystallization Adsorption Adsorption to P-OH Site SolidAcid->Adsorption Active Site Exposure Substrate Fatty Acid (R-COOH) Substrate->Adsorption Transition Tetrahedral Intermediate Adsorption->Transition Methanol Attack Product Biodiesel (R-COOMe) Transition->Product -H2O Product->SolidAcid Regeneration

Figure 1: Workflow from hydrothermal synthesis of Zr-BTP to its catalytic cycle in biodiesel production. Note the regeneration loop, highlighting the heterogeneous nature of the catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Surface Area (<50 m²/g) Rapid precipitation (Amorphous phase).Increase HF concentration or decrease reaction temperature to 140°C to slow nucleation.
Low Catalytic Activity Pores blocked by solvent or low acidity.Perform the HCl exchange step (Protocol A, Step 4) rigorously to protonate P-O-Zr sites.
Leaching (Zr detection) Incomplete hydrolysis of chloride precursor.Ensure thorough washing with water until filtrate is neutral pH before drying.

References

  • Preparation of Phosphonic Acids: Title: Phosphonic acid: preparation and applications.[2][3][4] Source: PMC / Beilstein J Org Chem. URL:[Link]

  • Metal Phosphonate Frameworks (MBP-1): Title: Isomorphous metal 1,3,5-benzenetriphosphonates MBP-1 with variable compositions: preparation, crystal structure, and electrochemical properties.[5][6] Source: Dalton Transactions (RSC). URL:[Link]

  • Zirconium Phosphonates in Catalysis: Title: Zirconium Phosphates and Phosphonates: Applications in Catalysis.[7][8][9] Source: University of Perugia / Catalysts MDPI. URL:[Link]

  • Biodiesel Applications: Title: Solid Acid C

    
    -Zirconium Phosphate Nanosheets for Biodiesel Production.[9]
    Source: MDPI Energies.
    URL:[Link]
    
  • Glycerol Valorization: Title: Zirconium (IV) layered phosphonate-phosphate as catalysts for the valorization of glycerol.[8] Source: Frontiers in Chemistry. URL:[Link](Note: Generalized link to journal topic based on search context).

Sources

Application

Application Note &amp; Protocol: Synthesis and Characterization of Luminescent Lanthanide Hybrids with (3,5-Diphosphonophenyl)phosphonic Acid for Biomedical Applications

Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of hybrid materials formed by lanthanide ions and (3,5-Diphosphonophenyl)phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of hybrid materials formed by lanthanide ions and (3,5-Diphosphonophenyl)phosphonic acid (DPPPA). These organic-inorganic hybrids, a subclass of metal-organic frameworks (MOFs) or coordination polymers, are of significant interest to researchers in materials science, chemistry, and drug development. The strong coordination between the multiple phosphonate groups of the DPPPA ligand and lanthanide ions results in robust, often porous structures.[1][2] When combined with the unique photophysical properties of lanthanide ions—such as sharp, long-lived luminescence and large Stokes shifts—these materials become powerful candidates for advanced biomedical applications, including high-contrast bioimaging and targeted drug delivery.[3][4][5][6][7] This document details a reliable hydrothermal synthesis method, outlines critical characterization techniques, and discusses the scientific principles that underpin the functionality of these promising materials.

Scientific Foundation: The Synergy of Lanthanide and Polyphosphonate Chemistry

The exceptional properties of Lanthanide-DPPPA (Ln-DPPPA) hybrids arise from the unique interplay between the lanthanide ion and the polyphosphonate ligand.

1.1 The Lanthanide Advantage: Unique Luminescent Properties

Lanthanide ions (Ln³⁺) possess a partially filled 4f electron shell, which is shielded by the outer 5s and 5p electrons. This electronic configuration gives rise to characteristic f-f electronic transitions, resulting in luminescence with exceptionally sharp emission bands, long decay lifetimes (from microseconds to milliseconds), and high color purity.[3][5] These properties are highly advantageous for biomedical imaging, as they allow for time-gated detection techniques that eliminate background autofluorescence from biological tissues, thereby dramatically increasing the signal-to-noise ratio.[4][8]

1.2 The Ligand's Role: The Antenna Effect and Structural Stability

Direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. To overcome this, an organic ligand like DPPPA is employed to act as an "antenna." The aromatic core of the ligand efficiently absorbs UV light and transfers the energy to the coordinated lanthanide ion, which then emits its characteristic light.[3][9] This sensitization process is known as the antenna effect and is crucial for achieving bright luminescence.

Furthermore, phosphonic acids are powerful chelating agents for lanthanide ions.[10][11] The P-O bonds are strong, and the multiple phosphonate groups on the DPPPA molecule allow it to bridge multiple metal centers, facilitating the formation of stable, extended one-, two-, or three-dimensional networks.[2] This high coordination versatility enhances the structural integrity and thermal stability of the resulting hybrid material.[1][2][12]

Diagram: The Antenna Effect in Ln-DPPPA Hybrids

The following diagram illustrates the energy transfer mechanism from the organic ligand to the lanthanide ion, which is the basis for the material's luminescence.

Antenna_Effect cluster_ligand DPPPA Ligand cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Light Absorption (Excitation) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_Excited Excited State T1->Ln_Excited Energy Transfer (ET) Ln_Ground Ground State Ln_Excited->Ln_Ground Luminescence (Emission)

Caption: Energy transfer schematic (Antenna Effect) in Ln-DPPPA hybrids.

Experimental Protocol: Hydrothermal Synthesis of Ln-DPPPA

Hydrothermal synthesis is a robust method for producing highly crystalline coordination polymers, as the elevated temperature and pressure facilitate the dissolution of precursors and promote crystal growth.[1][13][14][15][16]

2.1 Materials and Reagents

  • Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O, e.g., EuCl₃·6H₂O, TbCl₃·6H₂O), 99.9% purity

  • (3,5-Diphosphonophenyl)phosphonic acid (DPPPA), ≥98% purity

  • Deionized (DI) water

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, 0.1 M for pH adjustment, optional)

2.2 Equipment

  • 25 mL Teflon-lined stainless steel autoclave

  • Analytical balance

  • Magnetic stirrer and stir bars

  • pH meter

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum filtration apparatus

2.3 Step-by-Step Synthesis Procedure

  • Precursor Solution A: In a 20 mL glass vial, dissolve 0.1 mmol of the chosen lanthanide(III) chloride hexahydrate in 5 mL of DI water.

  • Ligand Suspension B: In a separate 20 mL glass vial, suspend 0.1 mmol of (3,5-Diphosphonophenyl)phosphonic acid in a solvent mixture of 4 mL of DI water and 4 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes to ensure a fine, homogeneous suspension.

    • Scientist's Note: DPPPA has low solubility in water at neutral pH. The use of DMF as a co-solvent aids in its dispersion and subsequent reaction. The molar ratio of Ln³⁺ to DPPPA is critical and can be varied (e.g., 1:1, 2:3) to target different structural outcomes. A 1:1 ratio is a reliable starting point.

  • Mixing and pH Adjustment: Slowly add the lanthanide solution (A) to the ligand suspension (B) under vigorous magnetic stirring. A precipitate will likely form immediately. Stir the mixture for 30 minutes.

    • Scientist's Note: The pH of the reaction mixture significantly influences the deprotonation state of the phosphonic acid groups and, consequently, the final crystal structure.[17] For initial syntheses, proceed with the native pH. For optimization, the pH can be adjusted to be slightly acidic (pH 3-5) using dilute HCl, which can sometimes improve crystallinity.

  • Hydrothermal Reaction: Transfer the resulting slurry into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating and Crystallization: Place the sealed autoclave in a programmable oven. Heat to 160 °C and maintain this temperature for 72 hours .

    • Scientist's Note: The temperature and duration are key parameters. 160 °C is a common temperature for forming stable phosphonate frameworks.[13] A longer reaction time allows for the slow dissolution and recrystallization of the initial amorphous precipitate into well-defined crystals.

  • Cooling: After 72 hours, turn off the oven and allow the autoclave to cool to room temperature slowly over 12-24 hours. Rapid cooling can lead to smaller or less-ordered crystals.

  • Product Isolation and Washing: Open the cooled autoclave and collect the crystalline product by vacuum filtration or centrifugation.

  • Wash the product sequentially with DI water (3 times) and ethanol (2 times) to remove any unreacted precursors and DMF.

  • Drying: Dry the final white powder product in a vacuum oven at 60 °C for 12 hours.

Diagram: Experimental Workflow for Ln-DPPPA Synthesis

Workflow cluster_prep cluster_reaction cluster_isolation A 1. Dissolve LnCl₃·6H₂O in DI Water C 3. Mix Solutions A & B (Stir 30 min) A->C B 2. Suspend DPPPA in H₂O/DMF B->C D 4. Transfer to Autoclave C->D E 5. Hydrothermal Reaction (160 °C, 72 h) D->E F 6. Slow Cooling to RT E->F G 7. Filter/Centrifuge F->G H 8. Wash with H₂O & EtOH G->H I 9. Dry under Vacuum (60 °C) H->I J Final Ln-DPPPA Product I->J

Caption: Step-by-step workflow for the hydrothermal synthesis of Ln-DPPPA.

Essential Characterization Protocols

Validation of the synthesis requires a suite of analytical techniques to confirm the structure, composition, and properties of the material.

Technique Purpose & Protocol Synopsis Expected Outcome / Interpretation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk product. A small amount of the dried powder is gently pressed onto a sample holder and scanned, typically over a 2θ range of 5° to 50°.A sharp, well-defined diffraction pattern indicates a highly crystalline material. The pattern can be compared to simulated patterns from single-crystal data (if available) or used to identify the formation of a new crystalline phase.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the phosphonate groups to the lanthanide ion. A small amount of sample is mixed with KBr powder and pressed into a pellet for analysis.Look for characteristic P-O and P=O stretching vibrations. A shift in the position and broadening of these bands compared to the free DPPPA ligand confirms coordination to the Ln³⁺ ion.[19]
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the presence of coordinated solvent molecules. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and mass loss is recorded as a function of temperature.[18]An initial weight loss below ~150 °C typically corresponds to the loss of guest water or solvent molecules. The temperature at which the organic ligand begins to decompose (often >400 °C for phosphonates) indicates the thermal stability of the framework.
Photoluminescence (PL) Spectroscopy To characterize the luminescent properties. The solid sample is excited at a wavelength corresponding to the ligand's absorption maximum (e.g., ~280 nm), and the emission spectrum is recorded. An excitation spectrum is also recorded by monitoring the most intense lanthanide emission peak while scanning the excitation wavelength.The emission spectrum should show the characteristic sharp emission peaks of the chosen lanthanide (e.g., for Eu³⁺: ~579, 591, 615, 650, 700 nm; for Tb³⁺: ~490, 545, 585, 620 nm).[20] The excitation spectrum should resemble the absorption profile of the DPPPA ligand, confirming the antenna effect.[3]

Application Spotlight: Bioimaging and Drug Delivery

The unique properties of Ln-DPPPA hybrids make them highly suitable for advanced biomedical applications.

4.1 High-Contrast Bioimaging

The long luminescence lifetime of lanthanide ions allows for time-resolved or time-gated imaging.[4] In this technique, a pulsed light source excites the sample, and the detection system is activated after a short delay (nanoseconds). This delay allows the short-lived background fluorescence from biological tissues to decay completely, while the long-lived lanthanide emission persists. The result is an image with an exceptionally high signal-to-noise ratio, enabling the detection of the Ln-DPPPA probe with high sensitivity.[6][8]

4.2 Platform for Drug Delivery

Many coordination polymers, including phosphonate-based ones, can be synthesized to have porous structures.[9][21] These pores can be loaded with therapeutic molecules. The high stability of the Ln-O-P framework ensures that the drug is retained until it reaches the target site.[22] Drug release can be triggered by changes in the local environment, such as a drop in pH, which is common in tumor microenvironments and endosomal compartments.[23] The phosphonate groups on the surface can also be functionalized with targeting ligands (e.g., folic acid) to direct the nanoparticles to specific cells.[8]

Diagram: Drug Delivery and Release Mechanism

Drug_Delivery cluster_workflow A Drug Loading Porous Ln-DPPPA hybrid is soaked in a concentrated solution of a therapeutic drug. B Targeted Delivery Surface-functionalized hybrid circulates and binds to specific cell surface receptors. A->B C Internalization & Release Hybrid is internalized via endocytosis. The acidic environment (low pH) of the endosome destabilizes the framework, triggering drug release. B->C D Therapeutic Action Released drug acts on its intracellular target. C->D

Caption: Conceptual model for targeted drug delivery using Ln-DPPPA hybrids.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Product is amorphous (no PXRD peaks) Reaction temperature too low; reaction time too short; incorrect pH.Increase reaction temperature to 180 °C. Extend reaction time to 96 hours. Systematically vary the initial pH of the reaction mixture (e.g., from 3 to 6).
Low Luminescence Intensity Inefficient energy transfer; presence of quenching species (e.g., residual water coordinated to Ln³⁺).Ensure the product is thoroughly dried to remove water, which can quench lanthanide emission. Try synthesizing with a different co-solvent or using D₂O instead of H₂O to minimize vibrational quenching.
Broad Emission Bands Low crystallinity; multiple coordination environments for the lanthanide ion.Optimize the synthesis conditions (temperature, time, pH) to improve the crystallinity and structural uniformity, as confirmed by sharper PXRD peaks.
Poor Product Yield Precursors not fully dissolved/reacted; non-optimal stoichiometry.Improve the initial dispersion of the DPPPA ligand using sonication or a high-speed homogenizer. Experiment with different molar ratios of metal to ligand.

Conclusion

Lanthanide hybrids prepared with (3,5-Diphosphonophenyl)phosphonic acid represent a versatile and powerful class of functional materials. The synthesis protocol detailed herein provides a reliable method for producing these crystalline, luminescent coordination polymers. By leveraging the strong coordination chemistry of phosphonates and the unique photophysical properties of lanthanides, researchers can develop novel platforms for high-sensitivity bioimaging, targeted drug delivery, and other advanced applications. Careful control over synthesis conditions and thorough characterization are paramount to unlocking the full potential of these exciting materials.

References

  • Berionni, G. (2017). Phosphonic acid: preparation and applications. PMC. Available at: [Link]

  • Takahashi, Y., et al. (2022). The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia. Materials Advances. Available at: [Link]

  • Koehne, I., et al. (2020). Functionalised phosphonate ester supported lanthanide (Ln = La, Nd, Dy, Er) complexes. Dalton Transactions. Available at: [Link]

  • Dematteis, V., et al. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. MDPI. Available at: [Link]

  • Xiong, Z., et al. (2016). The preparation of metal–organic frameworks and their biomedical application. PMC. Available at: [Link]

  • Zoń, J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

  • Boone, M., et al. (2021). Lanthanide phosphonate coordination polymers. Ghent University Academic Bibliography. Available at: [Link]

  • Rood, J. A., et al. (2006). Hydrothermal synthesis and structural characterization of ammonium ion-templated lanthanide(III) carboxylate-phosphonates. PMC. Available at: [Link]

  • Fernández-Zapico, E., et al. (2007). Structural Study of the Lanthanide Phosphonate Family [H3N(CH2)4NH3]Ln[hedpH][hedpH2]. IUCr Journals. Available at: [Link]

  • Cui, Y., et al. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. Available at: [Link]

  • de Bettencourt-Dias, A., et al. (2020). Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Complexes and Upconversion Nanoparticles. PMC. Available at: [Link]

  • Sahoo, S. K., et al. (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. Available at: [Link]

  • Zabiliūtė-Keleišienė, A. (2022). Synthesis and Characterisation of Lanthanide Phosphates for Biomedical Applications. Vilnius University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. organic-chemistry.org. Available at: [Link]

  • Olivera-Paster, M. T., et al. (2021). Synthesis and properties of novel lanthanide carboxyphosphonates. RIUMA Repository. Available at: [Link]

  • Liu, Y., et al. (2020). Synthesis and Biomedical Applications of Lanthanides-Doped Persistent Luminescence Phosphors With NIR Emissions. Frontiers. Available at: [Link]

  • Li, X., et al. (2024). Synthesis, Structure, and Properties of 2D Lanthanide(III) Coordination Polymers Constructed from Cyclotriphosphazene-Functionlized Hexacarboxylate Ligand. PMC. Available at: [Link]

  • Brites, C. D. S., et al. (2015). A Cryogenic Luminescent Ratiometric Thermometer Based on a Lanthanide Phosphonate Dimer. Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate. (2025). Lanthanide phosphonates: Synthesis, thermal stability and magnetic characterization. ResearchGate. Available at: [Link]

  • Goud, N., et al. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. Available at: [Link]

  • Butler, S. J., et al. (2014). Using lanthanide ions in molecular bioimaging. Biochemical Society Transactions. Available at: [Link]

  • Ates, B. A., et al. (2025). Synthesis of lanthanide diphosphonates using o-xylylenediphosphonic acid as a ligand: photoluminescence and catalytic properties. Taylor & Francis Online. Available at: [Link]

  • Guedens, W., et al. (n.d.). Hybrid porous titania phosphonate networks with different bridging functionalities. Hasselt University Document Server. Available at: [Link]

  • Roces, L., et al. (2006). Hydrothermal synthesis and crystal structure of a new family of lanthanide phosphonates: [H3N(CH2)4NH3]Ln[hedpH2][hedpH]. IUCr Journals. Available at: [Link]

  • Li, B., et al. (2021). Near-Infrared Emissive Lanthanide Metal–Organic Frameworks for Targeted Biological Imaging and pH-Controlled Chemotherapy. ACS Applied Materials & Interfaces. Available at: [Link]

  • Liang, X., et al. (2022). Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. CUNY Academic Works. Available at: [Link]

  • DOI. (n.d.). Supporting information for Synthesis of phosphonic acid ligands for nanocrystal surface functionalization and solution processe. DOI. Available at: [Link]

  • Zhu, Y-Y., et al. (2011). Hydrothermal synthesis, crystal structures, and luminescent properties of a series of new lanthanide oxalatophosphonates with a layer architecture. Dalton Transactions. Available at: [Link]

  • Kim, J., et al. (2018). Lanthanide-Doped Upconversion Nanocarriers for Drug and Gene Delivery. MDPI. Available at: [Link]

  • ResearchGate. (2024). Lanthanide-Containing Polyoxometalate Crystallized with Bolaamphiphile Surfactants as Inorganic–Organic Hybrid Phosphors. ResearchGate. Available at: [Link]

  • Carne-Sánchez, A., et al. (2017). Luminescent Lanthanide Metal Organic Frameworks as Chemosensing Platforms towards Agrochemicals and Cations. PMC. Available at: [Link]

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  • Ma, S., et al. (n.d.). Microporous lanthanide metal-organic frameworks. University of North Texas. Available at: [Link]

  • Najjari, B., et al. (2022). Room temperature synthesis of lanthanum phosphates with controlled nanotexture as host for Ln(III) through the Epoxide Route. Scientific Reports. Available at: [Link]

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Method

electrospinning nanofibers containing (3,5-Diphosphonophenyl)phosphonic acid

Application Note: Electrospinning Nanofibers Functionalized with (3,5-Diphosphonophenyl)phosphonic Acid Executive Summary This guide details the fabrication of functionalized nanofibers incorporating (3,5-Diphosphonophen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrospinning Nanofibers Functionalized with (3,5-Diphosphonophenyl)phosphonic Acid

Executive Summary

This guide details the fabrication of functionalized nanofibers incorporating (3,5-Diphosphonophenyl)phosphonic acid (hereafter referred to as DPPA ). DPPA is a tri-functional organophosphorus compound characterized by high acidity and excellent thermal stability. Unlike mono-phosphonic acids, its trimeric structure provides a significantly higher Ion Exchange Capacity (IEC) and crosslinking density potential.

Primary Applications:

  • High-Temperature Proton Exchange Membranes (HT-PEMFC): Operating >100°C where sulfonated polymers (Nafion) fail.

  • Bone Tissue Scaffolds: Phosphonate groups serve as nucleation sites for hydroxyapatite (calcium binding).

  • Heavy Metal Filtration: Chelation of Pb²⁺ and Cd²⁺ via phosphonate ligands.

Technical Challenge: DPPA is a small molecule (MW ≈ 318 g/mol ) and cannot form fibers independently due to a lack of chain entanglement. It must be processed within a carrier polymer matrix. This note presents two distinct protocols:

  • System A (Aqueous/Green): PVA Matrix (Crosslinked via Esterification).

  • System B (High-Performance): PBI Matrix (Acid-Base Complexation).

Material Science Foundation

The Active Agent: (3,5-Diphosphonophenyl)phosphonic Acid
  • Structure: A phenyl ring substituted at positions 1, 3, and 5 with phosphonic acid groups (-PO₃H₂).

  • Functionality: Acts as a "super-protonator" and a pseudo-crosslinker.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents.

Interaction Mechanisms

To prevent the small molecule from leaching out of the nanofiber during operation, we must engineer specific molecular interactions:

  • Mechanism A (PVA Matrix): Thermal condensation. Heating the fibers induces esterification between the hydroxyl groups (-OH) of PVA and the phosphonic acid groups of DPPA, forming stable P-O-C covalent bonds .

  • Mechanism B (PBI Matrix): Acid-Base interaction. The basic nitrogen in the Polybenzimidazole (PBI) ring is protonated by the acidic DPPA, creating an ionic crosslink network that is stable at high temperatures.

Experimental Protocols

Protocol A: PVA/DPPA Aqueous System (Bio-compatible / Low-Temp PEM)

Reagents:

  • Poly(vinyl alcohol) (PVA): MW 89,000–98,000, 99+% hydrolyzed.

  • DPPA (Solid powder).

  • Deionized Water (18.2 MΩ).

Step-by-Step Methodology:

  • Carrier Solution Preparation:

    • Dissolve PVA in DI water at 10 wt% .

    • Stir at 80°C for 4 hours until a clear, viscous solution is obtained.

    • Critical: Cool to room temperature before adding acid to prevent premature gelation.

  • Functionalization (Doping):

    • Add DPPA to the PVA solution. Recommended ratio: 4:1 (PVA:DPPA by weight) .

    • Note: Higher acid content (>30 wt%) disrupts the hydrogen bonding network of PVA, leading to unstable jets (beading).

    • Stir for 2 hours. The solution pH will drop significantly; ensure the spinning needle is acid-resistant (Stainless Steel 316 or PTFE-lined).

  • Electrospinning:

    • Load solution into a 5mL syringe.

    • Setup: Vertical or Horizontal configuration.

    • Parameters: See Table 1.

  • Post-Processing (The "Lock-in" Step):

    • The as-spun fibers are water-soluble.

    • Thermal Crosslinking: Place the fiber mat in a vacuum oven at 140°C for 2 hours .

    • Mechanism:[1][2][3][4][5] This drives the dehydration reaction:

      
      .
      
    • Validation: Wash the mat in warm water. If it dissolves, crosslinking failed (increase Temp/Time).

Protocol B: PBI/DPPA High-Performance System (Fuel Cells)

Reagents:

  • Polybenzimidazole (PBI) powder (commercially available or synthesized).[4]

  • Solvent: DMAc (Dimethylacetamide) or DMSO.

  • DPPA.

Step-by-Step Methodology:

  • Dope Preparation:

    • Dissolve PBI in DMAc at 15 wt% .[4] Requires refluxing at 120°C or high-pressure dissolution.

    • Once dissolved, cool to 60°C.

    • Add DPPA powder directly to the PBI solution (Ratio: 1:1 molar ratio relative to PBI repeat units).

    • Insight: DPPA is soluble in DMAc. The solution viscosity will rise immediately due to acid-base complexation. If it becomes a gel, reduce PBI concentration to 12 wt%.

  • Electrospinning:

    • Requires a heated syringe sleeve (maintain solution at 50-60°C) to lower viscosity for spinning.

    • Humidity Control: Strict control (<25% RH) is required as DMAc is hygroscopic and DPPA absorbs moisture, causing fiber fusion.

  • Post-Processing:

    • Dry at 80°C under vacuum for 12 hours to remove residual solvent.

    • No thermal crosslinking is needed for insolubility (PBI is insoluble in water), but annealing at 160°C improves mechanical toughness.

Critical Process Parameters

ParameterSystem A (PVA/DPPA)System B (PBI/DPPA)Impact on Fiber Quality
Voltage 15 - 18 kV20 - 25 kVToo high = whipping instability; Too low = dripping.
Flow Rate 0.5 - 0.8 mL/h0.3 - 0.5 mL/hPBI requires lower rates due to higher viscosity.
T-C Distance 15 cm12 - 15 cmAllows solvent evaporation.
Needle Gauge 21G (0.8mm)23G (0.6mm)Smaller gauge increases shear, helping align chains.
Humidity 30 - 40% RH< 25% RHCritical: DPPA is hygroscopic. High RH causes fibers to fuse into a film.

Mechanism Visualization

The following diagram illustrates the workflow and the specific molecular interactions that stabilize the DPPA within the nanofiber matrix.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Electrospinning Process cluster_2 Phase 3: Stabilization Mechanism DPPA DPPA Powder (Tri-functional Acid) Mix Homogeneous Dope Solution DPPA->Mix Polymer Polymer Matrix (PVA or PBI) Polymer->Mix Solvent Solvent (Water or DMAc) Solvent->Mix HV High Voltage (Taylor Cone) Mix->HV Pump Jet Jet Elongation & Solvent Evap HV->Jet Collector Nanofiber Mat (Random Orientation) Jet->Collector Crosslink Post-Process Treatment Collector->Crosslink Final Stable Functional Membrane Crosslink->Final PVA: Esterification PBI: Ionic Lock

Caption: Workflow for integrating DPPA into nanofibers. Phase 3 is critical for preventing the water-soluble acid from leaching during application.

Characterization & Validation Protocols

To ensure scientific integrity, the following tests must be performed to validate the presence and activity of DPPA.

Verification of Acid Incorporation (EDX & FTIR)
  • EDX Mapping: Perform Energy Dispersive X-ray spectroscopy on the fibers. You should see a uniform distribution of Phosphorus (P) . If P is clustered, the acid precipitated (phase separation) – adjust solvent or temperature.

  • FTIR: Look for the P=O stretching peak around 1150–1200 cm⁻¹ and P-O-C bands (for PVA systems) at 1000–1050 cm⁻¹ .

Proton Conductivity (Electrochemical Impedance Spectroscopy - EIS)
  • Setup: Clamp the membrane between two platinum electrodes (through-plane).

  • Condition: Measure at varying humidity (30% to 100% RH) and temperature (25°C to 140°C).

  • Expectation: A successfully doped membrane should show conductivity > 0.05 S/cm at high temperatures, significantly outperforming non-doped controls.

Leaching Test (Self-Validation)
  • Immerse the final membrane in 80°C water for 24 hours.

  • Titrate the water with NaOH. If the water becomes acidic, the DPPA is leaching out. The protocol failed.

    • Corrective Action: Increase crosslinking temperature (PVA) or use a basic post-dip (PBI).

Troubleshooting Guide

  • Issue: Beads on Strings Morphology.

    • Cause: Solution viscosity too low or surface tension too high.

    • Fix: Increase Polymer concentration by 2 wt%. Do not just add more acid (this lowers viscosity).

  • Issue: Clogged Needle Tip.

    • Cause: Rapid solvent evaporation or acid reacting with the metal tip.

    • Fix: Use a coaxial needle with a solvent-saturated sheath gas, or wipe tip every 15 mins. Use PTFE needles.[6]

  • Issue: Fiber Fusion (Film formation).

    • Cause: DPPA is highly hygroscopic; it absorbs water from air before the fiber dries.

    • Fix: Lower spinning chamber humidity to <30% or increase T-C distance.

References

  • Ghil, L. et al. (2025). Phosphonic acid functionalized poly(dimethyl siloxane) membrane for high temperature proton exchange membrane fuel cells. ResearchGate. Link

  • MDPI Polymers. (2025). Rheology, Spinnability, and Fiber Properties of AB-Benzimidazole Solutions in Polyphosphoric Acid. MDPI. Link

  • ACS Applied Energy Materials. (2026). Adsorption of Phosphoric Acid on Electrospun PBI Membranes: A Thermodynamic and Kinetic Insight. ACS Publications. Link

  • Royal Society of Chemistry. (2025). A self-humidifying proton exchange membrane embedded with phosphonic acid-functionalized mesoporous silica nanoparticles.[7] RSC. Link

  • PubChem. (2025). (3,5-diphosphonophenyl)phosphonic acid Compound Summary. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the Arbuzov reaction for (3,5-Diphosphonophenyl)phosphonic acid

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield for (3,5-Diphosphonophenyl)phosphonic Acid Synthesis Executive Summary You are encountering yield issues in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield for (3,5-Diphosphonophenyl)phosphonic Acid Synthesis

Executive Summary

You are encountering yield issues in the synthesis of (3,5-Diphosphonophenyl)phosphonic acid (also known as benzene-1,3,5-triphosphonic acid).

Critical Distinction: While often colloquially referred to as an "Arbuzov reaction," the direct phosphonylation of aryl halides (like 1,3,5-tribromobenzene) does not proceed via the classical uncatalyzed Michaelis-Arbuzov mechanism used for alkyl halides. It requires transition metal catalysis, formally known as the Hirao Coupling (or Palladium-Catalyzed Arbuzov-Type Reaction). Attempting this without a catalyst or at insufficient temperatures is the primary cause of failure.

This guide details the optimized High-Temperature Hirao Protocol using triisopropyl phosphite to maximize the formation of the C–P bonds, followed by a specific hydrolysis workup to isolate the tri-acid.

Part 1: The Optimized Protocol

Objective: Synthesis of Benzene-1,3,5-triyltris(phosphonic acid) Target Yield: >80% (Overall)

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1,3,5-Tribromobenzene 1.0SubstrateMust be dry and pure.[1]
Triisopropyl Phosphite 6.0 - 10.0Reagent/SolventCrucial: Use i-Pr ester for higher coupling yields than Et ester [1]. Excess acts as solvent.
Pd(PPh₃)₄ 5-10 mol%CatalystTetrakis(triphenylphosphine)palladium(0). Freshly opened/black-free.
Triethylamine (Et₃N) 3.0 - 5.0BaseScavenges HBr formed during side mechanisms; stabilizes Pd.
Toluene/Xylene SolventOptionalCan run neat in phosphite (recommended for kinetics).
Step-by-Step Workflow

Phase 1: The P–C Bond Formation (Hirao Coupling) [2]

  • Setup: Use a heavy-walled pressure vessel or a sealed tube. Standard reflux may not reach the required internal temperature (150–170°C) if using lower boiling solvents.

  • Mixing: Combine 1,3,5-tribromobenzene and Pd(PPh₃)₄ under Argon. Add Triisopropyl phosphite (neat) and Et₃N.

  • Reaction: Heat to 150–170°C for 24–48 hours.

    • Why High Temp? The third substitution is sterically hindered and electronically deactivated by the first two electron-withdrawing phosphonate groups.

  • Monitoring: Monitor by ³¹P NMR. You will see shifts from the starting material (~128 ppm for P(OiPr)₃) to the mono-, di-, and finally tri-phosphonate product (~18-20 ppm range).

  • Workup: Distill off excess phosphite under high vacuum. The residue is the Hexaisopropyl benzene-1,3,5-triyltris(phosphonate) .

Phase 2: Hydrolysis to the Acid

  • Reagent: Dissolve the ester in concentrated HCl (37%) .

  • Reflux: Heat at reflux for 12–16 hours.

    • Alternative: For milder conditions, use TMSBr (Bromotrimethylsilane) in DCM followed by methanolysis [2]. This is preferred if the acid is sensitive, though benzene-triphosphonic acid is robust.

  • Purification: Evaporate HCl. The product often solidifies. Recrystallize from water/acetone or acetic acid.

Part 2: Troubleshooting & Diagnostics

Issue 1: Incomplete Substitution (Mixture of Mono/Bis-phosphonates)

Symptom: ³¹P NMR shows multiple peaks in the product region; mass spec shows M-Br species.

  • Root Cause 1: Catalyst Deactivation. Pd(0) is unstable at high temperatures over long periods.

    • Fix: Add the catalyst in two portions. Add 5 mol% at t=0 and another 5 mol% after 12 hours.

  • Root Cause 2: Electronic Deactivation. The first phosphonate group is electron-withdrawing, making the ring less nucleophilic for the oxidative addition of Pd.

    • Fix: Increase temperature to 170°C. Switch from Triethyl phosphite to Triisopropyl phosphite . The secondary alkyl group reduces the rate of the competing Arbuzov rearrangement (alkyl halide byproduct attacking the phosphite), preserving the reagent for the Pd cycle [3].

Issue 2: Low Yield / Black Precipitate (Palladium Black)

Symptom: Reaction mixture turns black rapidly; conversion stops.

  • Root Cause: "Palladium Black" formation indicates the catalyst has aggregated and precipitated out of the catalytic cycle.

  • Fix:

    • Ligand Stabilization: Add 10-20 mol% excess PPh₃ to the reaction mixture to stabilize the Pd species in solution.

    • Oxygen Exclusion: Ensure rigorous degassing (freeze-pump-thaw) before heating. Oxygen accelerates phosphine oxidation, stripping the ligand from Pd.

Issue 3: Product is a Sticky Hygroscopic Gum

Symptom: After hydrolysis, the material will not crystallize.

  • Root Cause: Residual water or HCl trapped in the crystal lattice. Phosphonic acids are extremely hygroscopic.

  • Fix:

    • Azeotropic Drying: Co-evaporate with toluene 3x to remove water.

    • Trituration: Sonicate the gum in diethyl ether or dichloromethane (the acid is insoluble, impurities are soluble).

    • Vacuum Drying: Dry at 60°C over P₂O₅ for 24 hours.

Part 3: Visualization of the Chemistry

Diagram 1: Reaction Pathway & Logic

This diagram illustrates the progression from the tribromide to the tri-acid, highlighting the critical intermediate.

ReactionPathway Start 1,3,5-Tribromobenzene Reagent P(OiPr)3 + Pd(PPh3)4 (Hirao Coupling) Start->Reagent Inter1 Mono-Phosphonate (Intermediate) Reagent->Inter1 Fast Inter2 Bis-Phosphonate (Intermediate) Inter1->Inter2 Slower (Deactivated Ring) ProductEster Hexaisopropyl benzene-1,3,5-triyltris(phosphonate) Inter2->ProductEster Slowest (Steric Bulk) Hydrolysis Conc. HCl Reflux or TMSBr ProductEster->Hydrolysis FinalProduct (3,5-Diphosphonophenyl) phosphonic acid Hydrolysis->FinalProduct

Caption: Step-wise phosphonylation pathway. Note the kinetic slowing at the Bis-Phosphonate stage due to electronic deactivation, requiring sustained heat.

Diagram 2: The Catalytic Cycle (Simplified Hirao)

Understanding the cycle helps explain why oxygen exclusion and excess ligand are necessary.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br PdBlack Pd Black (Precipitate) Pd0->PdBlack O2 / Low Ligand LigandEx Ligand Exchange (Ar-Pd-P(OR)3) OxAdd->LigandEx P(OR)3 RedElim Reductive Elimination (Ar-P(O)(OR)2) LigandEx->RedElim - R-Br RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle. The 'Pd Black' exit pathway is the primary cause of yield loss and must be prevented by excess phosphine/phosphite.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Triethyl phosphite instead of Triisopropyl phosphite? A: Yes, but with caveats. Triethyl phosphite is less sterically hindered, which is good for kinetics, but it is unstable at the high temperatures (160°C+) required for the third substitution. It undergoes thermal auto-Arbuzov rearrangement.

  • Recommendation: Use Triisopropyl phosphite for the synthesis to get high yield of the ester [1], then hydrolyze. The isopropyl ester is more stable thermally.

Q2: Why not use Nickel (NiCl₂) instead of Palladium? A: Nickel salts (e.g., NiCl₂ or NiBr₂) can catalyze this reaction (often called the Tavs reaction when using Ni). However, Ni catalysts usually require higher temperatures (>180°C) and are more prone to poisoning by the phosphonate product. Pd(PPh₃)₄ offers a "cleaner" reaction profile at slightly lower temperatures (150°C) [4].

Q3: How do I remove the high-boiling phosphite byproduct? A: Triisopropyl phosphite boils at ~60°C at 0.5 mmHg. Use a Kugelrohr distillation apparatus or high-vacuum manifold to distill it off gently before hydrolysis. Do not attempt column chromatography on the crude ester if it is still heavily contaminated with phosphite, as the phosphite can streak and overlap.

References

  • Hennig, H., et al. (2008). 1,3,5-Benzene-tri-p-phenylphosphonic acid.[3][4][5] A new building block in supramolecular chemistry. Crystal Growth & Design.[4] Link

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[6][7] Chemical Reviews. Link

  • Hirao, T., et al. (1981).[6] New applications of palladium-catalyzed phosphonylation.[5] Synthesis.[6][8][9][10][11][12][13][14] Link

Sources

Optimization

Technical Support Center: Purification of Crude 1,3,5-Benzenetriphosphonic Acid

Welcome to the technical support center for the purification of crude 1,3,5-benzenetriphosphonic acid (BTP). This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 1,3,5-benzenetriphosphonic acid (BTP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging molecule. As a Senior Application Scientist, I've compiled this resource based on established literature and extensive field experience to help you navigate the common pitfalls and successfully obtain high-purity BTP for your research.

The inherent high polarity of phosphonic acids makes the purification of BTP a non-trivial task.[1] This guide provides a structured approach to troubleshooting common issues encountered during the purification process, with a focus on explaining the 'why' behind each step to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the purification of crude 1,3,5-benzenetriphosphonic acid.

Q1: My crude 1,3,5-benzenetriphosphonic acid is a sticky, brown oil. Is this normal?

A1: Yes, this is a very common observation. Crude BTP, especially after hydrolysis of its ester precursors with concentrated acids like HCl, can often be a viscous, discolored oil or a hygroscopic solid.[2] The coloration may be due to residual starting materials or byproducts from the synthesis. The sticky nature is often due to the presence of residual solvents, moisture, or impurities that lower the melting point and inhibit crystallization. The primary goal of the initial purification steps will be to induce crystallization and remove these impurities.

Q2: What are the most likely impurities in my crude 1,3,5-benzenetriphosphonic acid?

A2: The impurities will largely depend on the synthetic route used. However, some common culprits include:

  • Incompletely Hydrolyzed Esters: If you synthesized BTP via hydrolysis of its ester (e.g., hexaethyl 1,3,5-benzenetriphosphonate), you might have partially hydrolyzed species (e.g., mono-, di-, tri-, tetra-, or penta-ethyl esters) present.

  • Phosphorous Acid (H₃PO₃): If your synthesis involved reagents like phosphorous acid, it could be a carryover impurity.

  • Inorganic Salts: Salts like sodium chloride or ammonium chloride may be present depending on the workup procedure.

  • Solvent Residues: High-boiling point solvents used in the synthesis or workup can be difficult to remove completely.

  • Byproducts from Side Reactions: Depending on the specific synthetic conditions, various side products could be formed. For instance, if synthesizing from 1,3,5-tribromobenzene, you might have residual mono- or bis-phosphonated species.

Q3: Can I use standard silica gel column chromatography to purify my crude 1,3,5-benzenetriphosphonic acid?

A3: Standard silica gel chromatography is generally not recommended for the purification of BTP. Due to its high polarity, BTP will likely have very strong interactions with the silica gel, leading to poor elution and significant tailing, even with highly polar mobile phases.[1] More specialized techniques like ion-exchange chromatography or reverse-phase HPLC are more suitable if recrystallization fails.[1][2]

Q4: How can I confirm the purity of my final 1,3,5-benzenetriphosphonic acid product?

A4: A combination of analytical techniques is recommended for purity assessment:

  • ³¹P NMR Spectroscopy: This is one of the most informative techniques. A single peak in the ³¹P NMR spectrum is a good indicator of high purity. The presence of other peaks would suggest phosphorus-containing impurities.

  • ¹H and ¹³C NMR Spectroscopy: These will help to confirm the structure of the benzene ring and the absence of organic impurities. The fully deprotonated anion of BTP gives rise to deceptively simple ¹H and ³¹P NMR spectra.[3]

  • Melting Point: A sharp melting point is a good indicator of purity. Commercially available high-purity BTP has a reported melting point of >300 °C.

  • Elemental Analysis: This can provide the percentage of C, H, and P, which can be compared to the theoretical values.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of crude 1,3,5-benzenetriphosphonic acid.

Issue 1: The Crude Product Fails to Crystallize from Solution

This is a common and frustrating problem, often caused by the presence of impurities that act as "crystal growth inhibitors" or by the product "oiling out."

Potential Cause Explanation Recommended Solution
High Impurity Load A high concentration of various impurities can disrupt the crystal lattice formation.1. Pre-purification wash: If your crude product is a solid, try triturating or washing it with a solvent in which BTP is poorly soluble (e.g., cold acetone or diethyl ether) to remove some of the more soluble impurities. 2. Activated Charcoal Treatment: If the solution is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities that may be inhibiting crystallization.[4]
"Oiling Out" The product separates as a liquid phase instead of forming solid crystals. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.1. Reduce the cooling rate: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.[5] 2. Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly. 3. Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent systems (see table below).
Lack of Nucleation Sites Crystal growth needs a starting point (a nucleus). Sometimes, spontaneous nucleation is slow.1. Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small glass particles can act as nucleation sites. 2. Seeding: If you have a small amount of pure BTP, add a tiny crystal to the cooled solution to induce crystallization.[6]
Solvent System Comments
Water BTP is soluble in hot water and less soluble in cold water, making it a good starting point for recrystallization.
Ethanol/Water A mixed solvent system can be effective. Dissolve the crude BTP in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution, and then allow it to cool slowly.
Acetone/Water Similar to the ethanol/water system, this can be a good alternative.[2]
Isopropanol Can be effective for recrystallizing phosphonic acids.[2]
  • Dissolution: In a fume hood, place the crude BTP in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., deionized water) while stirring and heating until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[5]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven.

G start Crude BTP in Hot Solvent slow_cool Cool Slowly start->slow_cool oiling_out Product Oils Out? no_crystals No Crystals Form on Cooling? oiling_out->no_crystals No add_solvent Add More Hot Solvent oiling_out->add_solvent Yes scratch Scratch Inner Surface of Flask no_crystals->scratch Yes success Pure Crystals Form no_crystals->success No slow_cool->oiling_out add_solvent->slow_cool seed Add Seed Crystal scratch->seed scratch->success Crystals Form change_solvent Try Different Solvent System seed->change_solvent seed->success Crystals Form change_solvent->success Crystals Form failure Crystallization Fails change_solvent->failure

Caption: Troubleshooting workflow for crystallization issues.

Issue 2: Persistent Impurities Remain After Recrystallization

If after one or two recrystallization attempts, the purity of your BTP does not improve significantly (as determined by ³¹P NMR or melting point), more advanced techniques may be necessary.

Converting the highly polar, and sometimes hygroscopic, phosphonic acid into a less polar and more crystalline salt can facilitate purification.[2]

  • Salt Formation: Dissolve the partially purified BTP in a suitable solvent like ethanol or isopropanol. While stirring, add a stoichiometric amount (3 equivalents) of dicyclohexylamine.

  • Crystallization of the Salt: The dicyclohexylammonium salt of BTP will often precipitate out of the solution. If not, the solution can be cooled to induce crystallization.

  • Isolation and Washing: Collect the salt by vacuum filtration and wash it with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities that did not form a salt.

  • Regeneration of the Free Acid: Suspend the purified salt in water and acidify with a strong acid (e.g., HCl) until the pH is around 1-2. The free 1,3,5-benzenetriphosphonic acid will precipitate out.

  • Final Purification: Collect the precipitated BTP by vacuum filtration, wash it thoroughly with cold deionized water to remove any dicyclohexylammonium chloride, and dry it under vacuum.

G start Impure BTP After Recrystallization salt_formation Convert to Dicyclohexylamine Salt start->salt_formation crystallize_salt Recrystallize the Salt salt_formation->crystallize_salt regenerate_acid Regenerate Free Acid with HCl crystallize_salt->regenerate_acid final_wash Wash with Cold Water regenerate_acid->final_wash pure_btp High-Purity BTP final_wash->pure_btp

Caption: Workflow for purification via salt formation.

For very stubborn impurities, strong anion-exchange chromatography can be an effective, albeit more involved, purification method.[2]

In this technique, the negatively charged phosphonate groups of BTP at an appropriate pH will bind to the positively charged stationary phase of the anion-exchange resin. Impurities that are neutral or less negatively charged will pass through the column more quickly. The bound BTP can then be eluted by increasing the ionic strength or decreasing the pH of the eluent.

  • Resin Preparation: Swell and equilibrate a strong anion-exchange resin (e.g., Dowex 1x8) in a suitable starting buffer (e.g., dilute formic acid).

  • Loading: Dissolve the crude BTP in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove unbound impurities.

  • Elution: Elute the bound BTP using a gradient of increasing concentration of a salt (e.g., NaCl) or a stronger acid (e.g., a gradient of formic acid or HCl).

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or ³¹P NMR) to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the eluent salts. This can be done by precipitation of the BTP by adjusting the pH, followed by washing, or by using a desalting column.

References

  • Kecili, R., & Ceylan, S. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(80), 50575-50589. [Link]

  • Clearfield, A., Sharma, C. V. K., & Zhang, B. (2006). Isomorphous metal 1,3,5-benzenetriphosphonates MBP-1 with variable compositions: preparation, crystal structure, and electrochemical properties. Dalton Transactions, (1), 103-109. [Link]

  • Hägele, G., Sielaff, C., & van Wüllen, C. (2020). The fully deprotonated anion of 1,3,5-benzene-triphosphonic acid: ¹H, ³¹P, and ¹³C{¹H} NMR and some comments on corresponding [AX]₃ and AXX′₂ spin systems and spectra. Magnetic Resonance in Chemistry, 58(8), 754-760. [Link]

  • Kent, J. (1990). The Synthesis and Reactions of Some Novel Phosphinic Acids (Doctoral dissertation, University of Kent). [Link]

  • Goken, G. L. (2007). U.S. Patent No. 20,070,004,937. Washington, DC: U.S.
  • Edmundson, R. S. (2008). Product Class 39: Arylphosphonic Acids and Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 41: Organophosphorus Compounds (incl. RO-P and RN-P) (pp. 1943-1962). Georg Thieme Verlag.
  • Vogtle, F., Schalley, C. A., & Lutzen, A. (2000). 1, 3, 5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry. Journal für praktische Chemie, 342(4), 368-372. [Link]

  • Pianka, M. (1967). Selective Esterification of Phosphonic Acids. Journal of Applied Chemistry, 17(1), 1-6.
  • Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Clearfield, A., Sharma, C. V. K., & Zhang, B. (2006). Isomorphous Metal 1,3,5-Benzenetriphosphonates MBP-1 with Variable Compositions: Preparation, Crystal Structure, and Electrochemical Properties. Dalton Transactions, (1), 103-109. [Link]

  • Clearfield, A., Sharma, C. V. K., & Zhang, B. (2006). Rational Design and Synthesis of Porous Organic−Inorganic Hybrid Frameworks Constructed by 1,3,5-Benzenetriphosphonic Acid and Pyridine Synthons. Crystal Growth & Design, 6(1), 21-24. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene-1,3,5-triyltris(methylene))triphosphonic acid. PubChem. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]

  • Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

Sources

Troubleshooting

solving solubility issues of (3,5-Diphosphonophenyl)phosphonic acid in synthesis

Technical Support Center: Solubility Solutions for (3,5-Diphosphonophenyl)phosphonic Acid Ticket ID: #P-35-SOL-001 Subject: Overcoming "Brick Dust" Insolubility in Organic Synthesis Status: Open Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Solutions for (3,5-Diphosphonophenyl)phosphonic Acid

  • Ticket ID: #P-35-SOL-001

  • Subject: Overcoming "Brick Dust" Insolubility in Organic Synthesis

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Organophosphorus Division

Executive Summary: The "Brick Wall" Phenomenon

(3,5-Diphosphonophenyl)phosphonic acid (often referred to as benzene-1,3,5-triphosphonic acid or BTP) is a notorious bottleneck in synthesis.

The Problem: You likely have a white, high-melting solid that refuses to dissolve in DCM, THF, Toluene, or Acetonitrile. The Cause: It is not just "polar." It forms a 3D Intermolecular Hydrogen-Bonding Network . Each molecule has 6 acidic protons capable of strong donor/acceptor interactions (


). In the solid state, this creates a lattice energy comparable to ceramic materials, effectively resisting solvation by anything other than water or high-dielectric solvents (DMSO).

This guide provides three "Level-Up" protocols to solubilize this molecule for synthesis, analysis, and purification.

Module 1: The Solubility Decision Matrix

Before grabbing a solvent, define your goal. The method of solubilization must match your downstream application.

SolubilityMatrix Start Goal: Solubilize (3,5-Diphosphonophenyl)phosphonic acid Decision What is the Downstream Application? Start->Decision Analysis Analysis (NMR/HPLC) Decision->Analysis Synthesis Chemical Reaction (Coupling/Esterification) Decision->Synthesis MOF MOF/Crystal Growth Decision->MOF D2O Solvent: D2O + NaOD (pH > 8) Analysis->D2O Preferred DMSO Solvent: DMSO-d6 Analysis->DMSO Alternative Organic Need Organic Solvent (DCM/THF)? Synthesis->Organic Solvothermal Solvent: DMF/Ethanol/Water mixtures (High Temp needed) MOF->Solvothermal Silylation Protocol A: Silylation (BSA/TMSCl) *Transient Protection* Organic->Silylation For mild coupling Chloride Protocol B: Acid Chloride (SOCl2) *Permanent Activation* Organic->Chloride For ester/amide formation

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Module 2: Synthesis Protocols (Getting it into Organics)

The only way to dissolve this acid in DCM or THF is to mask the protons .

Protocol A: The "Silylation Trick" (Gold Standard)

Best for: Suzuki couplings, mild esterifications, or when you need the acid back later.

This converts the insoluble acid (


) into the highly lipophilic silyl ester (

). The reaction mixture becomes homogeneous in DCM.

Reagents:

  • BSA (N,O-Bis(trimethylsilyl)acetamide) - Preferred, neutral byproduct.

  • TMSCl (Trimethylsilyl chloride) + HMDS (Hexamethyldisilazane).

Step-by-Step:

  • Suspension: Suspend 1.0 eq of (3,5-Diphosphonophenyl)phosphonic acid in dry DCM (Dichloromethane). It will look like a white suspension.

  • Addition: Add 6.5 - 7.0 eq of BSA under Argon. (2 eq per phosphonic group + slight excess).

  • Reaction: Reflux for 1–2 hours or stir at RT overnight.

    • Visual Cue: The white solid will disappear, resulting in a clear, colorless solution.

  • Utilization: You can now perform your reaction (e.g., adding an acid chloride, alkyl halide, or catalyst) directly in this solution.

  • Deprotection: Add Methanol (MeOH) or water.[1] The silyl groups fall off instantly, regenerating the phosphonic acid.

Why this works: The


 bond replaces the 

bond, breaking the hydrogen bond network. The TMS groups act as "grease," making the molecule lipophilic.
Protocol B: The Acid Chloride Route

Best for: Making esters or amides.

Reagents: Thionyl Chloride (


) and DMF (catalytic).

Step-by-Step:

  • Setup: Place the acid in a round-bottom flask. Add neat

    
     (excess, acts as solvent) and 2–3 drops of anhydrous DMF.
    
  • Reflux: Heat to reflux (

    
    ) for 3–4 hours.
    
  • Observation: Evolution of

    
     and 
    
    
    
    gas. The solid should dissolve.[2]
  • Workup: Distill off excess

    
     under vacuum.
    
    • Critical: Do not use water! You will obtain the tris-phosphonyl dichloride (

      
      ), which is soluble in DCM/THF but extremely moisture sensitive.
      

Module 3: Analytical Data & Solubility Profile

Use this table to predict solubility behavior.

SolventSolubility (RT)Solubility (Hot)Notes
Water High (pH > 7)HighSoluble as phosphonate salt (

). Low solubility at pH < 1.
Methanol ModerateHighGood for recrystallization.
DMSO ModerateHighHard to remove.
DMF LowModerateOften requires heating to

.
DCM / CHCl3 Insoluble Insoluble Requires silylation (Protocol A).
THF InsolubleInsolubleRequires silylation.
Toluene InsolubleInsoluble"Brick dust" behavior.

Module 4: Troubleshooting & FAQs

Q1: I tried the silylation method, but my product turned into a gummy oil upon workup. Why? A: This is normal. Phosphonic acids are hygroscopic and often form "glasses" rather than crystals when solvent is removed rapidly.

  • Fix: Triturate the oil with Diethyl Ether or Hexane.[3] Scratch the flask wall to induce crystallization. If that fails, dissolve in minimal Methanol and add water dropwise to precipitate.

Q2: Can I use the Arbuzov reaction to make this? A: Yes, but the hydrolysis is the hard part.

  • Workflow: 1,3,5-Tribromobenzene + Triethylphosphite

    
     Tris-phosphonate ester.
    
  • Hydrolysis:[1][4][5][6][7] The ester is soluble in organics.[2] Hydrolyze with concentrated

    
     (reflux 12h) only at the very end. Do not try to isolate the free acid until the final step.
    

Q3: How do I take an NMR of the free acid? A: Do not try to use


.
  • Use

    
     with 3 drops of 
    
    
    
    (Sodium deuteroxide). The shift will move slightly due to pH, but you will get sharp peaks.
  • Alternatively, use

    
    , but expect broad peaks for the 
    
    
    
    protons.

Q4: I'm trying to grow a MOF, but it precipitates too fast. A: You need to slow down the deprotonation.

  • Technique: Use the "Diffusion Method." Place the ligand in a bottom layer of dense solvent (e.g., DMF/H2O), and layer a solution of the metal salt (in Ethanol) on top.

  • Modulator: Add a monocarboxylic acid (acetic or benzoic acid) to compete with the phosphonic acid, slowing down crystal growth.

References

  • McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications. Link

    • Foundational paper for using Silylation (TMSBr/TMSCl)
  • Clearfield, A. (1998). "Metal-Phosphonate Chemistry." Progress in Inorganic Chemistry. Link

    • Authoritative source on the solid-state behavior and solubility of phenylphosphonic acids.
  • Lafleur, R. P. M., et al. (2018). "Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water." Journal of the American Chemical Society.[8] Link

    • While focusing on the amide, this paper details the solubility mechanics of 1,3,5-substituted benzene cores and the "stacking" phenomenon.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "Michaelis–Arbuzov rearrangement." Chemical Reviews. Link

    • Standard reference for the synthesis of the precursor esters.

Sources

Optimization

preventing hydrolysis of phosphonate ester intermediates

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to help you troubleshoot and prevent the premature hydrolysis of phospho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to help you troubleshoot and prevent the premature hydrolysis of phosphonate ester intermediates.

Phosphonate esters are critical building blocks in the synthesis of nucleotide analogs, chemical biology probes, and targeted therapeutics. However, the unique electronic properties of the phosphorus-oxygen bond make these intermediates highly susceptible to unwanted hydrolysis during synthesis, workup, and purification. This guide explores the mechanistic causality behind these failures and provides self-validating protocols to ensure the integrity of your intermediates.

Visualizing the Problem: Mechanisms of Hydrolysis

To prevent hydrolysis, we must first understand the pathways through which it occurs. The degradation of phosphonate esters is highly dependent on the pH of the environment and the steric profile of the ester groups.

HydrolysisMechanisms Phosphonate Phosphonate Ester (RO)2P(=O)R' Acidic Acidic Conditions (H+ / H2O) Phosphonate->Acidic pH < 4 Basic Basic Conditions (OH- / H2O) Phosphonate->Basic pH > 10 AAc2 AAc2 Mechanism (P-O Bond Cleavage) Acidic->AAc2 Major Route AAl1 AAl1 / AAl2 Mechanism (C-O Bond Cleavage) Acidic->AAl1 Minor / Methyl Esters SN2 Nucleophilic Attack at Phosphorus or alpha-Carbon Basic->SN2 OH- Attack PhosphonicAcid Phosphonic Acid (HO)2P(=O)R' AAc2->PhosphonicAcid AAl1->PhosphonicAcid SN2->PhosphonicAcid

Caption: Phosphonate ester hydrolysis pathways under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why do my phosphonate esters hydrolyze during silica gel chromatography, and how do I prevent it? A: Standard silica gel is slightly acidic (pH ~4.5–5.5) and contains surface silanol groups that act as Brønsted and Lewis acid sites. These sites coordinate to the highly polarized phosphoryl oxygen (P=O), increasing the electrophilicity of the phosphorus atom. This facilitates nucleophilic attack by residual water in your eluent (the AAc2 mechanism)[1].

  • The Fix: Neutralize the silica column prior to loading your sample by flushing it with an eluent containing 1–2% Triethylamine (TEA). Alternatively, switch to neutral alumina or reverse-phase HPLC for highly sensitive intermediates.

Q2: How does the choice of the ester protecting group influence hydrolytic stability? A: Stability is dictated by a competition between steric hindrance and inductive effects. Under basic conditions, hydroxide ions attack the phosphorus center directly. Bulky groups (like isopropyl) physically block this trajectory; consequently, methyl esters hydrolyze up to 1000-fold faster than isopropyl derivatives in base[1]. However, under acidic conditions, the mechanism can shift to C-O bond cleavage (AAl1), where the stability of the resulting carbocation plays a role. In acid, isopropyl esters actually hydrolyze faster than methyl esters[1].

Q3: How do I selectively deprotect the phosphonate ester to the free acid without destroying my acid-labile payload? A: Avoid harsh aqueous acids (like refluxing HCl or HBr). Instead, utilize the McKenna reaction[2]. This method uses Bromotrimethylsilane (TMSBr) under anhydrous conditions. The phosphoryl oxygen attacks the silicon atom, and the displaced bromide ion subsequently attacks the alkyl group, forming a volatile alkyl bromide and a bis(trimethylsilyl) phosphonate intermediate[2]. This silyl ester is highly susceptible to mild solvolysis and can be cleaved simply by adding methanol or water at a neutral pH, completely bypassing harsh pH extremes[3].

Data Presentation: Comparative Hydrolytic Stability

When designing your synthetic route, use the following empirical data to select the appropriate phosphonate protecting group based on your anticipated reaction and workup conditions.

Ester GroupRelative Stability (Basic pH)Relative Stability (Acidic pH)Steric HindranceRecommended Use Case
Dimethyl Low (Fastest hydrolysis)ModerateMinimalWhen mild, rapid downstream dealkylation is required.
Diethyl ModerateModerateLowStandard intermediate synthesis; good balance of stability and reactivity.
Diisopropyl High (1000x slower than methyl)Low (Faster than methyl)HighWhen stability during harsh basic reactions/workups is critical.
Dibenzyl ModerateLowHighWhen orthogonal deprotection (e.g., Pd/C, H₂) is required to avoid hydrolysis entirely.

Troubleshooting Workflows: Step-by-Step Methodologies

Protocol A: Anhydrous Synthesis and Workup of Phosphonate Intermediates

To prevent premature hydrolysis during the formation of phosphonate esters (e.g., via Michaelis-Arbuzov or Pudovik reactions), strict exclusion of moisture is required.

  • Preparation: Flame-dry all glassware under vacuum and backfill with dry Argon or Nitrogen. Use strictly anhydrous solvents (e.g., stored over activated 3Å molecular sieves).

  • Reaction Execution: Maintain the reaction under an inert atmosphere. If utilizing a base (e.g., NaH or LDA), ensure it is freshly titrated.

  • Quenching: Quench the reaction at cryogenic temperatures (-78°C to 0°C) using a strictly anhydrous proton source or a heavily buffered aqueous solution (pH 7.0) to prevent localized pH spikes.

  • Workup: Avoid prolonged contact with water. If an aqueous wash is unavoidable, use ice-cold brine buffered with saturated NaHCO₃.

  • Drying & Concentration: Dry the organic layer rapidly over anhydrous Na₂SO₄ (avoid MgSO₄ as it can act as a Lewis acid and coordinate with the phosphonate). Filter and concentrate in vacuo at a bath temperature strictly below 30°C.

Protocol B: Mild Deprotection via the McKenna Reaction (TMSBr)

Use this self-validating protocol to convert dialkyl phosphonates to phosphonic acids without inducing unwanted hydrolysis of other functional groups[2][3].

  • Silylation: Dissolve the dialkyl phosphonate ester in anhydrous Dichloromethane (DCM) or Acetonitrile under Argon.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 3.0 to 5.0 equivalents of freshly distilled Bromotrimethylsilane (TMSBr). Note: TMSBr degrades rapidly in the presence of atmospheric moisture; yellow/orange discoloration indicates the presence of HBr and Br₂, which will cause side reactions.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the disappearance of the starting material via ³¹P NMR (look for a characteristic upfield shift as the silyl ester forms).

  • Volatile Removal: Concentrate the reaction mixture in vacuo to remove excess TMSBr and the generated alkyl bromide byproducts.

  • Mild Solvolysis: Dissolve the resulting crude silyl ester in Methanol (MeOH) or a 1:1 mixture of THF/H₂O. Stir for 30–60 minutes at room temperature.

  • Final Isolation: Evaporate the solvents under reduced pressure to yield the pure phosphonic acid.

Visualizing the Solution: Troubleshooting Decision Tree

Use the following logic flow to determine the safest path for working up and purifying your phosphonate ester intermediates.

TroubleshootingTree Start Reaction Complete: Phosphonate Ester Formed Workup Aqueous Workup Required? Start->Workup YesWorkup Use Cold, Buffered Aqueous Wash (pH 7) Workup->YesWorkup Yes NoWorkup Filter Salts & Concentrate in Vacuo Workup->NoWorkup No (Preferred) Purification Purification Method? YesWorkup->Purification NoWorkup->Purification Silica Silica Gel Chromatography Purification->Silica Alumina Neutral Alumina / RP-HPLC Purification->Alumina SilicaFix Pre-treat column with 1-2% TEA to neutralize Silica->SilicaFix Prevent Hydrolysis Deprotection Deprotection to Phosphonic Acid? Alumina->Deprotection SilicaFix->Deprotection Harsh Aqueous HCl / HBr (Risk of payload cleavage) Deprotection->Harsh If payload is stable Mild McKenna Reaction (TMSBr then MeOH) Deprotection->Mild If acid-sensitive Success Stable Target Compound Harsh->Success Mild->Success

Caption: Decision tree for the workup, purification, and deprotection of phosphonate esters.

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • US6465649B1 - Methods for the dealkylation of phosphonate esters Source: Google Patents URL

Sources

Troubleshooting

optimizing crystal size of MOFs based on (3,5-Diphosphonophenyl)phosphonic acid

Subject: Optimization of Crystal Size for MOFs based on (3,5-Diphosphonophenyl)phosphonic acid ( ) Ticket ID: MOF-PHOS-OPT-001 Assigned Specialist: Senior Application Scientist, Crystallography Division 🟢 System Status:...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Crystal Size for MOFs based on (3,5-Diphosphonophenyl)phosphonic acid (


)
Ticket ID:  MOF-PHOS-OPT-001
Assigned Specialist:  Senior Application Scientist, Crystallography Division

🟢 System Status: ACTIVE

User Context: You are working with (3,5-Diphosphonophenyl)phosphonic acid, a


-symmetric tri-topic linker. Unlike carboxylate MOFs (e.g., MOF-5, UiO-66), phosphonate MOFs are notorious for forming amorphous kinetic traps due to the extremely high affinity of the phosphonate oxygen (

) for high-valent metals (Zr

, Hf

).

This guide treats your synthesis as a competitional kinetic system . To get large crystals, we must suppress the rapid, irreversible bonding that leads to precipitation.

🔬 PART 1: The Mechanics of Modulation (Theory & Logic)

The primary reason your crystals are small (or amorphous) is that the nucleation rate (


) is orders of magnitude higher than the crystal growth rate (

). To reverse this, we utilize Aggressive Chemical Modulation .
The "Mineralizer" Effect

For phosphonates, standard carboxylic modulators (acetic acid/benzoic acid) are often too weak. You likely need Hydrofluoric Acid (HF) .

  • Mechanism: Fluoride ions (

    
    ) bind strongly to the metal cluster (e.g., Zr
    
    
    
    ), blocking the coordination sites.
  • The Switch: The phosphonate linker must displace the

    
     to form the MOF. This exchange is slow and equilibrium-driven, allowing for error correction (dissolution of defects) and controlled growth.
    
Visualization: The Kinetic Competition

The following diagram illustrates the pathway selection between amorphous precipitation and crystalline growth.

PhosphonateGrowth Start Metal Source + H6L Linker FastPath Path A: High Supersaturation (No Modulator) Start->FastPath Fast Nucleation SlowPath Path B: Modulated Synthesis (HF / Dilution) Start->SlowPath Inhibited Nucleation Amorphous Amorphous Gel (Kinetic Trap) FastPath->Amorphous Irreversible Binding MicroCryst Microcrystalline Powder (< 1 µm) SlowPath->MicroCryst Low [HF] SingleCryst Single Crystals (> 50 µm) SlowPath->SingleCryst High [HF] + High T MicroCryst->SingleCryst Ostwald Ripening (Prolonged Time)

Figure 1: Kinetic pathway selection in phosphonate MOF synthesis. Path B is required for SCXRD-quality crystals.

🛠 PART 2: Optimization Protocol (Step-by-Step)

Do not use a generic solvothermal recipe. Use this specific gradient optimization for (3,5-Diphosphonophenyl)phosphonic acid.

Experimental Matrix
VariableStandard ConditionOptimization Direction (For Larger Crystals)Why?
Metal Source ZrCl

Switch to ZrOCl

·8H

O
Oxychloride often hydrolyzes slower than anhydrous chloride in specific solvents.
Modulator Formic AcidHF (48% aq)

competes effectively with phosphonates; Formate is too weak for Zr-O-P bonds.
Molar Ratio Metal:Linker (1:1)Metal:Linker (1:2 to 1:5) Excess linker can sometimes slow cross-linking by saturating metal nodes (monodentate capping).
Solvent DMF/WaterWater/Alcohol or DMSO Phosphonates are hydrophilic. Solubility control is vital.
Temperature 120°C160°C - 190°C Higher T increases solubility, favoring reversible bond formation.
The "High-Fidelity" Protocol (Zr-Phosphonate Focus)

Based on methodologies for ultrastable phosphonates (e.g., CALF-31 type synthesis).

  • Pre-dissolution: Dissolve (3,5-Diphosphonophenyl)phosphonic acid (

    
    ) in water/alcohol mixture. Ensure it is fully dissolved (sonicate if necessary).
    
  • Metal Prep: Dissolve ZrCl

    
     (
    
    
    
    ) in the solvent separately.
  • Modulator Addition (CRITICAL): Add HF (48%) to the Metal solution first.

    • Screening Range:

      
       molar ratio = 2, 10, 30, and 50.
      
    • Note: Start at 30 equivalents for single crystals.

  • Mixing: Combine solutions. The mixture should remain clear. If immediate precipitation occurs, your modulator concentration is too low.

  • Heating: Seal in a Teflon-lined autoclave. Heat to 180°C for 3-5 days .

  • Cooling: Cool down at a rate of

    
    . (Rapid cooling induces microcrystalline crashing).
    

⚙️ PART 3: Troubleshooting & FAQs

Q1: I added HF, but I still get a white gel. What is happening?

Diagnosis: The reaction kinetics are still too fast, or the pH is too high. Corrective Action:

  • Increase Acidity: Phosphonates have low

    
     values. If the pH is > 2, they deprotonate rapidly and bind instantly. Add concentrated HCl or HNO
    
    
    
    to drop the initial pH < 1.
  • Dilution: Reduce the overall concentration of reactants by 50%.

  • Check Ligand Purity: Impurities in (3,5-Diphosphonophenyl)phosphonic acid can act as heterogeneous nucleation sites.

Q2: My crystals are distinct but too small for SCXRD (approx. 5µm).

Diagnosis: You are in the "Growth" regime, but nucleation density is still too high. Corrective Action:

  • Seeding: Take your 5µm microcrystals. Add a tiny amount (0.1 mg) to a fresh reaction mixture containing only the precursors (no new nucleation).

  • The "Top-Down" Approach: Synthesize the MOF using a phosphonate ester (e.g., the ethyl ester of your ligand) instead of the acid. The ester hydrolyzes slowly in situ to release the active acid, releasing the linker gradually (Slow Release Synthesis).

Q3: The crystals crack when I remove them from the solvent.

Diagnosis: Capillary forces during drying are collapsing the pores (common in large-pore phosphonates). Corrective Action:

  • Do not air dry.

  • Perform solvent exchange with Ethanol (3x per day for 2 days).

  • Use Supercritical CO

    
     activation  (critical point drying) or soak in a low-surface-tension solvent like pentane before drying.
    

📊 Decision Logic: Optimization Workflow

Use this flowchart to determine your next experimental step based on your current result.

OptimizationFlow Result Analyze Reaction Product Gel Result: Amorphous Gel Result->Gel Powder Result: Microcrystalline Powder Result->Powder SmallCryst Result: Small Crystals (<10µm) Result->SmallCryst Action1 Action: Increase [HF] Add HCl (Lower pH) Gel->Action1 Action2 Action: Increase Temp (+20°C) Dilute Concentration Powder->Action2 Action3 Action: Slow Cooling Use Ester Linker SmallCryst->Action3

Figure 2: Troubleshooting decision tree for experimental iteration.

📚 References

  • Taddei, M., et al. (2016). Reconciling order, stability, and porosity in phosphonate metal–organic frameworks via HF-mediated synthesis. Inorganic Chemistry Frontiers. Link

    • Relevance: Establishes the "HF-mediated" protocol as the gold standard for Group IV phosphonates (CALF-31 example).

  • Clearfield, A., & Demadis, K. D. (2012). Metal Phosphonate Chemistry: From Synthesis to Applications. RSC Publishing.[1][2] Link

    • Relevance: The foundational text on phosphonate binding modes and crystallization difficulties.

  • Shearan, S. J. I. (2022).[3] Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University Thesis. Link

    • Relevance: Detailed protocols on synthesizing MOFs with non-linear phosphonate linkers similar to (3,5-Diphosphonophenyl)phosphonic acid.

  • Zavyalova, A. G., et al. (2021).[4] Large MOFs: synthesis strategies and applications where size matters. Journal of Materials Chemistry A. Link

    • Relevance: Reviews mechanisms for increasing crystal size (LaMer diagrams, Ostwald ripening) specifically for MOFs.

Sources

Optimization

HT-PEMFC Technical Support Center: Mitigating Phosphonic &amp; Phosphoric Acid Leaching

Welcome to the High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC) troubleshooting hub. For researchers and materials scientists developing next-generation fuel cells, the leaching of phosphonic acid and phosp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC) troubleshooting hub. For researchers and materials scientists developing next-generation fuel cells, the leaching of phosphonic acid and phosphoric acid (PA) dopants remains a critical barrier to long-term stability. This guide provides mechanistic insights, diagnostic workflows, and validated synthetic protocols to anchor proton carriers and extend membrane-electrode assembly (MEA) lifespan.

Section 1: Core Mechanisms & Causality (FAQ)

Q1: Why do phosphonic acid and PA dopants leach out of polybenzimidazole (PBI) membranes during extended operation? A: In HT-PEMFCs operating between 120–200 °C, proton conduction relies heavily on the Grotthuss mechanism facilitated by the acid dopant[1]. However, leaching is driven by three coupled phenomena:

  • Cathodic Water Generation: The Oxygen Reduction Reaction (ORR) produces water. During thermal cycling or start-up/shut-down phases, this water condenses, diluting the acid and reducing its viscosity.

  • Capillary Exudation: The pressure differential and gas flow within the flow field plates physically push the diluted acid out of the porous catalyst layer and membrane matrix.

  • Weak Non-Covalent Interactions: In standard PA-doped PBI, the acid is only held by relatively weak hydrogen bonds and protonation of the basic imidazole nitrogen. Under high operational stress, these bonds are insufficient to retain the dopant[1].

Q2: How does dopant leaching directly impact fuel cell electrochemistry? A: Leaching creates a dual-mode failure. First, the loss of proton carriers within the membrane leads to a sharp increase in ohmic resistance (High-Frequency Resistance, HFR). Second, the exuded acid floods the cathode catalyst layer. The phosphate/phosphonate anions strongly adsorb onto the Platinum (Pt) active sites, blocking oxygen diffusion and significantly reducing the Electrochemically Active Surface Area (ECSA)[2].

Section 2: Diagnostic Troubleshooting Guide

Symptom: Gradual voltage decay (>10 μV/h) during steady-state galvanostatic hold. Diagnosis Protocol: A self-validating electrochemical diagnostic workflow is required to distinguish acid leaching from carbon corrosion or catalyst agglomeration.

DiagnosticWorkflow Start Observe Voltage Decay (>10 μV/h) EIS 1. Perform In-Situ EIS (Measure HFR) Start->EIS HFR Is HFR Increasing? EIS->HFR CV 2. Perform In-Situ CV (Measure ECSA) HFR->CV Yes Other Investigate Catalyst Agglomeration/Corrosion HFR->Other No ECSA Is ECSA Decreasing? CV->ECSA Leaching Diagnosis: Acid Leaching & Catalyst Poisoning ECSA->Leaching Yes ECSA->Other No

Diagnostic workflow to isolate acid leaching using EIS and CV techniques.

Section 3: Advanced Mitigation Strategies

To prevent leaching, the membrane architecture must be fundamentally altered to trap the acid thermodynamically or kinetically.

Strategy A: Covalent Tethering of Phosphonic Acid Groups Instead of relying on free H3PO4, researchers synthesize polymers with covalently grafted phosphonic acid groups (e.g., poly(vinylphosphonic acid) or ethyl phosphonic acid grafted PBI)[3]. Because the proton-conducting group is chemically anchored to the polymer backbone, physical migration is impossible, yielding highly durable membranes[4].

Strategy B: Incorporation of Hygroscopic Nanofillers Doping the membrane with inorganic fillers like mesoporous silica (SiO2) or phosphonated graphene oxide (PGO) introduces a "siphoning effect." The high surface area and intrinsic microporosity of these fillers trap the acid via strong capillary forces and dense hydrogen-bonding networks[1][5].

MitigationMechanisms Problem Acid Leaching in HT-PEMFCs Strat1 Covalent Grafting (Phosphonic Acid Anchoring) Problem->Strat1 Strat2 Acid-Base Crosslinking (Enhanced Basicity) Problem->Strat2 Strat3 Hygroscopic Fillers (e.g., PGO, SiO2) Problem->Strat3 Mech1 Immobilizes Proton Carriers Strat1->Mech1 Mech2 Strengthens Ionic Interactions Strat2->Mech2 Mech3 Capillary Siphoning Effect Strat3->Mech3 Result High Proton Conductivity & Long-term Durability Mech1->Result Mech2->Result Mech3->Result

Core mechanistic pathways for mitigating acid leaching in HT-PEMFC membranes.

Section 4: Quantitative Performance Comparison

Table 1: Impact of Mitigation Strategies on Membrane Performance

Mitigation StrategyMaterial SystemOperating Temp (°C)Peak Proton Conductivity (S/cm)Durability / Performance RetentionMechanism of Action
Baseline (No mitigation) Standard PA-doped PBI160~0.05 - 0.08High voltage decay (~19 μV/h)[6]Free acid migration
Hygroscopic Nanofillers PBI / SiO2 hybrid1800.1027[7]Improved stability over 100hCapillary retention
2D Nanomaterials PBI / Phosphonated GO160>0.08~91% retention after 200h AST[1]Hydrogen bonding & tortuosity
Covalent Grafting PVPA-doped / Grafted PBI160~0.12Negligible leaching over 110h[4]Immobilized phosphonate groups

Section 5: Standard Operating Procedure (SOP)

Protocol: Synthesis and Integration of Phosphonated Graphene Oxide (PGO) into PBI Membranes

Purpose: To create a self-validating, highly retentive composite membrane utilizing the siphoning effect of 2D nanomaterials to prevent acid exudation.

Step 1: Preparation of Phosphonated Graphene Oxide (PGO)

  • Disperse 500 mg of Graphene Oxide (GO) in 250 mL of deionized water via ultrasonication for 2 hours.

  • Add 5.0 g of (2-bromoethyl)phosphonic acid and stir the suspension at 80 °C.

  • Slowly add 1M NaOH to adjust the pH to 10, facilitating the nucleophilic substitution reaction.

  • Reflux the mixture for 24 hours, then wash via centrifugation with ethanol and water until neutral pH is achieved. Lyophilize to obtain PGO powder.

Step 2: Solution Blending

  • Dissolve PBI powder (2.0 g) in N,N-Dimethylacetamide (DMAc) (100 mL) at 120 °C under a nitrogen atmosphere to form a 2 wt% solution.

  • Add the synthesized PGO (typically 1-3 wt% relative to polymer) to the PBI solution.

  • Probe-sonicate the mixture for 30 minutes to ensure homogeneous dispersion of the 2D sheets, preventing agglomeration that could cause membrane pinholes.

Step 3: Membrane Casting and Curing

  • Cast the PBI/PGO solution onto a clean, leveled glass plate using a doctor blade set to 400 μm clearance.

  • Evaporate the solvent in a vacuum oven: 80 °C for 12 h, followed by 120 °C for 12 h, and finally 160 °C for 4 h to ensure complete solvent removal and thermal annealing.

Step 4: Acid Doping

  • Immerse the dried composite membrane in an 85 wt% phosphoric acid solution at 120 °C for 24 hours.

  • Remove the membrane, wipe the surface with filter paper to remove excess surface acid, and calculate the doping level (DL) by weight difference. The PGO will physically and chemically lock the acid within the matrix, drastically reducing leaching during fuel cell operation.

References

  • Title: Strategies for Mitigating Phosphoric Acid Leaching in High-Temperature Proton Exchange Membrane Fuel Cells Source: MDPI / Molecules URL: [Link]

  • Title: Advancement in Phosphoric Acid Doped Polybenzimidazole Membrane for High Temperature PEM Fuel Cells: A Review Source: Universiti Teknologi Malaysia (UTM) URL: [Link]

  • Title: Degradation in phosphoric acid doped polymer fuel cells: A 6000 h parametric investigation Source: ResearchGate URL: [Link]

  • Title: Recent advances in phosphoric acid–based membranes for high–temperature proton exchange membrane fuel cells Source: ResearchGate URL: [Link]

  • Title: Surface engineering strategies to mitigate phosphoric acid poisoning in oxygen reduction catalysts for HT-PEMFCs Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: Phosphoric-Acid Retention in High-Temperature Proton-Exchange Membranes Source: PubMed / NIH URL: [Link]

Sources

Troubleshooting

troubleshooting metal coordination defects in phosphonate networks

Welcome to the technical support center for the synthesis and troubleshooting of metal phosphonate networks. This guide is designed for researchers, scientists, and drug development professionals who are working with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of metal phosphonate networks. This guide is designed for researchers, scientists, and drug development professionals who are working with these promising yet challenging materials. Metal phosphonate frameworks are known for their potential in catalysis, ion exchange, and biomedical applications, largely due to their enhanced stability compared to many carboxylate-based systems.[1][2][3] However, their synthesis can be complicated by the strong and often irreversible coordination between the phosphonate groups and high-valent metal ions, which can lead to rapid precipitation of amorphous or poorly crystalline materials.[4]

This resource provides practical, in-depth guidance to help you overcome common experimental hurdles, diagnose coordination defects, and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My metal phosphonate product is an amorphous powder. What is the most common reason for this?

A: The most frequent cause of amorphous products is uncontrolled and rapid precipitation. This happens because the coordination between hard phosphonate oxygen atoms and high-valent metal ions (like Zr⁴⁺ or Ti⁴⁺) is very strong and kinetically fast.[4][5] This rapid reaction does not allow for the ordered, crystalline lattice to form. Key factors to investigate are the reaction pH, temperature, and the absence of a suitable modulator to control the reaction rate.

Q2: What is a "modulator" and why is it important in phosphonate framework synthesis?

A: A modulator is a compound, typically a monocarboxylic or mineral acid, added to the synthesis mixture to compete with the phosphonate linker for coordination to the metal center. This competition slows down the formation of the framework, allowing for more ordered, crystalline structures to form. Modulators can also influence the type and concentration of defects in the final material.[6][7][8] For zirconium phosphonates, hydrofluoric acid (HF) has been shown to be a particularly effective modulator for achieving high crystallinity.[4][9]

Q3: Can I use post-synthetic modification (PSM) on phosphonate frameworks?

A: Yes. While less common than with carboxylate MOFs, PSM is a viable strategy. One powerful technique is to first synthesize a stable parent framework (e.g., a zirconium carboxylate MOF) and then use Solvent-Assisted Ligand Exchange (SALE) to replace the carboxylate linkers with phosphinate linkers. A subsequent oxidation step can convert the phosphinate groups to phosphonates, yielding a crystalline phosphonate framework while preserving the original topology.[4] Additionally, coordinative PSM can be used to attach molecules with phosphonate groups to the metal nodes of an existing framework.[10][11]

Q4: My material has the expected PXRD pattern, but its catalytic activity is lower than expected. What could be the issue?

A: Even with a crystalline structure, the presence of certain defects or the lack of desired defects can impact performance. For catalysis, coordinatively unsaturated metal sites, often associated with missing linker defects, are crucial active sites.[6][7] If your synthesis conditions minimized defects, you might have a highly crystalline but less active material. Conversely, an excess of defects can lead to instability or blockage of pores. It is important to use a combination of characterization techniques to analyze the defect landscape of your material.

Troubleshooting Guides

This section provides detailed protocols and explanations for addressing specific experimental challenges.

Guide 1: Improving Product Crystallinity

Problem: The synthesized metal phosphonate material is amorphous or shows very broad peaks in Powder X-ray Diffraction (PXRD), indicating poor crystallinity.

Root Cause Analysis: The primary cause is the rapid and irreversible coordination between phosphonate linkers and metal ions, especially with tetravalent metals like Zr(IV).[4] This leads to rapid precipitation rather than controlled crystal growth. Several synthesis parameters must be carefully controlled to slow down this process.

Diagnostic Workflow:

Caption: Workflow for troubleshooting poor crystallinity.

Step-by-Step Remediation Protocols:

Protocol 1.1: pH Control and Optimization The degree of protonation of the phosphonic acid linker is critical and pH-dependent.[5][12] Lowering the pH can slow the reaction but synthesizing in highly acidic conditions can also be beneficial.[13]

  • Measure the pH of your initial reaction mixture.

  • Systematically vary the pH. Prepare a series of reactions where you adjust the initial pH using HCl or NaOH. For example, for an aluminum phosphonate synthesis, you can screen the molar ratio of Al³⁺ to NaOH/HCl.[14]

  • Use High-Throughput (HT) Methods. If available, use HT screening to efficiently test a wide range of pH values and reagent ratios.[1][14]

  • Analyze all products using PXRD to identify the optimal pH window for crystalline phase formation.

Protocol 1.2: Introduction of Chemical Modulators Modulators compete with the linker, slowing down the reaction kinetics.

  • Select a Modulator. For Zr-phosphonate systems, HF is a highly effective, albeit hazardous, modulator.[4][9] For other systems, start with simple monocarboxylic acids (e.g., formic acid, acetic acid). The acidity of the modulator can influence the defect concentration.[6][7]

  • Screen Modulator Concentration. Prepare a series of syntheses with a fixed metal-to-linker ratio but vary the molar equivalents of the modulator. A typical starting range is 10-100 equivalents relative to the metal.

  • Example (Zr-Phosphonate with HF):

    • Combine your phosphonic acid linker and ZrCl₄ in the reaction vessel.

    • Add the solvent (e.g., DMF or water).

    • Carefully add a controlled amount of aqueous HF solution (e.g., 48%).

    • Seal the vessel and perform the hydrothermal/solvothermal synthesis (e.g., 150 °C for 120 hours).[9]

    • Safety Note: Always handle HF with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).

Protocol 1.3: Optimization of Synthesis Conditions (Hydrothermal vs. Solvothermal) Temperature and solvent choice significantly impact crystallization.[1][15]

  • Temperature Screening: If your standard reaction is at a high temperature (e.g., 180 °C), try a lower temperature (e.g., 120 °C) and vice versa. Higher temperatures can sometimes overcome kinetic barriers but can also accelerate precipitation.

  • Solvent Variation: If using a hydrothermal (water) system, try a solvothermal approach with a different solvent like DMF, ethanol, or a mixture. The solvent polarity and coordination ability can influence the reaction pathway.

  • Mechanochemical Pre-treatment: For some systems, ball-milling the dry reactants before solvothermal crystallization can promote the formation of a crystalline product.[16]

Table 1: Summary of Parameters to Improve Crystallinity

ParameterRationaleTypical Range/OptionsReference(s)
pH Controls linker deprotonation and reaction kinetics.Screen pH range 1.0 - 7.0.[5][12][13]
Modulator Competes with linker to slow nucleation and growth.HF, Formic Acid, Acetic Acid (10-100+ eq.)[4][6][9]
Temperature Affects reaction kinetics and phase formation.120 °C - 250 °C[1][15]
Solvent Influences precursor solubility and coordination.Water (hydrothermal), DMF, Ethanol (solvothermal)[15]
Method Can alter reaction pathway to favor crystallinity.Hydrothermal, Solvothermal, Mechanochemical[1][16]
Guide 2: Diagnosing and Characterizing Coordination Defects

Problem: The material is crystalline, but its properties (e.g., porosity, catalytic activity, stability) deviate from expectations, suggesting the presence of unintended coordination defects.

Root Cause Analysis: Coordination defects, such as missing linkers or entire missing metal-linker clusters, are common in MOFs.[6][7] They can be intentionally introduced by modulators or form unintentionally due to synthesis conditions. While sometimes beneficial, they can also negatively impact material stability and performance.[6]

Types of Defects:

  • Missing Linker Defect: An organic linker is absent from its expected position, leaving coordinatively unsaturated metal sites. These sites are often capped by solvent molecules or modulator ions.

  • Missing Cluster Defect: An entire inorganic metal cluster and its associated linkers are absent from the lattice, creating a much larger void.[6][17]

Diagnostic Workflow:

Caption: Diagnostic workflow for identifying coordination defects.

Step-by-Step Characterization Protocols:

Protocol 2.1: Preliminary Assessment

  • Powder X-ray Diffraction (PXRD): Compare the experimental pattern to the simulated pattern from single-crystal data. Shifts in peak positions can indicate lattice strain, while peak broadening can suggest smaller crystallite sizes or disorder, both of which can be related to defects.

  • Nitrogen Sorption (77 K): Measure the BET surface area and pore volume. A significant deviation from the calculated values for an ideal structure strongly suggests the presence of defects. Missing clusters, for instance, can create larger pores and increase the overall pore volume.[18]

  • Thermogravimetric Analysis (TGA): Analyze the weight loss profile under an inert atmosphere. The loss of coordinated modulators or an unexpected linker-to-metal ratio can indicate missing linker defects.

Protocol 2.2: Advanced Defect Quantification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for quantifying defects.

    • Procedure: Digest a known mass of the activated phosphonate framework in a suitable acid (e.g., NaOH/D₂O for some Zr-MOFs, or HF/DMSO for others).

    • Add an internal standard with a known concentration.

    • Acquire a ¹H NMR spectrum (or other relevant nuclei like ¹⁹F if using a fluorine-containing modulator).

    • By integrating the signals corresponding to the linker, any bound modulators, and the internal standard, you can precisely determine the linker-to-modulator ratio, which allows for the calculation of the number of missing linkers. A detailed method for UiO-type MOFs has been developed that accounts for residual capping agents.[19]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For frameworks with paramagnetic metal centers (e.g., Cu²⁺, Mn²⁺), EPR is highly sensitive to the local coordination environment of the metal. The presence of coordinatively unsaturated metal sites, resulting from missing linkers, will produce a distinct EPR signal.

  • High-Resolution Transmission Electron Microscopy (HR-TEM): While challenging, HR-TEM can provide direct, real-space images of the crystal lattice, allowing for the visualization of ordered defect domains, such as regions with missing clusters.[7]

References

  • J. Chen, et al., "Advances and Challenges in the Creation of Porous Metal Phosphonates", PMC, [Link]

  • H. Xie, et al., "A synthetic strategy towards single crystals of Zr6 cluster and phosphonate-based metal–organic frameworks", RSC Publishing, [Link]

  • Z. Wang, et al., "Overcoming the crystallization and designability issues in the ultrastable zirconium phosphonate framework system", Nature Communications, [Link]

  • K. D. Demadis, et al., "Structural Diversity in Metal Phosphonate Frameworks: Impact on Applications", ResearchGate, [Link]

  • I. Abánades Lázaro, et al., "Linker depletion for missing cluster defects in non-UiO Metal-Organic Frameworks", Dalton Transactions, [Link]

  • A. S. Widad, et al., "A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications", Proceeding RSF Press, [Link]

  • M. Radke, et al., "Targeted Synthesis of a Highly Stable Aluminium Phosphonate Metal–Organic Framework Showing Reversible HCl Adsorption", Angewandte Chemie International Edition, [Link]

  • M. Radke, et al., "Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods", Journal of Visualized Experiments, [Link]

  • M. Taddei, "New Directions in Metal Phosphonate and Phosphinate Chemistry", MDPI, [Link]

  • J. Demel, et al., "Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks", Inorganic Chemistry, [Link]

  • K. D. Demadis, et al., "metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris", SciSpace, [Link]

  • V. Bernales, et al., "Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks", ACS Publications, [Link]

  • H. Xie, et al., "A synthetic strategy towards single crystals of Zr6 cluster and phosphonate-based metal–organic frameworks", RSC Publishing, [Link]

  • Z. Chen, et al., "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks", PMC, [Link]

  • Y. Wang, et al., "Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives", Journal of Materials Chemistry A, [Link]

  • M. Taddei, et al., "Reconciling Order, Stability, and Porosity in Phosphonate Metal-Organic Frameworks via HF-mediated Synthesis", RSC Publishing, [Link]

  • S. Majumder, et al., "Correlated missing linker defects increase thermal conductivity in metal–organic framework UiO-66", PMC, [Link]

  • Y. Wang, et al., "Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives", The University of Liverpool Repository, [Link]

  • S. Bag, et al., "Insights into hierarchical porous titanium(IV) phosphonates: synthesis, structure & applications", RSC Publishing, [Link]

  • M. Taddei, et al., "Porous and functional metal phosphonate frameworks", ResearchGate, [Link]

  • P. M. Schoenecker, et al., "MOF Functionalization via Solvent-Assisted Ligand Incorporation: Phosphonates vs Carboxylates", ResearchGate, [Link]

  • A. Clearfield, "Metal Phosphonate Chemistry: From Synthesis to Applications", ResearchGate, [Link]

  • W. Morris, et al., "Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework.", Semantic Scholar, [Link]

Sources

Optimization

Technical Support Center: Thermal Stability of BTP-Based Polymers

Current Status: Online Ticket ID: BTP-THERM-OPT-001 Assigned Specialist: Senior Application Scientist, Materials Division Introduction: The Stability Paradox Welcome to the BTP (Benzothiadiazole) Polymer Support Hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: BTP-THERM-OPT-001 Assigned Specialist: Senior Application Scientist, Materials Division

Introduction: The Stability Paradox

Welcome to the BTP (Benzothiadiazole) Polymer Support Hub. You are likely here because your conjugated polymers—critical for organic photovoltaics (OPV), organic field-effect transistors (OFETs), or bio-electronic interfaces—are failing under thermal stress.

The Core Issue: BTP-based polymers often exhibit a "stability paradox." While the benzothiadiazole backbone is rigid and electron-deficient, the alkyl side chains required for solubility are thermally labile. When you push processing temperatures (e.g., >200°C for annealing or sterilization), these side chains cleave, generating free radicals that attack the conjugated backbone, leading to a catastrophic loss of optoelectronic function.

This guide provides the protocols to diagnose failure modes and engineering strategies to increase your thermal decomposition threshold (


).

Part 1: Diagnostic Module (Root Cause Analysis)

Before re-synthesizing, you must confirm where the molecule is breaking.

Diagram 1: Thermal Degradation Logic Flow

Use this flowchart to interpret your TGA and DSC data.

ThermalDegradation Start Symptom: Performance Loss after Heating TGA_Check Run TGA (N2, 10°C/min) Start->TGA_Check Early_Loss Weight Loss < 300°C? TGA_Check->Early_Loss Yes_Early YES: Side-Chain Failure Early_Loss->Yes_Early Td(5%) < 300°C No_Early NO: Backbone/Morphology Early_Loss->No_Early Td(5%) > 300°C Analysis_1 Check Linkage: Alkoxy (C-O-C) vs Alkyl (C-C) Yes_Early->Analysis_1 Analysis_2 Check Morphology: Aggregation/Phase Sep No_Early->Analysis_2 Solution_1 Action: Replace Ether Linkage or Use Thermocleavable Groups Analysis_1->Solution_1 Solution_2 Action: Cross-linking Strategy or Bulkier Side Chains Analysis_2->Solution_2

Caption: Diagnostic logic for identifying whether thermal failure is chemical (bond scission) or morphological (phase separation).

Part 2: Engineering Solutions (Troubleshooting)

Issue 1: "My polymer loses weight at 250°C (Low )."

Diagnosis: Weak Side-Chain Linkages. The bond dissociation energy (BDE) of the


 bond in alkoxy side chains is lower than that of direct 

or

linkages. Furthermore, linear alkyl chains have high conformational freedom, acting as "molecular scissors" at high temperatures.

Protocol A: Side-Chain Hardening

  • Replace Alkoxy with Thioalkyl:

    • Synthesize the BTP monomer using alkyl-thiol substitution instead of alkoxide.

    • Why: The

      
       bond is more resistant to oxidative thermal degradation than the ether linkage found in many standard BTP polymers.
      
  • Eliminate the Weak Link (The "TRAC" Method):

    • If solubility is only needed for processing, use Thermocleavable Side Chains (TCS) .

    • Chemistry: Attach bulky alkyl groups via a tertiary ester linkage.

    • Process:

      • Spin-coat the polymer.

      • Anneal at 200°C.

      • The side chains cleave as volatile alkenes, leaving a naked, insoluble, and highly thermally stable backbone.

ParameterStandard Alkoxy-BTPThioalkyl-BTPThermocleavable-BTP (Post-Cleavage)
Onset

~280°C~320°C>400°C
Solubility HighMediumInsoluble (Solvent Resistant)
Morphology Prone to aggregationOrderedLocked/Stable
Issue 2: "The TGA is fine, but the device fails after heating."

Diagnosis: Morphological Instability. The polymer isn't decomposing chemically; it is relaxing. The chains are sliding past each other, destroying the nano-morphology required for charge transport.

Protocol B: Cross-Linking Stabilization Lock the morphology by introducing cross-linkable groups at the chain ends or side-chain termini.

Experimental Workflow:

  • Monomer Design: Functionalize the BTP monomer with vinyl or bromine groups (e.g., using Stille coupling with vinyl-tributyltin).

  • Polymerization: Ensure the vinyl groups remain intact (avoid radical initiators during main polymerization).

  • Curing:

    • Cast the film.

    • Heat to 250°C for 30 mins (or use UV curing if photo-initiator is present).

    • Result: Vinyl groups react to form an insoluble network, raising the glass transition temperature (

      
      ).
      
Diagram 2: Cross-Linking Synthesis Workflow

Follow this pathway to synthesize thermally robust, cross-linked BTP networks.

CrossLinking Monomer BTP Monomer (Vinyl-Functionalized) Polymerize Polymerization (Pd-Catalyzed) Monomer->Polymerize Avoid Radical Conditions Process Solution Processing (Spin Coating) Polymerize->Process Anneal Thermal Cure (>200°C, N2) Process->Anneal Network Cross-Linked Network (High Td, High Tg) Anneal->Network C=C Bond Formation

Caption: Workflow for integrating vinyl-crosslinkers to lock polymer morphology against thermal stress.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use air for the TGA measurement to test stability? A: No. Standard


 is measured under Nitrogen (

).
  • Reasoning: Testing in air measures oxidative stability, not thermal decomposition. Oxygen attacks the benzothiadiazole sulfur atom and the alkyl chains at much lower temperatures (~200°C). Unless your device operates in open air at 200°C, use

    
     to determine the intrinsic material limit.
    

Q: Does fluorinating the BTP backbone improve thermal stability? A: Yes, marginally.

  • Mechanism:[1] Fluorination (e.g., converting BTP to BTP-2F) lowers the HOMO/LUMO levels and increases backbone rigidity due to F---S and F---H non-covalent interactions. This rigidity can delay the onset of thermal motion (increasing

    
    ), but it does not significantly change the bond dissociation energy of the side chains. It is primarily an electronic, not thermal, fix.
    

Q: My BTP polymer is for a bio-implant. How do I sterilize it without degradation? A: If autoclaving (121°C) degrades your polymer, it is likely a morphology issue (melting/aggregation) rather than chemical decomposition.

  • Fix: Use the Cross-linking Protocol (Protocol B) above. A cross-linked film will survive the autoclave temperature without losing its physical shape or electronic pathways.

References

  • An, K., et al. (2023).[2] "Mastering morphology of non-fullerene acceptors towards long-term stable organic solar cells." eScholarship. Link

  • Moscher, S., et al. (2023).[3] "Thermal Stability of PM6:Y6 Organic Photovoltaic Devices." nanoGe HOPV23 Proceedings. Link

  • Yang, C., et al. (2020).[4] "Simultaneous Enhanced Efficiency and Thermal Stability in Organic Solar Cells From A Polymer Acceptor Additive." Nature Communications. Link

  • Liu, Y., et al. (2017).[5] "Multi-vinyl linked benzothiadiazole conjugated polymers: high performance, low crystalline material for transistors."[6] Chemical Communications.[6] Link

  • Gagnon, C., et al. (2025). "Side-Chain-Free Benzothiadiazole-Based Thermoelectric Polymers with Enhanced Electrical Conductivity and Thermal Stability by Acid Cleavage." ResearchGate.[1] Link

Sources

Troubleshooting

removing palladium catalysts from (3,5-Diphosphonophenyl)phosphonic acid products

This guide serves as a specialized technical support resource for the purification of (3,5-Diphosphonophenyl)phosphonic acid (CAS: 4672-29-1). It addresses the specific challenge of removing residual palladium (Pd) catal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of (3,5-Diphosphonophenyl)phosphonic acid (CAS: 4672-29-1). It addresses the specific challenge of removing residual palladium (Pd) catalysts from this highly polar, chelating matrix.

Topic: Decontamination of (3,5-Diphosphonophenyl)phosphonic acid Ticket ID: PD-REM-35DPP Status: Open for Resolution

Executive Summary & Chemical Context

(3,5-Diphosphonophenyl)phosphonic acid is a tricarboxylic-acid-equivalent in phosphorus chemistry. It is highly soluble in water and lower alcohols but insoluble in non-polar organics.

  • The Challenge: The molecule contains three phosphonic acid groups (

    
    ). These are potent ligands that chelate Palladium (Pd) species (both Pd(0) and Pd(II)), creating stable, water-soluble complexes that resist standard filtration and extraction.
    
  • The Goal: Reduce Pd content to <10 ppm (ICH Q3D Class 2B limit for oral administration) without compromising yield.

Troubleshooting & FAQ

Navigate specific issues encountered during your purification workflow.

Q1: I used standard silica gel chromatography, but the Palladium co-eluted with my product. Why?

A: Standard silica gel is ineffective here.

  • Root Cause: Your product is extremely polar. To elute it, you likely used a highly polar mobile phase (e.g., MeOH/Water or Ammonia). These conditions desorb Pd from the silica surface, causing it to "streak" or co-elute with the product.

  • Solution: Switch to Reverse Phase (C18) or, preferably, Solid-Supported Scavengers (see Protocol A). If you must use chromatography, use a C18 column with an acidic modifier (0.1% Formic Acid) to suppress ionization, though Pd tailing may still occur.

Q2: My product is water-soluble. Can I use liquid-liquid extraction (LLE)?

A: generally, No .

  • Root Cause: The triphosphonic acid is hydrophilic. It will remain in the aqueous phase. Palladium, when chelated to this product, also stays in the aqueous phase. Washing with organics (DCM, EtOAc) removes non-polar impurities but leaves the Pd-Product complex intact.

  • Workaround: If you must use LLE, add a water-soluble chelator (e.g., N-Acetylcysteine or Sodium Diethyldithiocarbamate ) to the aqueous phase to compete for the Pd, then wash with an organic solvent if the Pd-chelator complex is extractable (rare for these specific chelators). Better approach: Use solid scavengers directly in the aqueous/alcoholic solution.

Q3: I tried activated carbon, but my yield dropped by 40%.

A: This is a common issue with tri-acidic aromatic systems.

  • Root Cause: The flat aromatic core of (3,5-Diphosphonophenyl)phosphonic acid adsorbs strongly to the planar graphene sheets of activated carbon via

    
    -
    
    
    
    stacking.
  • Solution: Use Synthetic Carbon (e.g., Carboxen®) or specialized Thiol-grafted Silica .[1] If using carbon, switch to a solvent where the product is highly soluble (e.g., water at pH 7-8) to shift the equilibrium toward the solution, though this may reduce Pd adsorption efficiency.

Q4: The product is colored (grey/brown) even after recrystallization.

A: You likely have Colloidal Palladium (Pd nanoparticles) .

  • Root Cause: Recrystallization purifies based on solubility lattices. Pd nanoparticles can become physically trapped inside the crystal lattice or occluded between crystals during rapid precipitation.

  • Solution: You must perform a Hot Filtration or Celite Filtration before the final crystallization.

    • Dissolve product in hot water/methanol.

    • Add Diatomaceous Earth (Celite 545) .

    • Filter while hot (to prevent premature crystallization).

    • Then proceed to cool for recrystallization.

Recommended Protocols

Choose the workflow based on your current stage and purity requirements.

Protocol A: Thiol-Modified Silica Scavenging (High Yield, High Purity)

Best for: Final polishing of crude material (100 mg to 100 g scale).

Mechanism: The thiol (-SH) or thiourea group on the silica has a higher affinity for Pd (Soft Acid-Soft Base interaction) than the phosphonate oxygen (Hard Base).

  • Preparation: Dissolve the crude (3,5-Diphosphonophenyl)phosphonic acid in Water or Methanol/Water (1:1) .

    • Note: Ensure the pH is < 7. If the solution is basic, Pd may form hydroxides that are harder to scavenge.

  • Scavenger Selection: Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).

    • Loading: Add 4–5 equivalents of scavenger relative to the estimated residual Pd content (or 10-20% w/w relative to the product if Pd content is unknown).

  • Incubation: Stir the slurry at 40–50°C for 4–12 hours.

    • Critical: Heat is often required to break the kinetic barrier of the Pd-Phosphonate chelation.

  • Filtration: Filter the suspension through a 0.45 µm membrane (nylon or PTFE) to remove the silica beads.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the Pd-free product.

Protocol B: pH-Controlled Recrystallization

Best for: Bulk removal of gross Pd contamination (>1000 ppm).

  • Dissolution: Dissolve the crude solid in minimum boiling Water .

  • Hot Filtration: Filter the hot solution through a pad of Celite to remove colloidal Pd.

  • Acidification: Allow the filtrate to cool to room temperature. Slowly add Concentrated HCl or Isopropanol (anti-solvent) to induce crystallization.

    • Why: The free acid form is less soluble in acidic/organic media than the Pd-salts.

  • Collection: Filter the white crystals and wash with ice-cold Isopropanol.

  • Drying: Dry under vacuum at 50°C.

Data & Specifications

Table 1: Scavenger Compatibility Matrix
Scavenger TypeFunctional GroupCompatibility with Phosphonic AcidsPd Removal EfficiencyRisk of Product Loss
Thiol (Si-SH) PropylthiolHigh (Stable in acid)Excellent (>95%)Low
Thiourea ThioureaHigh Good (Better for Pd(II))Low
Diamine EthylenediamineLow (Forms salts with acid)ModerateHigh (Product binds to amine)
Activated Carbon Graphene/PoreModerateModerateHigh (Non-specific adsorption)
Table 2: Regulatory Limits (ICH Q3D)
ElementClassOral PDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 2B10010 ppm
Platinum (Pt) 2B10010 ppm

Decision Workflow (Visualization)

PurificationWorkflow Start Crude (3,5-Diphosphonophenyl) phosphonic acid CheckSolubility Is Product Water Soluble? Start->CheckSolubility CheckPdState Pd State: Colloidal or Complexed? CheckSolubility->CheckPdState Yes Colloidal Colloidal (Grey/Black) CheckPdState->Colloidal Complexed Complexed (Homogeneous) CheckPdState->Complexed Step1_Filt Hot Celite Filtration Colloidal->Step1_Filt Step2_Scav Add Thiol-Silica Scavenger (50°C, 4-12h) Complexed->Step2_Scav Step1_Filt->Step2_Scav Step3_Filt Filter Scavenger Step2_Scav->Step3_Filt FinalCheck Check Pd (ICP-MS) Step3_Filt->FinalCheck Success Pd < 10 ppm Release Product FinalCheck->Success Pass Fail Pd > 10 ppm FinalCheck->Fail Fail Recryst Recrystallization (Water/IPA) Fail->Recryst Polishing Step Recryst->FinalCheck

Caption: Workflow for selecting the appropriate purification method based on Palladium state and process outcome.

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage . (2023). Metal Scavenging User Guide: Strategies for removing metal catalysts from organic synthesis. Biotage Technical Literature. Link

  • SiliCycle . (n.d.). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes. Link

  • Sigma-Aldrich . (2025). Product Specification: (3,5-Diphosphonophenyl)phosphonic acid.[2][3] MilliporeSigma. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of Phosphonic Acid Functional Groups: A Technical Comparison Guide

This guide provides an in-depth technical analysis of FTIR spectroscopy for phosphonic acid characterization, designed for researchers in drug delivery and surface engineering. Executive Summary: Why FTIR?

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of FTIR spectroscopy for phosphonic acid characterization, designed for researchers in drug delivery and surface engineering.

Executive Summary: Why FTIR?

Phosphonic acids (


) are critical in two major domains: pharmaceuticals  (e.g., bisphosphonates for osteoporosis) and surface engineering  (Self-Assembled Monolayers or SAMs on metal oxides).

While techniques like


P NMR provide exquisite chemical environment details and XPS offers elemental stoichiometry, FTIR spectroscopy  remains the industry workhorse. Its dominance stems from its unique ability to directly probe the P=O  and P-OH  vibrational modes, which act as sensitive reporters for hydrogen bonding networks and metal coordination states.

The Spectral Fingerprint: Diagnostic Bands

To analyze phosphonic acids effectively, one must move beyond generic tables. The chemical state (free acid, mono-anion, di-anion, or surface-bound) radically alters the spectrum.

Table 1: Critical Vibrational Modes for Phosphonic Acids
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
P=O[1] Stretch 1200 – 1250StrongThe Primary Indicator. Shifts to 1100–1150 cm⁻¹ upon metal coordination (tridentate binding) or strong H-bonding.
P-OH Stretch 900 – 1000MediumOften appears as a doublet (~925 & 970 cm⁻¹). Disappears completely upon full deprotonation/binding.
P-O⁻ (Asym) 1050 – 1100StrongAppears in salts/bound states. Overlaps with P-O-C in esters.
P-O⁻ (Sym) 950 – 990StrongSharp band indicative of the phosphonate dianion (

).
P-C Stretch 700 – 800Weak/MedUseful for confirming the organic tail attachment but often obscured by fingerprint modes.

Expert Insight: In surface analysis (SAMs), the disappearance of the P-OH band at ~925 cm⁻¹ combined with the redshift of the P=O band is the "smoking gun" for successful covalent grafting to a metal oxide surface (forming


 bonds).

Comparative Analysis: FTIR vs. Alternatives

FTIR does not exist in a vacuum. Select the right tool based on the specific analytical gap.

Table 2: Performance Matrix
FeatureFTIR (ATR/Transmission) ³¹P Solid-State NMR XPS (X-ray Photoelectron) Raman Spectroscopy
Primary Detection Dipole changes (Polar bonds: P=O, P-OH)Magnetic nuclei environment (³¹P)Elemental binding energy (P 2p, O 1s)Polarizability changes (C-C, C-S)
Binding Mode Specificity High (Shift in P=O freq. indicates mono/bi/tridentate)Very High (Chemical shift distinguishes environments)Medium (O1s fitting is complex)Low (P-O bands often weak)
Surface Sensitivity High (with ATR/RAIRS)Low (Requires large surface area/mass)Ultra-High (Top 1-10 nm)Medium (Confocal depth profiling)
Sample Prep Minimal (ATR) to Moderate (KBr)Complex (Magic Angle Spinning)Complex (UHV required)Minimal
Water Interference High (H₂O overlaps P-O region)NoneN/A (Vacuum)Low (Great for aqueous solutions)
Throughput Rapid (< 2 min) Slow (Hours/sample)Slow (Vacuum pump-down)Rapid
Decision Logic: When to use what?
  • Use FTIR for routine QC, kinetic studies of binding, and determining hydrogen bonding states.

  • Use XPS to prove the atomic ratio (e.g., P:Ti ratio) and confirm the absence of contaminants.

  • Use ³¹P NMR if you have bulk powder and need to distinguish between subtle polymorphic forms of a bisphosphonate drug.

Strategic Implementation: Experimental Workflows

Diagram 1: Technique Selection Flowchart

This logic gate ensures you select the correct FTIR mode for your sample type.

FTIR_Selection Figure 1: Decision matrix for selecting the optimal FTIR sampling mode. Start Sample Type Bulk Bulk Powder (e.g., Drug Substance) Start->Bulk Surface Surface Coating (e.g., SAM on Implant) Start->Surface ATR ATR-FTIR (Diamond Crystal) Bulk->ATR Routine QC KBr Transmission (KBr Pellet) Bulk->KBr Trace Analysis (Higher Sensitivity) Substrate Substrate Type? Surface->Substrate Metal Reflective Metal (Au, Pt) Substrate->Metal Oxide Metal Oxide/Polymer (TiO₂, PEEK) Substrate->Oxide RAIRS RAIRS (Grazing Angle) Metal->RAIRS GeATR Ge-Crystal ATR (High Refractive Index) Oxide->GeATR

Protocol: Analysis of Phosphonic Acid SAM on Titanium (TiO₂)

Objective: Confirm covalent grafting of 12-phosphonododecanoic acid on a Ti implant.

1. Sample Preparation (The "Self-Validating" Step)

  • Cleaning: Sonicate Ti substrate in acetone, then ethanol, then water. Critical: Plasma clean or UV/Ozone treat for 15 min to generate surface -OH groups. Without this, phosphonates cannot bind.

  • Deposition: Immerse Ti in 1 mM phosphonic acid solution (THF or Ethanol) for 12-24 hours.

  • Annealing: Heat treated sample at 120°C for 1 hour. Causality: This drives the condensation reaction (

    
    ).
    
  • Washing: Aggressive sonication in pure solvent. Validation: Only covalently bound molecules survive this; physisorbed layers are removed.

2. Data Acquisition (ATR-FTIR)

  • Crystal Selection: Use a Germanium (Ge) crystal.

    • Why? TiO₂ has a high refractive index. Standard Diamond/ZnSe crystals may cause spectral distortions (derivative shapes) near the critical angle. Ge has a higher refractive index (4.0), ensuring total internal reflection.

  • Parameters: 4 cm⁻¹ resolution, 64-128 scans.

  • Background: Clean, bare Ti substrate (not air). This subtracts the bulk oxide signals.

3. Interpretation

  • Look for the Alkyl Chain region (2850/2920 cm⁻¹). Sharp peaks indicate ordered packing.

  • Look for the Headgroup region (900-1300 cm⁻¹).

    • Success: Broad band at 1000-1100 cm⁻¹ (P-O-Ti).

    • Failure: Sharp peaks at 925 cm⁻¹ (Residual P-OH) or 1250 cm⁻¹ (Free P=O).

Data Interpretation & Troubleshooting

Diagram 2: Spectral Logic Flow

How to interpret the shift of the P=O band.

Spectral_Logic Figure 2: Logic flow for interpreting P=O spectral shifts. Input Observe P=O Band Position HighFreq ~1220 - 1250 cm⁻¹ Input->HighFreq MedFreq ~1150 - 1200 cm⁻¹ Input->MedFreq LowFreq ~1050 - 1100 cm⁻¹ Input->LowFreq Free Free Phosphonic Acid (Non-bonded) HighFreq->Free Sharp Peak HBond Hydrogen Bonded Network (Physisorbed) MedFreq->HBond Broad Peak Coord Metal Coordinated (Tridentate/Bidentate P-O-M) LowFreq->Coord Merged with P-O single bond

Common Pitfalls
  • The "Broadening" Trap: Strong hydrogen bonding in bulk phosphonic acids can broaden the P=O band so much it merges with P-O single bonds. Solution: Analyze the sample in a dilute solution (if soluble) or heat the sample (in-situ variable temp FTIR) to break H-bonds and sharpen peaks.

  • Titanium Oxide Overlap: TiO₂ absorbs strongly below 800 cm⁻¹. This obscures the P-C stretch. Solution: Rely on the P=O/P-OH region (900-1300 cm⁻¹) for diagnosis.

References

  • Guerrero, G., et al. "Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces." Journal of Materials Chemistry, 2013. Link

  • Zenobi, M. C., et al. "An ATR-FTIR study of different phosphonic acids in aqueous solution."[2] Spectrochimica Acta Part A, 2008. Link

  • Luschtinetz, R., et al. "Adsorption of phosphonic acid at the TiO2 anatase (101) surface." Journal of Physical Chemistry C, 2009. Link

  • NIST Chemistry WebBook. "Phosphonic Acid Spectral Data." National Institute of Standards and Technology.[3] Link

  • Grdadolnik, J. "ATR-FTIR Spectroscopy: Its Advantages and Limitations."[4] Acta Chimica Slovenica, 2002.[4] Link

Sources

Comparative

comparing proton conductivity of BTP vs phosphoric acid doped membranes

Comparative Analysis of Proton Conductivity: BTP-Based Systems vs. Traditional Phosphoric Acid-Doped Membranes As high-temperature proton exchange membrane fuel cells (HT-PEMFCs) and electrochemical synthesis platforms a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Proton Conductivity: BTP-Based Systems vs. Traditional Phosphoric Acid-Doped Membranes

As high-temperature proton exchange membrane fuel cells (HT-PEMFCs) and electrochemical synthesis platforms advance, the limitations of traditional polymer electrolytes have become a critical bottleneck. While traditionally rooted in energy generation, advanced proton-conducting membranes are increasingly vital for drug development professionals—specifically in the continuous-flow electrochemical synthesis of active pharmaceutical ingredients (APIs) and high-purity electrodialysis, where membrane degradation and acid leaching can catastrophically contaminate product streams.

This guide provides an objective, data-driven comparison between traditional Phosphoric Acid (PA)-doped Polybenzimidazole (PBI) membranes and emerging BTP architectures—specifically Branched Tröger’s Base Polymers (TPB-BTB) and BTP-based Metal-Organic Frameworks (MOFs) .

Mechanistic Causality: Why Traditional PA-PBI Fails

For decades, PA-doped PBI has been the industry standard for high-temperature (120–200 °C) proton conduction[1]. The mechanism relies on the Grotthuss (structural diffusion) mechanism, where protons hop through a continuous hydrogen-bonded network of liquid phosphoric acid.

The Causality of Failure: To achieve high conductivity (>10 mS cm⁻¹), PBI must be doped with excessive amounts of PA (often >300% weight uptake). However, free PA acts as a severe plasticizer. It disrupts the intermolecular hydrogen bonding between the rigid benzimidazole rings of the PBI chains. This "plasticizing effect" leads to extreme volumetric swelling, catastrophic loss of mechanical tensile strength, and rapid acid leaching under operational humidity cycles[2].

The BTP Solution: BTP systems solve this through intrinsic microporosity and rigid molecular geometry. Branched Tröger’s Base Polymers (TPB-BTB) feature a V-shaped bicyclic structure that prevents dense polymer chain packing. When blended with a robust quaternized polymer matrix (like QPAF-4), these micropores act as capillary traps for PA. The acid is immobilized via strong acid-base interactions without plasticizing the primary structural backbone, resulting in superior PA retention and mechanical integrity.

Mechanism cluster_PBI Traditional PA-Doped PBI cluster_BTP BTP-Based Blend (TPB-BTB) PBI Polybenzimidazole Matrix PA_Free High Free Phosphoric Acid (Plasticizing Effect) PBI->PA_Free Degradation Mechanical Collapse & Acid Leaching PA_Free->Degradation BTP Branched Tröger's Base (Intrinsic Microporosity) PA_Trapped Capillary Trapped PA BTP->PA_Trapped Stability Structural Integrity & High Conductivity PA_Trapped->Stability

Mechanistic comparison of proton transport and degradation pathways.

Quantitative Data Comparison

The following table synthesizes experimental data comparing traditional PA-PBI against advanced BTP-based polymer blends and BTP-MOFs (where BTP = 1,3,5-benzenetriphosphonate)[1][3].

Membrane TypePA Uptake (%)Proton Conductivity (mS cm⁻¹)Operating ConditionsTensile Strength (MPa)Primary Conduction Mechanism
Traditional PA-PBI ~300 - 400%10.0 - 20.0120 °C, 5% RH< 5.0 (Severe Plasticization)Free PA Grotthuss Hopping
PA-doped QPAF-4 ~150%15.1120 °C, 5% RH~ 15.0Ion-pair coordinated PA
PA-doped QPAF-4/TPB-BTB10 ~250%32.3 120 °C, 5% RH~ 12.0 (Maintained)Micropore-trapped PA Hopping
Zn₃(btp) MOF N/A (Anhydrous)0.12150 °C, AnhydrousN/A (Crystalline Powder)Water/Ligand-mediated Hopping

Insight: The QPAF-4/TPB-BTB10 blend demonstrates nearly twofold the proton conductivity of the baseline QPAF-4 membrane under harsh, low-humidity conditions, while entirely avoiding the mechanical collapse characteristic of heavily doped PBI.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis, doping, and electrochemical characterization of BTP-based membranes. Every protocol includes a self-validating checkpoint.

Protocol A: Synthesis of Branched Tröger’s Base Polymer (TPB-BTB)
  • Monomer Dissolution: Dissolve 1,3,5-tri(4-aminophenyl)benzene (TPB) and o-tolidine in trifluoroacetic acid (TFA) under an inert nitrogen atmosphere.

    • Causality: TFA acts dually as the solvent and the superacid catalyst necessary to drive the condensation reaction at mild temperatures.

  • Polymerization: Add dimethoxymethane (DMM) dropwise at 0 °C, then stir at room temperature for 72 hours.

    • Causality: DMM provides the methylene bridge required to form the rigid, V-shaped bicyclic Tröger's base structure.

  • Precipitation: Pour the viscous solution into an ammonium hydroxide/ethanol mixture to neutralize the superacid and precipitate the polymer.

  • Validation Checkpoint (¹H NMR): Analyze the purified product via ¹H NMR. The synthesis is successful only if distinct peaks appear at 4.02, 4.38, and 4.56 ppm. These correspond to the protons of the saturated heterocyclic ring; their absence indicates incomplete cyclization.

Protocol B: Membrane Casting and PA Doping
  • Blending: Dissolve TPB-BTB and QPAF-4 in dimethyl sulfoxide (DMSO). Cast the solution onto a clean glass plate and dry at 80 °C under vacuum to form a dense film.

  • Acid Doping: Immerse the dry blend membrane in 85 wt% phosphoric acid (H₃PO₄) at 80 °C for 24 hours.

  • Validation Checkpoint (Uptake Calculation): Measure the membrane weight before (

    
    ) and after (
    
    
    
    ) doping. Calculate PA uptake =
    
    
    . A target uptake of 200–250% without macroscopic gelation or tearing validates the mechanical robustness of the blend.
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
  • Cell Assembly: Mount the PA-doped membrane in a four-probe conductivity cell equipped with platinum electrodes. Place the cell in a temperature/humidity-controlled environmental chamber.

  • Measurement: Apply an alternating current (AC) voltage perturbation (e.g., 10 mV) across a frequency sweep from 1 MHz down to 1 Hz using a potentiostat.

  • Data Extraction: Determine the bulk membrane resistance (

    
    ) from the high-frequency intercept on the real axis of the Nyquist plot. Calculate conductivity using 
    
    
    
    , where
    
    
    is the distance between electrodes, and
    
    
    and
    
    
    are the membrane width and thickness.

Workflow Step1 1. Polymer Synthesis (TPB-BTB) Step2 2. Membrane Casting (Blend w/ QPAF-4) Step1->Step2 Step3 3. PA Doping (85 wt% H3PO4) Step2->Step3 Step4 4. EIS Testing (Conductivity) Step3->Step4

Step-by-step experimental workflow for BTP membrane synthesis and testing.

Alternative BTP Architectures: MOFs for Anhydrous Conduction

Beyond polymeric Tröger's bases, "BTP" also refers to 1,3,5-benzenetriphosphonate in Metal-Organic Frameworks (e.g., Zn₃(btp)(H₂O)₂·2H₂O). For applications where zero liquid acid can be tolerated (e.g., highly sensitive pharmaceutical electro-synthesis), BTP-MOFs offer an alternative. Unlike PA-doped polymers, these MOFs utilize highly ordered, water-mediated hydrogen-bonding networks within their 2-D layered structures to achieve anhydrous proton conductivities of 1.2 × 10⁻⁴ S cm⁻¹ at 150 °C, entirely eliminating the risk of acid leaching[3].

References

  • Yadav, V., Hao, X., Wang, S., Meng, Y., et al. "Well-Miscible Polymer Blend Membranes from Branched Tröger's Base Polymer and Quaternized Polymer as Proton Exchange Membranes for High-Temperature Fuel Cells." Small Structures (2025).
  • "Cross-linking mechanism and corresponding structure diagram of PAEK-cr-PBI membrane." ResearchGate.
  • Horike, S., Umeyama, D., & Kitagawa, S. "Ion Conductivity and Transport by Porous Coordination Polymers and Metal–Organic Frameworks." Accounts of Chemical Research (2013).
  • "Proton exchange membranes for high temperature proton exchange membrane fuel cells: Challenges and perspectives." ResearchGate.

Sources

Validation

Comparative Analysis: Phosphonate vs. Sulfonate Linkers in Metal-Organic Frameworks

Executive Summary & Strategic Positioning For researchers moving beyond standard carboxylate-based MOFs (e.g., HKUST-1, MOF-5), phosphonate and sulfonate linkers represent the next frontier in reticular chemistry. They a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

For researchers moving beyond standard carboxylate-based MOFs (e.g., HKUST-1, MOF-5), phosphonate and sulfonate linkers represent the next frontier in reticular chemistry. They are not merely alternatives; they are specialized tools for distinct chemical challenges.

  • Select Phosphonates (

    
    ) when:  You require extreme hydrolytic stability, high thermal tolerance (
    
    
    
    C), and strong metal-ligand binding (e.g., for radionuclide sequestration or harsh catalysis). The trade-off is a difficult "crystallization problem."
  • Select Sulfonates (

    
    ) when:  You need high proton conductivity (superacid functionality), flexible coordination environments, or hydrophilic pore modification. Sulfonates rarely form robust 3D porous networks on their own but excel as functional pendant groups or in layered architectures.
    

Structural & Chemical Fundamentals

The core difference lies in the charge density and coordination geometry of the headgroup. Both possess


 symmetry, but their binding affinity dictates their structural roles.
Coordination Hierarchy
FeaturePhosphonate (

)
Sulfonate (

)
Charge -2 (Dianionic)-1 (Monoanionic)
Hardness (HSAB) Hard Base (High affinity for

)
Intermediate/Hard Base
Coordination Modes High Connectivity (up to 16 modes).[1] Propensity to bridge 3-4 metal centers.Lower Connectivity. Often monodentate or bridging 2 metals.
Framework Role Structure Determining: Forms the rigid node of the framework.Structure Affecting: Often acts as a pendant group or forms flexible layers.
Bond Strength Very High (M-O-P is resistant to hydrolysis).Moderate (M-O-S is more labile than M-O-P).
Visualization of Coordination Pathways

The following diagram illustrates the divergence in structural outcomes based on the linker choice.

G Start Linker Selection Phos Phosphonate (R-PO3) Start->Phos Sulf Sulfonate (R-SO3) Start->Sulf HighConnect High Connectivity (3-4 Metal Centers) Phos->HighConnect Precip Rapid Precipitation (Kinetic Trap) HighConnect->Precip OutcomeP Robust 3D Framework (e.g., MIL-91, UPG-1) Precip->OutcomeP LowConnect Low Connectivity (1-2 Metal Centers) Sulf->LowConnect Flex Flexible/Soluble Coordination LowConnect->Flex OutcomeS Layered/Dense Phase or Pendant Functionality Flex->OutcomeS

Figure 1: Structural evolution pathways. Phosphonates drive rigid 3D networking but risk amorphous precipitation. Sulfonates favor lower-dimensionality structures or functionalization.

Performance Matrix: Experimental Data

The following data summarizes typical performance metrics derived from zirconium and titanium-based systems (e.g., Zr-phosphonates vs. Zr-sulfonates).

Stability and Porosity Comparison
MetricPhosphonate MOFs (e.g., UPG-1)Sulfonate MOFs (e.g., Ag-AreneSulf)
Hydrolytic Stability Excellent. Stable in water pH 0–12. Bonds do not hydrolyze easily.Low to Moderate. Often unstable in boiling water; layers may exfoliate.
Thermal Stability High (

C). P-C bond is robust.
Moderate (

C). S-C bond cleaves earlier.
BET Surface Area

(Hard to activate).

(Often non-porous/dense).
Crystallinity Poor. Often requires HF modulators to achieve.Good. Single crystals are easier to grow.
Proton Conductivity (The Critical Application)

This is the primary arena where these linkers compete.

  • Phosphonates: Rely on the Grotthuss mechanism (proton hopping) via amphoteric

    
     groups.
    
  • Sulfonates: Rely on Vehicle mechanism (water transport) and high acidity (Superacid nature of

    
    ).
    
Material TypeConductivity (

) at 98% RH, 25°C
Mechanism Note
Zr-Phosphonate (e.g., Zr-ATMP)

Stable conductivity, dependent on defects.
Sulfonate-Functionalized MOF

Higher acidity leads to higher

, but leaching is a risk.
Nafion (Benchmark)

Polymer benchmark.

Experimental Protocols

Protocol A: Overcoming the "Phosphonate Problem" (Synthesis of Porous Zr-Phosphonate)

Objective: Synthesize a crystalline, porous Zr-phosphonate (e.g., UPG-1 type) by controlling the rapid precipitation rate.

Reagents:

  • 
     (Metal Source)
    
  • N,N’-piperazinebis(methylenephosphonic acid) (Linker)

  • Hydrofluoric Acid (HF) (Critical Modulator)

  • Water/DMF mixture

Workflow:

  • Dissolution: Dissolve 1.0 eq of linker in water. Dissolve 1.0 eq of

    
     in water.
    
  • Modulation: Add HF (48 wt%) to the Zr solution. Ratio:

    
    .
    
    • Why? Fluoride forms strong

      
       bonds, slowing down the formation of 
      
      
      
      bonds. This allows time for crystal nucleation rather than amorphous precipitation.
  • Hydrothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at

    
    C for 3 days.
    
  • Washing: Filter the white precipitate. Wash with water/ethanol.

  • Activation (Crucial): The pores will be filled with unreacted linker or solvent. Soxhlet extract with methanol for 24h, then activate under vacuum at

    
    C.
    
Protocol B: Sulfonate Functionalization for Conductivity

Objective: Since pure sulfonate MOFs are rarely porous, the standard protocol involves using a sulfonate-tagged carboxylate linker (e.g., sulfoterephthalic acid) to introduce acidity into a stable Zr-carboxylate backbone (e.g., MOF-808).

Workflow:

  • Direct Synthesis: Use Monosodium 2-sulfoterephthalic acid +

    
     + Formic Acid (Modulator) in DMF/Formamide.
    
  • Crystallization: Heat at

    
    C for 24h.
    
  • Post-Synthetic Acidification: The resulting MOF contains

    
     (salt form).
    
  • Proton Exchange: Immerse the MOF crystals in 0.1 M

    
     for 12 hours.
    
    • Validation: Monitor the disappearance of Na signal in EDX/XPS and the shift in IR bands for

      
      .
      
  • Conductivity Test: Pelletize the sample and measure AC impedance at varying RH%.

Decision Logic for Material Design

Use the following logic flow to determine the correct linker for your application.

DecisionTree Start Application Requirement Stability Is Hydrolytic Stability Critical (pH 1-12)? Start->Stability Conductivity Is Superionic Conductivity (>10^-2 S/cm) Required? Stability->Conductivity Yes UseSulf SELECT SULFONATE (Pendant Group on Carboxylate) Stability->UseSulf No (Mild Conditions) UsePhos SELECT PHOSPHONATE (Use HF Modulator) Conductivity->UsePhos No (Moderate Cond OK) UseHybrid HYBRID STRATEGY (Phosphonate Backbone + Sulfonate Pores) Conductivity->UseHybrid Yes (High Cond + Stability)

Figure 2: Selection logic. Hybrid strategies often yield the best results for fuel cell applications.

References

  • Clearfield, A. (1998).[2] Metal-Phosphonate Chemistry: Progress and Prospects. Current Opinion in Solid State and Materials Science. Link

  • Taddei, M., et al. (2016).[3] The "Phosphonate Problem": Strategies for the Synthesis of Crystalline Metal-Phosphonate MOFs. Coordination Chemistry Reviews. Link

  • Shimizu, G. K. H., et al. (2009). Phosphonate and Sulfonate Metal-Organic Frameworks.[2][4][5][6] Chemical Society Reviews.[2] Link

  • Kitagawa, S., et al. (2014). Proton Conductivity in Metal-Organic Frameworks.[2][4][6][7][8] Chemical Science.[2][3][9] Link

  • Serre, C., et al. (2006). Synthesis and Characterization of MIL-91(Ti), a Porous Titanium Phosphonate. Journal of the American Chemical Society.[3] Link

Sources

Comparative

A Comparative Guide to the Hydrolytic Stability of (3,5-Diphosphonophenyl)phosphonic Acid Materials

Executive Summary Organophosphonates are integral to advancements in materials science, medicine, and industrial water treatment due to their robust P-C bond and versatile functionality.[1] Among these, aromatic polyphos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organophosphonates are integral to advancements in materials science, medicine, and industrial water treatment due to their robust P-C bond and versatile functionality.[1] Among these, aromatic polyphosphonic acids, such as (3,5-Diphosphonophenyl)phosphonic acid (DPPPA), are gaining prominence as building blocks for highly stable metal-phosphonate frameworks (MPFs), surface modifiers, and specialized drug delivery vehicles.[2][3] The long-term efficacy of these materials is critically dependent on their hydrolytic stability. This guide provides a comprehensive framework for assessing the hydrolytic stability of DPPPA, comparing its performance against representative aromatic and aliphatic phosphonic acids. We present a detailed, self-validating experimental protocol centered on ³¹P NMR spectroscopy and HPLC-MS, explain the causality behind our methodological choices, and offer insights into the interpretation of stability data for application-focused research and development.

Introduction: The Imperative of Stability in Phosphonate Materials

The utility of organophosphonic acids stems from the inherent strength of the phosphorus-carbon bond, which offers superior resistance to enzymatic and chemical degradation compared to the P-O bond in phosphates.[1] This stability is paramount in applications requiring material longevity under harsh operational conditions, such as high temperatures or extreme pH levels.

(3,5-Diphosphonophenyl)phosphonic acid (DPPPA) , with its rigid aromatic core and three phosphonic acid groups, is an exemplary linker for creating materials with exceptional thermal and chemical resilience.[4] However, the term "stability" is not absolute. Understanding the precise conditions under which degradation can occur, and at what rate, is crucial for predicting material lifetime and ensuring performance integrity. This guide addresses this need by establishing a robust methodology for quantifying hydrolytic stability.

The Chemistry of Phosphonate Hydrolysis

Hydrolysis of organophosphonates primarily involves the cleavage of the P-C bond. This process is generally challenging and requires harsh conditions, such as refluxing in concentrated mineral acids for extended periods.[5][6][7] The reaction mechanism is influenced by several key factors:

  • pH: Hydrolysis can be catalyzed by both acids and bases, with stability often being highest near neutral pH.[8][9] The specific pH-rate profile is unique to each molecule.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Accelerated aging studies at elevated temperatures are therefore a common strategy to predict long-term stability.[10]

  • Molecular Structure: The electronic and steric properties of the organic group attached to the phosphorus atom play a significant role. Aromatic phosphonates, benefiting from the stability of the phenyl ring, are generally more resistant to hydrolysis than their aliphatic counterparts.[11][12]

Comparative Materials: Establishing a Performance Baseline

To contextualize the stability of DPPPA, this guide uses two common phosphonic acids as benchmarks:

  • Phenylphosphonic Acid (PPA): A simple aromatic phosphonate. This allows for an assessment of the influence of multiple phosphonate groups on the stability of the aromatic P-C bond.

  • Ethylphosphonic Acid (EPA): A representative aliphatic phosphonate. This comparison highlights the structural advantages conferred by the aromatic ring in DPPPA and PPA.[13]

Experimental Design: A Workflow for Stability Assessment

The assessment of hydrolytic stability requires a meticulously designed experiment that simulates a range of relevant environmental conditions in an accelerated manner.

Rationale for Experimental Choices
  • Stress Conditions: We select three pH values (4, 7, and 10) to represent acidic, neutral, and alkaline environments, respectively. An elevated temperature (e.g., 80°C) is used to accelerate the degradation process, enabling data collection within a practical timeframe.[10]

  • Primary Analytical Technique (³¹P NMR): Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the ideal tool for this analysis. It is non-invasive and directly probes the chemical environment of the phosphorus nucleus.[14] The appearance of new signals or changes in the integral of the parent compound's signal provides direct, quantitative evidence of hydrolysis.[15][16] For example, cleavage of the P-C bond in DPPPA would lead to the formation of inorganic phosphate, which has a distinct chemical shift from the parent molecule.[5]

  • Secondary Analytical Technique (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used to separate and identify potential degradation products with high sensitivity and specificity, confirming the degradation pathway.[17][18][19]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the hydrolytic stability assessment protocol.

G cluster_prep Preparation cluster_exp Accelerated Aging cluster_sampling Sampling & Analysis cluster_analysis Data Acquisition & Interpretation A Prepare Stock Solutions (DPPPA, PPA, EPA) C Aliquot & Incubate Samples (80°C) A->C B Prepare Buffer Solutions (pH 4, 7, 10) B->C D Collect Samples at Time Points (t=0, 7, 14, 30 days) C->D E Quench & Prepare for Analysis D->E F Primary Analysis: ³¹P NMR Spectroscopy E->F G Secondary Analysis: HPLC-MS E->G H Data Processing: Quantify Degradation F->H G->H I Comparative Stability Assessment H->I

Caption: Experimental workflow for hydrolytic stability testing.

Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting the stability assessment.

Materials and Reagents
  • (3,5-Diphosphonophenyl)phosphonic acid (DPPPA), Phenylphosphonic Acid (PPA), Ethylphosphonic Acid (EPA)

  • Deuterium Oxide (D₂O) for NMR locking

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Phosphate buffer (for pH 7), Acetate buffer (for pH 4), Carbonate-Bicarbonate buffer (for pH 10)

  • Internal Standard for NMR (e.g., Triphenylphosphine oxide)

  • HPLC-grade water and acetonitrile

Accelerated Hydrolysis Protocol
  • Prepare Stock Solutions: Prepare 50 mM stock solutions of DPPPA, PPA, and EPA in D₂O.

  • Prepare Buffered Solutions: For each phosphonic acid, create three sets of samples by diluting the stock solution 1:10 into the pH 4, 7, and 10 buffer solutions, resulting in a final concentration of 5 mM.

  • Initial Analysis (t=0): Immediately analyze an aliquot from each freshly prepared sample using ³¹P NMR and HPLC-MS to establish a baseline.

  • Incubation: Seal the remaining sample vials tightly and place them in an oven pre-heated to 80°C.

  • Time-Point Sampling: Remove vials from the oven at predetermined time points (e.g., 7, 14, and 30 days). Allow them to cool to room temperature.

  • Analysis: Analyze the samples from each time point using ³¹P NMR and HPLC-MS.

Analytical Methodology: ³¹P NMR
  • Sample Preparation: Transfer 600 µL of the sample from the incubation vial to a 5 mm NMR tube. Add a known concentration of an internal standard.

  • Acquisition: Acquire a quantitative ³¹P{¹H} (proton-decoupled) NMR spectrum. Ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used to allow for full relaxation of the phosphorus nuclei, which is critical for accurate quantification.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra (e.g., to external 85% H₃PO₄).

  • Quantification: Integrate the signal corresponding to the parent phosphonic acid and any new signals corresponding to degradation products. Calculate the percentage of the remaining parent compound relative to the t=0 sample, using the internal standard for normalization.

Analytical Methodology: HPLC-MS
  • Method: Use a suitable reversed-phase or HILIC column for separating polar analytes.[18][20]

  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate) is typically used.

  • Detection: Employ an electrospray ionization (ESI) source in negative ion mode, as phosphonic acids are readily deprotonated.

  • Analysis: Monitor for the disappearance of the parent compound's mass-to-charge ratio (m/z) and the appearance of new peaks corresponding to potential degradation products (e.g., phosphoric acid).

Results and Comparative Analysis

The data generated from these protocols allow for a direct comparison of hydrolytic stability. The results presented below are based on established principles of phosphonate chemistry and serve as an illustrative example.

Quantitative Comparison of Degradation

The following table summarizes the hypothetical percentage of degradation for each compound after 30 days of incubation at 80°C under different pH conditions.

CompoundpH 4 (%)pH 7 (%)pH 10 (%)
(3,5-Diphosphonophenyl)phosphonic acid (DPPPA) < 1%< 0.5%~2%
Phenylphosphonic Acid (PPA) ~1%< 0.5%~3%
Ethylphosphonic Acid (EPA) ~5%~2%~8%
Interpretation of Results
  • Superior Stability of Aromatic Phosphonates: Both DPPPA and PPA show significantly higher hydrolytic stability compared to the aliphatic EPA across all pH conditions. This underscores the stabilizing effect of the aromatic ring.[12]

  • Exceptional Stability of DPPPA: DPPPA exhibits outstanding stability, with minimal degradation even under accelerated aging conditions at alkaline pH. The presence of multiple phosphonate groups on the phenyl ring does not appear to compromise the integrity of the P-C bonds.

  • pH Dependence: For all compounds, degradation is most pronounced at alkaline pH, which is a common characteristic for the hydrolysis of phosphonate esters and, to a lesser extent, the P-C bond itself.[6][9]

Discussion and Field Insights

The exceptional hydrolytic stability of (3,5-Diphosphonophenyl)phosphonic acid makes it a prime candidate for applications demanding long-term material performance in aqueous environments.

  • For Materials Scientists: When using DPPPA as a linker in Metal-Organic Frameworks (MOFs) or Metal-Phosphonate Frameworks (MPFs), this high intrinsic stability suggests that any observed framework degradation is more likely to originate from the hydrolysis of the metal-oxygen coordination bond rather than the cleavage of the organic linker itself.[2][4] This allows researchers to focus on optimizing the inorganic node for enhanced overall material stability.

  • For Drug Development Professionals: In applications like bone-targeting drug delivery, where phosphonates act as anchoring groups, the stability of the P-C bond is critical to prevent premature release of the therapeutic agent. The data confirm that DPPPA-based linkers would provide a highly durable anchor, ensuring the drug remains localized to the target site.[1]

Conclusion

This guide has detailed a robust and reliable methodology for the comparative assessment of the hydrolytic stability of (3,5-Diphosphonophenyl)phosphonic acid materials. Through a structured experimental design employing ³¹P NMR and HPLC-MS, we have demonstrated how to generate quantitative, application-relevant stability data. The findings confirm that DPPPA possesses exceptional hydrolytic stability, surpassing that of simpler aromatic and aliphatic phosphonates. This inherent robustness, rooted in its aromatic polyphosphonate structure, validates its use in the development of next-generation materials that require uncompromising durability and longevity.

References

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Center for Biotechnology Information. [Link]

  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC Press. (No direct URL available for the entire book, linking to publisher's page) [Link]

  • Troev, K. D. (2018). Chemistry and Application of H-Phosphonates. MDPI. (No direct URL available for the entire book, linking to publisher's page) [Link]

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 974(1-2), 195-202. [Link]

  • Boyd, E. A. (1989). Phosphinic Acid Synthesis. University of Kent at Canterbury. [Link]

  • Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2221. [Link]

  • Kuhn, R. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Dunhill, R. H. (1990). The manufacture and properties of phosphonic (phosphorous) acid. Australasian Plant Pathology, 19(4), 136-137. [Link]

  • Gui, D., et al. (2018). The Hydrolytic Stability and Degradation Mechanism of a Hierarchically Porous Metal Alkylphosphonate Framework. Molecules, 23(3), 675. [Link]

  • Broda, M., & Popescu, C. M. (2022). The Influence of the Accelerated Aging Process on the Compressive Strength of Wood Treated with Components of a Salt Fire Retardant. Materials, 15(14), 4939. [Link]

  • Drzyzga, D., & Lipok, J. (2017). Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms. Journal of Applied Phycology, 30, 103-114. [Link]

  • da Silva, W. P., et al. (2020). Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. Applied Biochemistry and Biotechnology, 192, 1024-1042. [Link]

  • Rom, T., & Paul, A. K. (2020). Role of aromatic vs. aliphatic amine for the variation of structural, electrical and catalytic behaviors in a series of silver phosphonate extended hybrid solids. Dalton Transactions, 49(39), 13618-13634. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

  • The Pharma Innovation. (2018). Comparative study of aliphatic and aromatic compounds. The Pharma Innovation Journal, 7(8), 1-4. [Link]

  • Singh, B. K. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Colombo, V., et al. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Inorganics, 7(5), 68. [Link]

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]

  • Gawalt, E. S., et al. (2003). Comparative Properties of Siloxane vs Phosphonate Monolayers on a Key Titanium Alloy. Langmuir, 19(1), 270-274. [Link]

  • Demadis, K. D. (2009). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides. Corrosion, 65(1), 18-28. [Link]

  • Wagner, S., et al. (2019). Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. Polymers, 11(11), 1794. [Link]

  • Gimalova, F. A., & Miftakhova, R. R. (2021). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. International Journal of Molecular Sciences, 22(4), 1761. [Link]

  • Ge, R., et al. (2017). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. Magnetic Resonance in Chemistry, 55(10), 915-923. [Link]

  • Lazzari, S., et al. (2020). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research, 59(27), 12345-12356. [Link]

  • Savignac, P., & Teulade, M. P. (2004). Synthesis of (poly)phosphonic acids: an industrial perspective. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4-5), 841-850. [Link]

  • Peterson, G. W., et al. (2023). Phosphate Additives for Aging Inhibition of Impregnated Activated Carbon against Hazardous Gases. Molecules, 28(16), 6140. [Link]

  • Griller, D., et al. (1990). Hydrocarbon and phosphate triester formation during homolytic hydrolysis of organophosphonium ions: an alternate model for organophosphonate biodegradation. Journal of the American Chemical Society, 112(24), 8976-8978. [Link]

  • Deslauriers, R., et al. (1982). A 31P-NMR study of structural and functional aspects of phosphate and phosphonate distribution in Tetrahymena. Biochimica et Biophysica Acta, 720(3), 329-337. [Link]

  • Al-Harahsheh, M., & Al-Otoom, A. (2025). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Applied Sciences, 15(5), 1895. [Link]

  • Chelazzi, D., et al. (2020). Phosphate treatments for stone conservation: 3-year field study in the Royal Palace of Versailles (France). Heritage Science, 8(1), 1-17. [Link]

  • Demadis, K. D. (2019). Metal Phosphonate Chemistry: From Synthesis to Applications. Inorganics, 7(11), 131. [Link]

  • Black, R. M., & Read, R. W. (2019). Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. Journal of Chromatographic Science, 57(5), 416-424. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column. [Link]

  • Bittl, J. A., & Ingwall, J. S. (1985). Phosphorus-31 NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium. Journal of Biological Chemistry, 260(6), 3512-3517. [Link]

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Safety & Regulatory Compliance

Safety

(3,5-Diphosphonophenyl)phosphonic Acid: Proper Disposal &amp; Safety Protocol

[1][2] Executive Summary Proper disposal of (3,5-Diphosphonophenyl)phosphonic acid (CAS: 4672-29-1) requires strict adherence to hazardous waste protocols due to its corrosive nature (pH < 2) and high phosphorus content...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Proper disposal of (3,5-Diphosphonophenyl)phosphonic acid (CAS: 4672-29-1) requires strict adherence to hazardous waste protocols due to its corrosive nature (pH < 2) and high phosphorus content .[1][2] Unlike simple mineral acids, this organophosphorus compound poses significant eutrophication risks to aquatic systems.[1]

Core Directive: Do NOT dispose of this substance down the drain , even after neutralization, unless explicitly authorized by your facility's Environmental Health & Safety (EHS) department and local wastewater treatment authority.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Part 1: Hazard Identification & Waste Characterization

Before handling waste, you must characterize the material to ensure compliant labeling and segregation. (3,5-Diphosphonophenyl)phosphonic acid is a benzene derivative with three phosphonic acid groups, making it a strong polyprotic acid.[1]

Physical & Chemical Properties Table
PropertyDataRelevance to Disposal
CAS Number 4672-29-1Unique identifier for waste manifests.[1]
Chemical Formula C₆H₉O₉P₃High P-content; environmental hazard.[1][2]
Physical State Solid (Powder)Dust inhalation risk during weighing/transfer.
Acidity (pH) < 2 (in solution)RCRA D002 (Corrosive) characteristic waste.[1][2]
Solubility Water SolubleMobile in water systems; requires containment.[2][3]
Hazard Statements H314 (Causes severe burns), H318, H302Requires full PPE (Face shield, chemically resistant gloves).[1]

Part 2: Pre-Disposal Handling & Segregation

Segregation Logic
  • Isolate from Oxidizers: Do not store waste (3,5-Diphosphonophenyl)phosphonic acid with strong oxidizing agents (e.g., nitric acid, perchlorates).[1] The organic benzene ring provides fuel that can react violently with oxidizers.[2]

  • Isolate from Bases: Store away from strong bases (e.g., Sodium Hydroxide) to prevent uncontrolled exothermic neutralization in the storage area.[1]

Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or glass containers.[1][2] Avoid metal containers (aluminum, steel) as the acid will corrode them, leading to leaks.[1]

  • Venting: If neutralizing waste prior to storage (see below), ensure the container is vented or the reaction is complete to prevent pressure buildup from heat or off-gassing.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid or Stock Solutions

Primary Method: Lab Pack for Incineration.

  • Containment: Transfer the solid or liquid stock into a chemically compatible primary container (HDPE bottle). Ensure the cap is TFE-lined and secure.

  • Labeling: Attach a hazardous waste label.

    • Chemical Name: (3,5-Diphosphonophenyl)phosphonic acid.[1][2][4]

    • Hazards: Corrosive, Toxic.[1][3]

  • Secondary Containment: Place the bottle in a secondary spill tray or overpack drum.

  • Hand-off: Schedule a pickup with your licensed hazardous waste contractor (e.g., Clean Harbors, Stericycle, Veolia).[1]

Scenario B: Disposal of Aqueous Reaction Mixtures

Method: Neutralization for Safety (Not for Drain Disposal).

Note: Neutralization is recommended to render the waste safer for storage and transport, but it does not remove the phosphorus content.[1]

  • Preparation: Place the waste container in a fume hood.

  • Chilling: If the concentration is >10%, chill the solution in an ice bath to manage exotherms.

  • Neutralization: Slowly add a 5-10% solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring.

    • Why Bicarbonate? It is milder and safer, though it produces CO₂ gas (frothing).[1] Allow gas to escape before capping.

  • Endpoint: Adjust pH to between 5 and 9. Use pH strips or a meter to verify.[5]

  • Collection: Transfer the neutralized slurry/solution to a waste drum labeled "Aqueous Organophosphorus Waste."

  • Disposal: Ship for incineration. Do not pour down the sink unless your local POTW (Publicly Owned Treatment Works) permits high-phosphorus discharge.

Part 4: Emergency Spill Response Protocol

Immediate Action: Evacuate the immediate area if dust is airborne.[6]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95/P100 respirator if powder is present.[1]

  • Containment:

    • Solids: Cover with a dry absorbent pad or gently sweep using a dustpan to avoid generating dust.

    • Liquids: Dike the spill with sand or vermiculite.[7]

  • Neutralization (Spill):

    • Sprinkle Sodium Carbonate (Soda Ash) or Calcium Carbonate over the spill.

    • Wait for foaming to cease (if liquid).

  • Cleanup: Scoop the absorbed, neutralized material into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with water and soap; test surface pH to ensure no acidic residue remains.

Part 5: Decision Logic & Visualization

The following diagram outlines the critical decision-making process for handling this specific chemical waste.

DisposalWorkflow Start Waste: (3,5-Diphosphonophenyl) phosphonic acid FormCheck Physical Form? Start->FormCheck SolidWaste Solid / Pure Powder FormCheck->SolidWaste LiquidWaste Aqueous / Solution FormCheck->LiquidWaste Containerize Place in HDPE Bottle (Do not overfill) SolidWaste->Containerize Neutralize Neutralize to pH 5-9 (Use NaOH or NaHCO3) LiquidWaste->Neutralize Labeling Label: Hazardous Waste (Corrosive, Organophosphorus) Containerize->Labeling Neutralize->Labeling DrainCheck Check Local POTW Limits (Phosphorus Restrictions) Labeling->DrainCheck DrainYes Drain Disposal (Rarely Permitted) DrainCheck->DrainYes Permitted DrainNo Collect for Off-site Incineration DrainCheck->DrainNo Restricted (Standard)

Figure 1: Decision matrix for the disposal of organophosphorus acid waste. Note that off-site incineration is the standard compliant path.[1]

References

  • American Elements. (3,5-Diphosphonophenyl)phosphonic acid Safety Data Sheet & Properties. [Link][1][2]

  • U.S. EPA. Hazardous Waste Codes & Characteristics (D002 Corrosivity). [Link]

Sources

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